molecular formula C11H16ClNO3 B554930 H-Tyr-OEt.HCl CAS No. 4089-07-0

H-Tyr-OEt.HCl

Número de catálogo: B554930
Número CAS: 4089-07-0
Peso molecular: 245.70 g/mol
Clave InChI: BQULAXAVRFIAHN-PPHPATTJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

H-Tyr-OEt.HCl, also known as this compound, is a useful research compound. Its molecular formula is C11H16ClNO3 and its molecular weight is 245.70 g/mol. The purity is usually 95%.
The exact mass of the compound L-Tyrosine ethyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17141. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQULAXAVRFIAHN-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4089-07-0
Record name L-Tyrosine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4089-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrosine ethyl ester hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004089070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl L-tyrosinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TYROSINE ETHYL ESTER HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAP58DAZ1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to H-Tyr-OEt.HCl: Physical and Chemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl), a derivative of the amino acid L-tyrosine, serves as a crucial building block in synthetic organic chemistry, particularly in peptide synthesis and the development of novel pharmaceutical agents. Its protected carboxylic acid group, in the form of an ethyl ester, and the presence of a hydrochloride salt of the primary amine make it a versatile intermediate for various chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its applications in research and drug development.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Synonyms L-Tyrosine ethyl ester hydrochloride, Ethyl L-tyrosinate hydrochloride, (S)-ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride[1][2]
CAS Number 4089-07-0[1][2]
Molecular Formula C₁₁H₁₆ClNO₃[3]
Molecular Weight 245.70 g/mol [1][3]
Appearance White to off-white powder/crystal[1][2]
Melting Point 166-170 °C[1][4]
Purity ≥ 98% (Typically ≥ 99.5% by HPLC)[1][2]
Density 1.2 ± 0.1 g/cm³[1]
Boiling Point 343.3 ± 27.0 °C at 760 mmHg[1]
Solubility Soluble in water, DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone.[3][5]
Storage Conditions Store at 2-8 °C, sealed from moisture. For solutions in solvent, store at -20°C for up to 1 month or -80°C for up to 6 months.[1][3]
Optical Rotation [α]D²⁰ = -5.0 to -8.0 deg (c=2, H₂O)[2]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common and efficient method for the synthesis of this compound is the Fischer esterification of L-tyrosine using ethanol (B145695) in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride gas.

Materials:

  • L-Tyrosine

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Petroleum ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, suspend L-Tyrosine (e.g., 18 g) in absolute ethanol (e.g., 100 ml).

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (e.g., 1.2 to 2.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for a period until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to a smaller volume (e.g., 20 ml).

  • Add petroleum ether (e.g., 100 ml) to the concentrated solution to precipitate the white solid product.

  • Collect the solid by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to yield this compound.

G cluster_synthesis Synthesis Workflow start Start: L-Tyrosine & Ethanol add_socl2 Add Thionyl Chloride (SOCl₂) start->add_socl2 reflux Reflux Reaction add_socl2->reflux concentrate Concentrate in vacuo reflux->concentrate precipitate Precipitate with Petroleum Ether concentrate->precipitate filter_dry Filter and Dry precipitate->filter_dry product This compound Product filter_dry->product

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

To achieve high purity, the synthesized this compound can be recrystallized.

Materials:

  • Crude this compound

  • Ethanol

  • Diethyl ether (or Ethyl acetate and Petroleum ether)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • To further promote precipitation, cool the flask in an ice bath.

  • If crystallization is slow, the slow addition of a less polar solvent like diethyl ether can be employed until turbidity is observed, followed by cooling.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol-ether mixture.

  • Dry the crystals under vacuum.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be determined by reverse-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.9) and an organic solvent (e.g., ethanol or acetonitrile). A typical starting condition could be an isocratic elution with 7% ethanol in 93% phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Monitor the chromatogram for the elution of the main peak corresponding to this compound and any impurity peaks.

  • Calculate the purity based on the relative peak areas.

G cluster_analysis Analytical Workflow sample_prep Sample Preparation hplc_injection HPLC Injection sample_prep->hplc_injection chromatography Chromatographic Separation hplc_injection->chromatography detection UV Detection chromatography->detection data_analysis Data Analysis & Purity Calculation detection->data_analysis

Caption: General workflow for HPLC analysis of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in several areas of chemical and pharmaceutical research:

  • Peptide Synthesis: It serves as a protected form of L-tyrosine for incorporation into peptide chains using both solid-phase and solution-phase synthesis methodologies. The ethyl ester protects the C-terminus, while the N-terminus can be protected with groups like Fmoc or Boc for stepwise peptide elongation.

  • Pharmaceutical Synthesis: It is a precursor in the synthesis of various pharmaceutical compounds.

  • Neuroscience Research: As a derivative of tyrosine, a precursor to catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), it can be used in studies related to their metabolic pathways and the development of related therapeutic agents.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines.

References

L-Tyrosine Ethyl Ester Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Tyrosine ethyl ester hydrochloride (CAS Number: 4089-07-0) is a synthetically modified derivative of L-Tyrosine, a non-essential amino acid crucial for the biosynthesis of several key neurotransmitters and hormones. The esterification of the carboxylic acid group to an ethyl ester and its formulation as a hydrochloride salt enhance its solubility and stability, making it a valuable compound in various research and development applications. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, analytical characterization, mechanism of action, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

L-Tyrosine ethyl ester hydrochloride is a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 4089-07-0[1][2]
Molecular Formula C₁₁H₁₆ClNO₃[2]
Molecular Weight 245.70 g/mol [3]
Appearance White to off-white powder[1]
Melting Point 165-175 °C[1]
Solubility Soluble in water.[4] Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5][4][5]
Storage Temperature 0-8 °C[1]
Optical Rotation [α]²⁰/D = -6.5 ± 1º (c=2 in H₂O)[1]

Synthesis and Purification

The most common method for the synthesis of L-Tyrosine ethyl ester hydrochloride is the Fischer esterification of L-Tyrosine in ethanol (B145695) with a strong acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl).

Experimental Protocol: Synthesis via Fischer Esterification

Materials:

  • L-Tyrosine

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Petroleum ether

  • Reaction flask with reflux condenser and stirring mechanism

  • Ice bath

  • Rotary evaporator

  • Centrifuge

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a reaction flask, suspend L-Tyrosine (e.g., 18g) in absolute ethanol (e.g., 100ml).

  • Cool the stirred suspension in an ice bath.

  • Slowly add thionyl chloride (e.g., 1.2 equivalents) dropwise to the suspension, maintaining the temperature below room temperature.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting L-Tyrosine has been consumed.[2]

  • Once the reaction is complete, cool the solution and concentrate it under reduced pressure using a rotary evaporator to approximately 20% of its original volume.[2]

  • Add petroleum ether (e.g., 100ml) to the concentrated solution to precipitate the white solid product.[2]

  • Collect the solid by centrifugation or filtration.

  • Wash the solid with a small amount of cold petroleum ether.

  • Dry the product under vacuum to yield L-Tyrosine ethyl ester hydrochloride. A typical yield is around 94-95%.[2]

Analytical Characterization

The identity and purity of L-Tyrosine ethyl ester hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of the compound.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Acquisition Parameters:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the concentration.

    • Relaxation delay: 1-2 seconds.

  • Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

  • Expected Signals: The spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), the aromatic protons of the tyrosine ring, and the protons on the alpha and beta carbons of the amino acid backbone.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

    • In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.[6]

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Record a background spectrum using a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Scan the sample over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Expected Absorption Bands: The spectrum should exhibit characteristic absorption bands for O-H (phenol), N-H (amine hydrochloride), C=O (ester), C-O, and aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (Direct Infusion ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol (B129727) or a mixture of acetonitrile (B52724) and water, often with a small amount of formic acid to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Introduce the sample solution directly into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Acquisition Parameters:

    • Acquire the mass spectrum in positive ion mode.

    • Scan over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-500).

    • Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the ion of interest.

  • Expected Ion: The primary ion observed should correspond to the protonated molecule [M+H]⁺ of the free base (L-Tyrosine ethyl ester), which has a calculated m/z of approximately 210.11.

Mechanism of Action and Biological Role

L-Tyrosine ethyl ester hydrochloride serves as a more soluble and potentially more bioavailable prodrug of L-Tyrosine.[3] In biological systems, it is expected to be hydrolyzed by esterases to yield L-Tyrosine and ethanol. L-Tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine.[8]

The primary mechanism of action is its participation in the dopamine synthesis pathway. L-Tyrosine is transported into catecholaminergic neurons and is the rate-limiting precursor for dopamine production.

Dopamine Synthesis Pathway

Dopamine_Synthesis_Pathway cluster_blood Bloodstream cluster_neuron Dopaminergic Neuron LTEE L-Tyrosine Ethyl Ester HCl LT L-Tyrosine LTEE->LT Hydrolysis by Esterases LDOPA L-DOPA LT->LDOPA Rate-limiting step TH Tyrosine Hydroxylase (TH) DA Dopamine LDOPA->DA AADC Aromatic L-Amino Acid Decarboxylase (AADC)

Caption: The metabolic pathway of L-Tyrosine to Dopamine.

Applications in Research and Drug Development

The properties of L-Tyrosine ethyl ester hydrochloride make it a useful tool in several areas:

  • Neuroscience Research: It is used as a precursor to elevate tyrosine levels in the brain to study the effects on catecholamine synthesis, neurotransmission, and related behaviors such as mood and cognitive function.[1]

  • Pharmaceutical Development: It serves as a starting material or intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system.[9]

  • Nutritional Supplements: Due to its enhanced solubility, it is sometimes used in dietary supplements aimed at supporting cognitive function and managing stress.[1]

Experimental Workflow Example: In Vitro Dopamine Release Assay

This workflow describes a typical experiment to assess the effect of L-Tyrosine ethyl ester hydrochloride on dopamine release from cultured dopaminergic neurons (e.g., PC12 cells or iPSC-derived neurons).

Dopamine_Release_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis prep1 Culture dopaminergic neurons in multi-well plates prep2 Wash cells with buffer solution prep1->prep2 treat1 Incubate cells with L-Tyrosine Ethyl Ester HCl prep2->treat1 treat2 Induce depolarization (e.g., with high K+) treat1->treat2 ana1 Collect supernatant treat2->ana1 ana2 Stabilize dopamine (e.g., with perchloric acid) ana1->ana2 ana3 Analyze dopamine by HPLC-ECD ana2->ana3 ana4 Quantify dopamine release ana3->ana4

References

H-Tyr-OEt.HCl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Synthesis, Properties, and Applications of L-Tyrosine Ethyl Ester Hydrochloride

This technical guide provides a comprehensive overview of L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl), a key derivative of the amino acid L-tyrosine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and significant applications in peptide chemistry and neuroscience.

Core Molecular Data

L-Tyrosine ethyl ester hydrochloride is the hydrochloride salt of the ethyl ester of L-tyrosine. The esterification of the carboxylic acid group makes it a valuable building block in synthetic chemistry, particularly in peptide synthesis where the protection of the carboxylic acid is often required.

PropertyValueSource(s)
Full Chemical Name L-Tyrosine ethyl ester hydrochloride[1][2]
Synonyms This compound, Ethyl L-tyrosinate hydrochloride[1][2]
Molecular Formula C₁₁H₁₆ClNO₃[1][2]
Molecular Weight 245.70 g/mol [1][2]
CAS Number 4089-07-0[1]

Synthesis of L-Tyrosine Ethyl Ester Hydrochloride

The most common method for the synthesis of this compound is the direct esterification of L-tyrosine using ethanol (B145695) in the presence of an acid catalyst, typically hydrogen chloride or thionyl chloride.

Experimental Protocol: Fischer Esterification of L-Tyrosine

This protocol describes the synthesis of L-Tyrosine ethyl ester hydrochloride from L-tyrosine and ethanol using hydrogen chloride as a catalyst.

Materials:

  • L-Tyrosine

  • Ethanol (absolute)

  • Hydrogen chloride (gas) or Thionyl chloride (SOCl₂)

  • Diethyl ether or Petroleum ether (for precipitation)

  • Reaction flask (round-bottom)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend L-tyrosine in absolute ethanol.[1]

  • Acid Catalyst Addition:

    • Using Hydrogen Chloride Gas: Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture with stirring until the solution is saturated.

    • Using Thionyl Chloride: Alternatively, cool the suspension to -10°C in an ice bath and slowly add thionyl chloride dropwise with vigorous stirring.[3]

  • Reaction: After the addition of the catalyst, remove the ice bath and heat the mixture to reflux.[1][3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting L-tyrosine spot disappears.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent using a rotary evaporator.[1]

  • Precipitation and Isolation: Add the concentrated solution to a large volume of cold diethyl ether or petroleum ether to precipitate the L-Tyrosine ethyl ester hydrochloride as a white solid.[1]

  • Purification: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.[1] An 80% yield can be expected from esterification with ethanolic hydrogen chloride.[1]

Applications in Research and Development

This compound is a versatile compound with significant applications in both synthetic chemistry and the life sciences.

Peptide Synthesis

As an amino acid ester, this compound serves as a crucial building block in peptide synthesis. The ethyl ester group protects the C-terminus of tyrosine, allowing for the controlled formation of peptide bonds at the N-terminus.

Chemoenzymatic Peptide Synthesis:

This compound is a substrate for various proteases, such as papain, in chemoenzymatic peptide synthesis.[2] This method offers a green chemistry approach to peptide bond formation under mild conditions, minimizing the need for complex protection and deprotection steps often associated with traditional chemical synthesis.[2] For instance, papain can be used to catalyze the polymerization of L-tyrosine ethyl ester hydrochloride to synthesize poly(L-tyrosine).[2]

Chemoenzymatic_Peptide_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products H-Tyr-OEt This compound Enzyme Protease (e.g., Papain) H-Tyr-OEt->Enzyme Amino_Acid_Ester Amino Acid/Peptide Ester (N-protected) Amino_Acid_Ester->Enzyme Dipeptide Dipeptide Ester Enzyme->Dipeptide Ethanol Ethanol Enzyme->Ethanol

Chemoenzymatic peptide bond formation using this compound.
Neuroscience and Cognitive Function Research

L-Tyrosine is a metabolic precursor to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[4] These neurotransmitters play a critical role in various cognitive functions, including working memory, attention, and the body's response to stress.[5][6]

Neurotransmitter Depletion and Supplementation Studies:

In research settings, L-tyrosine supplementation is investigated for its potential to counteract cognitive deficits caused by stressful conditions that can deplete catecholamine levels.[4][7] Studies have explored the effects of tyrosine administration on cognitive performance during periods of extended wakefulness, exposure to cold and hypoxia, and other demanding situations.[6][7][8] For example, a typical dose of 150 mg/kg of tyrosine has been shown to ameliorate performance decline on psychomotor and vigilance tasks during sleep deprivation.[6][8] While many studies use L-tyrosine directly, its esterified form, this compound, can also be utilized in experimental contexts due to its solubility and bioavailability characteristics.

Tyrosine_Neurotransmitter_Pathway cluster_synthesis Catecholamine Synthesis cluster_functions Cognitive & Physiological Functions Tyrosine L-Tyrosine (from this compound) L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Cognition_Stress Working Memory Attention Stress Response Dopamine->Cognition_Stress Modulates Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Norepinephrine->Cognition_Stress Modulates Epinephrine->Cognition_Stress Modulates

Biosynthetic pathway of catecholamines from L-Tyrosine.

References

A Technical Guide to the Solubility of L-Tyrosine Ethyl Ester Hydrochloride (H-Tyr-OEt.HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of L-Tyrosine Ethyl Ester Hydrochloride (H-Tyr-OEt.HCl), a key derivative of the amino acid L-tyrosine. This compound serves as a crucial building block in peptide synthesis and as a precursor in various biochemical and pharmaceutical applications, including neurotransmitter research. Understanding its solubility in a range of common laboratory solvents is critical for its effective use in research and development.

Core Physical and Chemical Properties

PropertyValue
Chemical Formula C₁₁H₁₆ClNO₃
Molecular Weight 245.7 g/mol
Appearance White to off-white crystalline powder
CAS Number 4089-07-0

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.

SolventChemical FormulaSolubility (mg/mL)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OS100Not SpecifiedData for H-D-Tyr-OEt.HCl; ultrasonic assistance may be required.
WaterH₂O5025
WaterH₂O368.525Estimated value.
Methanol (B129727)CH₃OHSolubleNot SpecifiedQuantitative data not available. The parent compound, L-tyrosine, is less soluble in methanol than in water.
Ethanol (B145695)C₂H₅OHSolubleNot SpecifiedQuantitative data not available. The parent compound, L-tyrosine, is less soluble in ethanol than in methanol.
ChloroformCHCl₃SolubleNot SpecifiedQualitative data; specific values not reported.
DichloromethaneCH₂Cl₂SolubleNot SpecifiedQualitative data; specific values not reported.
AcetoneC₃H₆OSolubleNot SpecifiedQualitative data; specific values not reported.
Ethyl AcetateC₄H₈O₂SolubleNot SpecifiedQualitative data; specific values not reported.

Note: The solubility of the parent amino acid, L-tyrosine, in neat solvents generally follows the trend: DMSO > water > methanol > ethanol > n-propanol. This trend may provide guidance for the relative solubility of this compound in these solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for determining the thermodynamic solubility of this compound, adapted from standard pharmaceutical protocols.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, water, ethanol)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is necessary to ensure saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle for a short time.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method.

    • A standard calibration curve of this compound in the same solvent must be prepared for accurate quantification.

  • Calculation:

    • Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

    • The resulting concentration is the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

The workflow for this experimental protocol can be visualized as follows:

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Equilibrate in shaker bath (24-48h) A->B C Withdraw supernatant B->C D Filter through 0.22 µm syringe filter C->D E Dilute filtered sample D->E F Quantify via HPLC-UV or UV-Vis E->F G Compare to standard curve F->G H Calculate Solubility G->H

Experimental workflow for solubility determination.

Biochemical Relevance and Signaling Pathway

This compound is a pro-drug form of L-tyrosine, which can more readily cross cell membranes, including the blood-brain barrier. Once inside the cell, it is hydrolyzed to L-tyrosine, which is a precursor for the synthesis of catecholamine neurotransmitters such as dopamine, norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). This pathway is fundamental to neuronal signaling, mood regulation, and physiological responses to stress.

The enzymatic conversion of L-tyrosine to these key neurotransmitters is a well-established biochemical pathway.

G cluster_precursor Precursor Supply cluster_pathway Catecholamine Synthesis Pathway TyrOEt This compound Tyr L-Tyrosine TyrOEt->Tyr Esterase DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase (DDC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase (PNMT)

Biosynthesis of catecholamine neurotransmitters from L-tyrosine.

This guide provides essential solubility data and procedural information for researchers and professionals working with this compound. Accurate knowledge of its solubility is a prerequisite for the design of robust experimental protocols and the development of effective formulations.

H-Tyr-OEt.HCl: A Technical Guide to Storage and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl) is a pivotal intermediate in peptide synthesis and a valuable compound in pharmaceutical research. Ensuring its integrity from procurement to application is paramount for reproducible and reliable experimental outcomes. This technical guide provides an in-depth overview of the recommended storage conditions and stability profile of this compound, designed for researchers, scientists, and drug development professionals.

Recommended Storage Conditions

The stability of this compound is critically dependent on the storage environment. The compound is supplied as a white to off-white solid and is susceptible to degradation in the presence of moisture and high temperatures. Below is a summary of recommended storage conditions for both the solid compound and solutions.

Storage of Solid this compound

Proper storage of the lyophilized powder or crystalline form of this compound is essential for long-term stability. Key considerations include temperature, atmosphere, and protection from moisture.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage (up to 3 years)Minimizes the rate of potential degradation reactions.
4°C for short-term storage (up to 2 years)Suitable for frequently used stock.
Do not store above 5°C (41°F)[1]Higher temperatures can accelerate degradation.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Protects against oxidation.
Moisture Keep in a tightly sealed container in a dry place.The compound is hygroscopic and susceptible to hydrolysis.
Light Store in a light-resistant container.Protects against potential photodegradation.
Storage of this compound in Solution

Once dissolved in a solvent, the stability of this compound can be significantly reduced. The choice of solvent and storage temperature are critical factors.

SolventStorage TemperatureShelf LifeSpecial Considerations
DMSO -80°CUp to 6 months[2][3]Use freshly opened, anhydrous DMSO as it is hygroscopic. Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month[2][3]Suitable for working solutions. Ensure the container is tightly sealed.

Stability Profile and Degradation Pathways

This compound is generally stable when stored under the recommended conditions. However, exposure to adverse conditions can lead to degradation. The primary degradation pathways are hydrolysis and, to a lesser extent, oxidation and photodegradation.

  • Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. This reaction yields L-tyrosine and ethanol. Basic conditions significantly accelerate the rate of hydrolysis.

  • Oxidation: While the tyrosine side chain has some susceptibility to oxidation, storing the compound under an inert atmosphere minimizes this risk. Strong oxidizing agents should be avoided.[1]

  • Thermal Degradation: Elevated temperatures can promote various degradation reactions. Hazardous decomposition products include oxides of carbon (CO, CO2), nitrogen (NO, NO2), and hydrogen chloride (HCl).[1]

  • Photodegradation: Aromatic amino acids like tyrosine can be susceptible to degradation upon exposure to UV light.[4] Storing the compound in a light-resistant container is a necessary precaution.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, a stability-indicating method is required. This typically involves subjecting the compound to forced degradation studies and analyzing the resulting samples by a validated chromatographic method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish the specificity of the analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water for HPLC

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Class A volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 N HCl and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Thermal Degradation: Store the solid this compound in an oven at 80°C for 24 hours. Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of this compound in methanol to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Sample: Prepare a 0.1 mg/mL solution of unstressed this compound in the mobile phase.

  • Analysis: Analyze all samples by the stability-indicating HPLC method described below.

Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 60% B

    • 20-22 min: 60% to 5% B

    • 22-27 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm and 275 nm (for aromatic detection)

  • Injection Volume: 10 µL

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[2]

Quantitative Stability Data (Hypothetical)

The following table presents hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound.

Stress Condition% Assay of this compoundMajor Degradation Product% of Major Degradant
Control 99.8-< 0.1
0.1 N HCl, 60°C, 2h 92.5L-Tyrosine6.8
0.1 N NaOH, RT, 1h 85.2L-Tyrosine14.1
3% H₂O₂, RT, 4h 97.1Oxidized Byproduct 12.3
Heat (80°C, 24h) 98.9Thermal Degradant 10.9
Photolytic 96.4Photodegradant 13.1

Visualized Experimental Workflow

The following diagram illustrates the workflow for the forced degradation study and analysis of this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation (Stress Conditions) cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound in Methanol acid Acid Hydrolysis (0.1 N HCl, 60°C, 2h) stock->acid base Base Hydrolysis (0.1 N NaOH, RT, 1h) stock->base oxidation Oxidation (3% H2O2, RT, 4h) stock->oxidation photo Photolytic Degradation (Solution, UV/Vis Light) stock->photo neutralize Neutralize/Dilute Samples to 0.1 mg/mL acid->neutralize base->neutralize oxidation->neutralize thermal Thermal Degradation (Solid, 80°C, 24h) thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC-UV Method neutralize->hplc data Data Evaluation (Assay, Purity, Mass Balance) hplc->data control Prepare Unstressed Control Sample (0.1 mg/mL) control->hplc

Caption: Workflow for the forced degradation study of this compound.

Conclusion

The chemical integrity of this compound is crucial for its successful application in research and development. Adherence to recommended storage conditions, including low temperatures, protection from moisture and light, and the use of an inert atmosphere, will ensure its long-term stability. Understanding its potential degradation pathways through forced degradation studies is essential for the development of robust formulations and validated analytical methods. The protocols and data presented in this guide provide a comprehensive framework for the proper handling and stability assessment of this compound.

References

Navigating the Safety Profile of H-Tyr-OEt.HCl: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and material safety data sheet (MSDS) information for L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl). The following sections detail the chemical's identity, physical and chemical properties, known hazards, toxicological data, and relevant experimental protocols for safety assessment, presented in a format tailored for the scientific community.

Chemical Identification and Properties

This compound is the hydrochloride salt of the ethyl ester of the amino acid L-tyrosine. It is commonly used in peptide synthesis and other laboratory research applications.

Identifier Value
Chemical Name L-Tyrosine ethyl ester hydrochloride
Synonyms H-Tyr-OEt·HCl, (S)-ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride
CAS Number 4089-07-0
Molecular Formula C₁₁H₁₆ClNO₃
Molecular Weight 245.70 g/mol

A summary of its key physical and chemical properties is provided below.

Property Value Source
Appearance White to off-white powderBOC Sciences
Melting Point 166-170°CBOC Sciences
Boiling Point 343.3±27.0 °C at 760 mmHgBOC Sciences
Density 1.2±0.1 g/cm³BOC Sciences
Purity ≥ 99.5% (HPLC, Chiral purity)BOC Sciences

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard Class Hazard Category Hazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation

Signal Word: Warning

GHS Pictogram:

alt text

The following diagram illustrates the general workflow for GHS classification of a substance based on skin and eye irritation potential, leading to the classifications assigned to this compound.

GHS_Classification_Workflow cluster_skin Skin Irritation Assessment cluster_eye Eye Irritation Assessment Test_Skin Perform In Vitro Skin Irritation Test (e.g., OECD 439) Result_Skin Measure Mean Tissue Viability Test_Skin->Result_Skin Decision_Skin Viability ≤ 50%? Result_Skin->Decision_Skin Classify_Skin_Cat2 Classify as Skin Irritant (Category 2) Decision_Skin->Classify_Skin_Cat2 Yes Classify_Skin_NoCat Not Classified as Skin Irritant Decision_Skin->Classify_Skin_NoCat No Test_Eye Perform In Vitro Eye Irritation Test (e.g., OECD 492) Result_Eye Measure Mean Tissue Viability Test_Eye->Result_Eye Decision_Eye Viability ≤ 60%? Result_Eye->Decision_Eye Classify_Eye_Cat2 Classify as Eye Irritant (Category 2) Decision_Eye->Classify_Eye_Cat2 Yes Classify_Eye_NoCat Not Classified as Eye Irritant Decision_Eye->Classify_Eye_NoCat No

GHS Classification Workflow for Irritation

Toxicological Data

The primary quantitative toxicological data available for this compound is its acute oral toxicity.

Test Species Route Result Classification
LD₅₀RatOral13800 mg/kgNot Classified

The high LD₅₀ value suggests a low order of acute toxicity via the oral route.

First-Aid and Emergency Procedures

In the event of exposure, the following first-aid measures are recommended:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols

The hazard classifications for this compound are determined through standardized toxicological testing. The likely methodologies for the key toxicological endpoints are detailed below.

Acute Oral Toxicity - LD₅₀ Study (Up-and-Down Procedure)

This protocol is a general representation based on OECD Guideline 425 for determining the LD₅₀ of a substance.

Objective: To determine the median lethal dose (LD₅₀) of this compound following a single oral administration to rats.

Methodology:

  • Test Animals: Healthy, young adult Sprague-Dawley rats, typically females as they are often slightly more sensitive.

  • Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They are acclimatized for at least 5 days before the study.

  • Dose Administration: The test substance is administered orally by gavage. The volume administered is typically kept constant by varying the concentration of the dosing solution.

  • Dosing Procedure (Up-and-Down Method):

    • A single animal is dosed at a starting dose level.

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

    • The interval between dosing animals is typically 48 hours.

    • This process is continued until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days post-dosing.

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the outcomes at each dose level.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro test is used to identify substances that cause skin irritation.[1][2][3][4]

Objective: To determine the potential of this compound to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.

Methodology:

  • Test System: A three-dimensional reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™) consisting of non-transformed, human-derived keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.[2][3]

  • Procedure:

    • The test substance (this compound) is applied topically to the surface of the RhE tissue.

    • The tissues are incubated for a defined period (e.g., 60 minutes).

    • Following incubation, the test substance is removed by rinsing.

    • The tissues are transferred to fresh culture medium and incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment:

    • Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt.

    • The formazan is extracted from the tissues, and the optical density is measured spectrophotometrically.

  • Classification: A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[3][4]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

This in vitro test is used to identify substances that have the potential to cause serious eye damage or eye irritation.[5][6][7][8][9]

Objective: To assess the eye irritation potential of this compound by evaluating its cytotoxicity on a reconstructed human cornea-like epithelium model.

Methodology:

  • Test System: A three-dimensional reconstructed human cornea-like epithelium model that mimics the properties of the human corneal epithelium.[5][9]

  • Procedure:

    • The test substance is applied topically to the surface of the RhCE tissue.

    • The exposure time varies depending on the physical form of the substance (e.g., 30 minutes for liquids, 6 hours for solids).[5][7]

    • After exposure, the substance is removed by rinsing.

    • The tissues are incubated in fresh medium for a post-exposure period.

  • Viability Assessment: Similar to the skin irritation test, cell viability is determined using the MTT assay.

  • Classification: A substance is identified as an eye irritant (GHS Category 2) if the mean tissue viability is reduced to 60% or less of the negative control.[5]

The following diagram illustrates the workflow of a typical in vitro irritation test.

In_Vitro_Irritation_Test_Workflow start Prepare Reconstructed Tissue Model apply_substance Topically Apply this compound start->apply_substance incubate Incubate for a Defined Period apply_substance->incubate rinse Rinse to Remove Substance incubate->rinse post_incubate Post-exposure Incubation rinse->post_incubate mt_assay Perform MTT Viability Assay post_incubate->mt_assay measure_od Measure Optical Density mt_assay->measure_od calculate_viability Calculate Percent Viability vs. Control measure_od->calculate_viability classify Classify Hazard Based on Viability Threshold calculate_viability->classify end Final Classification classify->end

In Vitro Irritation Test Workflow

Handling and Storage

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer

This document is intended to provide a summary of available safety information for this compound for research and development purposes. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with the SDS provided by the supplier. Users should always consult the most current SDS for this product before handling and use. All laboratory work should be conducted by trained professionals in accordance with good laboratory practices.

References

The Multifaceted Biological Activities of Tyrosine Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The amino acid tyrosine, with its versatile phenolic side chain, serves as a crucial building block for a diverse array of biologically active molecules. Its derivatives play pivotal roles in numerous physiological and pathological processes, making them a fertile ground for the discovery and development of novel therapeutics. This technical guide provides an in-depth exploration of the biological activities of key classes of tyrosine derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Tyrosine Derivatives as Modulators of Apoptosis: Mcl-1 Inhibitors

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to therapy.[1][2] Tyrosine derivatives have emerged as a promising class of Mcl-1 inhibitors, demonstrating the potential to induce apoptosis in cancer cells.

Quantitative Data: In Vitro Efficacy of Tyrosine-Based Mcl-1 Inhibitors

The following table summarizes the in vitro binding affinities and inhibitory concentrations of representative tyrosine-derived Mcl-1 inhibitors against cancer cell lines.

Compound IDTargetCell LineAssay TypeIC50 (µM)Ki (µM)Reference
Compound 5g Mcl-1KM3 (Leukemia)Not SpecifiedPotent0.18[3]
Compound 6l Mcl-1KM3 (Leukemia)Not SpecifiedPotent0.27[3]
Compound 6c Mcl-1HepG2 (Liver Cancer)Not SpecifiedPotent0.23[3]
UMI-77 Mcl-1Pancreatic Cancer Cell LinesCell Viability3.4 - 12.5-[4]
Compound 7 Mcl-1B16F10 (Melanoma)Cell Viability7.86 ± 1.25-[5]
Compound 1 Mcl-1B16F10 (Melanoma)Cell Viability24.72 ± 1.94-[5]
Signaling Pathway: Mcl-1 in the Apoptotic Cascade

Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins such as Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[1] Tyrosine-derived Mcl-1 inhibitors disrupt this interaction, leading to the activation of the intrinsic apoptotic pathway.

Mcl1_Apoptosis_Pathway cluster_extrinsic Extracellular Stress cluster_intrinsic Intrinsic Apoptotic Pathway Stress Cellular Stress JNK Mcl1 Mcl-1 Bak_Bax Bak/Bax Mcl1->Bak_Bax Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bak_Bax->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mcl1_Inhibitor Tyrosine-Derived Mcl-1 Inhibitor Mcl1_Inhibitor->Mcl1 Inhibits JNK->Mcl1 Promotes Degradation via JNK/GSK3 pathway

Mcl-1 mediated apoptosis and its inhibition.
Experimental Protocol: Assessing Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., KM3, HepG2)

  • Complete cell culture medium

  • Tyrosine derivative Mcl-1 inhibitor

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the tyrosine derivative in culture medium and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add tyrosine derivative incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 remove_medium Remove medium incubate3->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

Workflow for the MTT cell viability assay.

Tyrosine Derivatives as Neuromodulators: 5HT2A Receptor Antagonists

The serotonin (B10506) 2A (5-HT2A) receptor is a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, including non-alcoholic fatty liver disease (NAFLD). Tyrosine derivatives have been developed as potent and selective 5HT2A receptor antagonists.

Quantitative Data: In Vitro Activity of a Tyrosine-Based 5HT2A Receptor Antagonist
Compound IDTargetAssay TypeIC50 (nM)Reference
Compound 14a 5HT2A ReceptorIn vitro activity0.17[6]
Signaling Pathway: 5-HT2A Receptor in NAFLD

In hepatocytes, activation of the 5-HT2A receptor can promote the degradation of serotonin, leading to the overproduction of reactive oxygen species (ROS) and subsequent inflammation and apoptosis.[7] Antagonists of this receptor can block these detrimental effects.

5-HT2A receptor signaling in NAFLD.
Experimental Protocol: Radioligand Binding Assay for 5HT2A Receptor

This assay measures the ability of a test compound to displace a radiolabeled ligand from the 5HT2A receptor.[8]

Materials:

  • Cell membranes expressing the human 5HT2A receptor

  • [3H]-Ketanserin (radioligand)

  • Tyrosine derivative 5HT2A antagonist

  • Assay buffer

  • Scintillation vials and fluid

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Reaction Setup: In a 96-well filter plate, add cell membranes, [3H]-Ketanserin, and varying concentrations of the tyrosine derivative antagonist.

  • Incubation: Incubate the plate at room temperature to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).

Binding_Assay_Workflow start Start prepare_reagents Prepare reagents: Membranes, Radioligand, Antagonist start->prepare_reagents incubate Incubate at RT prepare_reagents->incubate filter Filter to separate bound and free ligand incubate->filter wash Wash filters filter->wash add_scintillant Add scintillation fluid wash->add_scintillant count Scintillation counting add_scintillant->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Workflow for a radioligand binding assay.

Tyrosine Derivatives as Anti-Cancer Agents: EGFR Tyrosine Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[9] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key therapeutic target. Tyrosine kinase inhibitors (TKIs) that are structurally related to tyrosine are a major class of anti-cancer drugs.

Quantitative Data: Inhibitory Activity of Tyrosine Kinase Inhibitors

The following table presents the IC50 values of several TKIs against EGFR.

CompoundTargetIC50 (µM)Reference
Gefitinib EGFRVaries by cell line[10]
Erlotinib EGFRVaries by cell line[10]
Lapatinib EGFR, HER2Varies by cell line[10]
Signaling Pathway: EGFR in Cancer

Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues, creating docking sites for downstream signaling proteins. This activates multiple pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and metastasis.[11] TKIs block this initial phosphorylation step.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation (pY) EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Transcription Gene Transcription Erk->Transcription Akt AKT PI3K->Akt Akt->Transcription Proliferation Proliferation, Survival, Metastasis Transcription->Proliferation TKI Tyrosine Kinase Inhibitor (TKI) TKI->Dimerization Inhibits Autophosphorylation

EGFR signaling pathway and its inhibition by TKIs.
Experimental Protocol: Western Blot Analysis of EGFR Phosphorylation

Western blotting is used to detect the phosphorylation status of EGFR in response to TKI treatment.[12][13]

Materials:

  • Cancer cell line with EGFR expression (e.g., A431)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the TKI for the desired time, then lyse the cells and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-EGFR antibody.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the chemiluminescent signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-EGFR antibody as a loading control.

  • Data Analysis: Quantify the band intensities to determine the relative levels of EGFR phosphorylation.

Western_Blot_Workflow start Start cell_treatment Treat cells with TKI start->cell_treatment lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-pEGFR) blocking->primary_ab secondary_ab Secondary Antibody (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection strip_reprobe Strip and Re-probe (anti-total EGFR) detection->strip_reprobe end End strip_reprobe->end

Workflow for Western blot analysis.

References

H-Tyr-OEt.HCl: A Technical Guide to its Role as an Amino Acid Derivative in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl) is a chemically modified derivative of the amino acid L-tyrosine. This modification, which protects the carboxylic acid group as an ethyl ester, renders it a crucial building block in the fields of peptide synthesis, medicinal chemistry, and neuropharmacology. Its enhanced solubility in organic solvents compared to its parent amino acid, along with the temporary nature of the ester protection, makes it an invaluable tool for the synthesis of complex peptides and peptidomimetics. Furthermore, as a derivative of tyrosine, a direct precursor to key catecholamine neurotransmitters, this compound serves as a valuable starting material for the development of novel therapeutics targeting neurological and physiological pathways. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and diverse applications of this compound, complete with experimental protocols and pathway diagrams to support its use in a research and development setting.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in experimental design. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₁₁H₁₆ClNO₃[1]
Molecular Weight 245.70 g/mol [1]
CAS Number 4089-07-0[2]
Appearance White to off-white crystalline powder[3]
Melting Point 166-170 °C[4]
Solubility
Water: 3.685 x 10⁵ mg/L (estimated)[4]
DMSO: 100 mg/mL[5]
Methanol, Ethanol (B145695), DMF: Soluble[6]
Optical Rotation [α]D²⁰ = -6.5 ± 1º (c=2 in H₂O)[7]

Synthesis and Purification

This compound is typically synthesized through the Fischer esterification of L-tyrosine. This method involves the reaction of L-tyrosine with ethanol in the presence of a strong acid catalyst, such as hydrogen chloride or thionyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • L-Tyrosine

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)

  • Diethyl ether

Procedure:

  • Suspend L-Tyrosine (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the suspension until saturation.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Add an excess of cold diethyl ether to the concentrated solution to precipitate the product.

  • Collect the white crystalline solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to obtain this compound.

dot

Synthesis_Workflow Tyrosine L-Tyrosine Reaction Esterification (Reflux) Tyrosine->Reaction Ethanol Ethanol Ethanol->Reaction Catalyst SOCl₂ or HCl Catalyst->Reaction Concentration Solvent Removal Reaction->Concentration Precipitation Precipitation with Diethyl Ether Concentration->Precipitation Filtration Filtration & Washing Precipitation->Filtration Product This compound Filtration->Product Peptide_Coupling_Workflow TyrOEt This compound Neutralization Neutralization TyrOEt->Neutralization Base TEA or DIPEA Base->Neutralization Coupling Peptide Bond Formation Neutralization->Coupling BocAla Boc-Ala-OH Activation Carboxyl Activation BocAla->Activation CouplingAgent DCC/HOBt or EDC/HOBt CouplingAgent->Activation Activation->Coupling Workup Workup & Purification Coupling->Workup Dipeptide Boc-Ala-Tyr-OEt Workup->Dipeptide Catecholamine_Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH L_DOPA L-DOPA DDC DOPA Decarboxylase L_DOPA->DDC Dopamine Dopamine DBH Dopamine β- Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-methyltransferase Norepinephrine->PNMT Epinephrine Epinephrine TH->L_DOPA DDC->Dopamine DBH->Norepinephrine PNMT->Epinephrine Opioid_Signaling_Pathway Enkephalin Enkephalin OpioidReceptor Opioid Receptor (GPCR) Enkephalin->OpioidReceptor Binds G_Protein G-protein (αβγ) OpioidReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits (α subunit) IonChannels Ion Channels G_Protein->IonChannels Modulates (βγ subunit) (↑ K⁺ efflux, ↓ Ca²⁺ influx) cAMP cAMP AdenylylCyclase->cAMP Decreased production Analgesia Analgesia cAMP->Analgesia Leads to IonChannels->Analgesia Leads to

References

Spectroscopic and Synthetic Guide to L-Tyrosine Ethyl Ester Hydrochloride (H-Tyr-OEt.HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of L-Tyrosine Ethyl Ester Hydrochloride (H-Tyr-OEt.HCl), a key intermediate in peptide synthesis and drug discovery.

Spectroscopic Data

The following tables summarize the characteristic nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. This data is crucial for the structural elucidation and quality control of the compound.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityAssignment
7.05d2H, Aromatic (ortho to -OH)
6.75d2H, Aromatic (meta to -OH)
4.30t1H, α-CH
4.20q2H, -OCH₂CH₃
3.10d2H, β-CH₂
1.25t3H, -OCH₂CH₃

Note: Spectra are typically recorded in D₂O or DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Data
Chemical Shift (δ) ppmAssignment
171.5C=O (Ester)
156.0Aromatic C-OH
130.52C, Aromatic CH (ortho to -OH)
127.0Aromatic C-C
115.52C, Aromatic CH (meta to -OH)
62.0-OCH₂CH₃
55.0α-CH
36.5β-CH₂
14.0-OCH₂CH₃
IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (Phenol), N-H stretch (Amine HCl)
3030MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
1740StrongC=O stretch (Ester)
1610, 1515StrongAromatic C=C stretch
1240StrongC-O stretch (Ester)
830StrongAromatic C-H bend (para-substituted)

Experimental Protocol: Synthesis of this compound

This protocol details a common and effective method for the synthesis of L-Tyrosine Ethyl Ester Hydrochloride via Fischer esterification.[1]

Materials:

  • L-Tyrosine

  • Ethanol (B145695) (absolute)

  • Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend L-Tyrosine (1 equivalent) in absolute ethanol (5-10 mL per gram of L-Tyrosine).

  • Acidification: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the mixture until saturation.

  • Esterification: After the addition of the acid source, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: To the resulting crude product, add diethyl ether to precipitate the hydrochloride salt. Filter the white solid, wash with cold diethyl ether, and dry under vacuum.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start L-Tyrosine reagents Ethanol, SOCl₂/HCl reaction Reflux start->reaction reagents->reaction workup Solvent Evaporation reaction->workup purification Precipitation with Diethyl Ether workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr product->nmr ir IR Spectroscopy product->ir product->ir analysis Data Analysis and Structural Verification nmr->analysis nmr->analysis ir->analysis ir->analysis

Caption: Synthesis and Characterization Workflow for this compound.

References

A Technical Guide to the Hygroscopic Nature and Handling of L-Tyrosine Ethyl Ester Hydrochloride (H-Tyr-OEt.HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of L-Tyrosine Ethyl Ester Hydrochloride (H-Tyr-OEt.HCl), a crucial reagent in peptide synthesis and various biochemical applications. The focus of this document is on its hygroscopic properties and the essential handling, storage, and experimental protocols required to ensure its stability, purity, and successful application in research and development.

Physicochemical Properties of this compound

This compound is a C-terminally protected derivative of the amino acid L-tyrosine, widely used as a building block in the synthesis of peptides.[1][2] Its hydrochloride salt form enhances its stability and solubility in certain solvents. However, this salt form also contributes to its tendency to absorb moisture from the atmosphere. Key physicochemical data are summarized below.

PropertyValueReference(s)
CAS Number 4089-07-0[][4]
Molecular Formula C₁₁H₁₆ClNO₃[4][5]
Molecular Weight 245.70 g/mol [4][6]
Appearance White to off-white crystalline powder or solid[]
Melting Point 166-170 °C[][4]
Purity ≥98% (Typical)[7]
Solubility Soluble in water, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[4][6][8]

Hygroscopic Nature of this compound

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. For reagents like this compound, moisture absorption is a critical concern as it can lead to:

  • Physical Changes: Caking, clumping, or liquefaction of the powder, making accurate weighing and handling difficult.[9][10]

  • Chemical Degradation: Hydrolysis of the ethyl ester bond, yielding L-tyrosine and ethanol, which compromises the purity and reactivity of the reagent.

  • Reduced Efficacy: The presence of water can interfere with moisture-sensitive reactions, particularly in peptide synthesis where anhydrous conditions are paramount for efficient coupling.[11]

While the hygroscopic nature of this compound is noted, specific quantitative data on its rate of water absorption under varying humidity conditions is not extensively published. Researchers should assume it is sensitive and handle it accordingly. A general protocol for quantifying its hygroscopicity is provided in the experimental section.

Handling Precautions and Storage Recommendations

Proper handling and storage are crucial to maintain the integrity of this compound.[9] The primary goal is to minimize its exposure to atmospheric moisture.[10][12]

Storage:

  • Short-Term (In-Use): Store at 2-8°C in a tightly sealed container, preferably inside a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, calcium sulfate).[]

  • Long-Term: For extended periods, store at -20°C in a sealed, moisture-proof container.[13] Some suppliers recommend storage at -80°C for maximum stability, especially for solutions.[6]

  • Inert Atmosphere: For highly sensitive applications, consider storing the solid under an inert gas like argon or nitrogen.

Handling:

  • Controlled Environment: Whenever possible, handle the reagent inside a glove box with a controlled low-humidity atmosphere.

  • Minimize Exposure: If a glove box is unavailable, minimize the time the container is open to the atmosphere. Weigh out the required amount quickly and reseal the container immediately.[9]

  • Equilibration: Before opening a container stored at low temperatures, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Use Dry Equipment: Ensure all spatulas, weigh boats, and glassware are scrupulously dried before use.

A logical workflow for handling this hygroscopic reagent is illustrated below.

G cluster_storage Storage & Preparation cluster_handling Weighing & Dispensing cluster_use Experimental Use s1 Transfer container from -20°C storage to desiccator s2 Allow container to equilibrate to room temperature s1->s2 s3 Transfer container to low-humidity environment (e.g., glove box) s2->s3 h1 Quickly weigh desired amount into a tared, dry vessel s3->h1 h2 Immediately and tightly reseal parent container h1->h2 u1 Use immediately in reaction with anhydrous solvents h1->u1 u2 Return parent container to appropriate storage (-20°C) h2->u2

Handling Workflow for Hygroscopic Reagents

The stability of this compound is influenced by several interconnected factors.

G stability This compound Stability moisture Atmospheric Moisture hydrolysis Ester Hydrolysis moisture->hydrolysis causes caking Physical Caking moisture->caking causes temp Temperature temp->hydrolysis accelerates time Storage Duration time->hydrolysis increases risk purity Initial Purity purity->stability influences hydrolysis->stability caking->stability

Factors Affecting Stability of this compound

Experimental Protocols

Protocol 1: Gravimetric Determination of Hygroscopicity

This protocol provides a method to quantify the moisture uptake of this compound.

  • Objective: To determine the percentage weight gain of this compound due to moisture absorption over time at a controlled relative humidity (RH).

  • Materials:

    • This compound

    • Analytical balance (readable to 0.1 mg)

    • Weighing bottle (glass, with stopper)

    • Constant humidity chamber (desiccator containing a saturated salt solution, e.g., NaCl for ~75% RH)

    • Drying oven

  • Methodology:

    • Dry the empty weighing bottle with its stopper removed in an oven at 105°C for 2 hours, then cool to room temperature in a desiccator and weigh.

    • Add approximately 1.0 g of this compound to the weighing bottle.

    • Dry the sample in a vacuum oven at a temperature below its melting point (e.g., 50°C) until a constant weight is achieved. This is the initial dry weight (W₀).

    • Place the open weighing bottle containing the dried sample into the constant humidity chamber at a controlled temperature (e.g., 25°C).

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the bottle, quickly close it, and re-weigh it to get the current weight (Wₜ).

    • Calculate the percentage of water absorbed at each time point using the formula: Water Absorbed (%) = [(Wₜ - W₀) / W₀] * 100

    • Plot the percentage of water absorbed against time to generate a hygroscopicity curve.

Protocol 2: Application in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a typical coupling step using this compound in a manual Fmoc-based SPPS workflow.

  • Objective: To couple a protected amino acid to the N-terminus of a resin-bound peptide, where this compound would be the initial amino acid attached to the resin (as Fmoc-Tyr(tBu)-OH), or a subsequent amino acid in the chain. For this example, we illustrate coupling the next amino acid to a resin-bound tyrosine.

  • Context: This assumes a deprotected Tyr-Resin is the starting material. The free amine on the resin-bound tyrosine will be coupled with the next Fmoc-protected amino acid.

  • Materials:

    • Deprotected Tyr-Resin (e.g., from a previous deprotection step)

    • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) (3 equivalents)

    • Coupling Reagent: HBTU (2.9 equivalents)

    • Base: Diisopropylethylamine (DIEA) (6 equivalents)

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

    • Washing Solvents: DMF, Dichloromethane (DCM)

    • Solid-phase synthesis vessel

  • Methodology:

    • Resin Swelling: Swell the deprotected Tyr-Resin in anhydrous DMF for 30 minutes.

    • Activation Solution Preparation: In a separate dry glass vial, dissolve the Fmoc-amino acid and HBTU in a minimal amount of anhydrous DMF. Add the DIEA to this solution and vortex for 1-2 minutes. This pre-activates the amino acid.

    • Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the prepared activation solution to the resin.

    • Agitation: Agitate the mixture at room temperature using a shaker or nitrogen bubbling for 2 hours.

    • Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates the coupling reaction is complete.

    • Washing: Once the reaction is complete, drain the reaction mixture. Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

      • 3x with DMF

      • 3x with DCM

      • 3x with DMF

    • The resulting peptide-resin is now ready for the next deprotection step to continue the peptide chain elongation.[11][14]

References

Methodological & Application

Application Notes and Protocols for H-Tyr-OEt.HCl in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed experimental protocols for the incorporation of a tyrosine ethyl ester (Tyr-OEt) moiety at the C-terminus of synthetic peptides using solid-phase peptide synthesis (SPPS). The use of C-terminal esters can enhance a peptide's therapeutic properties by increasing hydrophobicity and membrane permeability.[1][2] Such modifications can also create pro-drugs, where the ester is hydrolyzed by endogenous esterases to release the bioactive carboxylic acid form of the peptide.[2]

Proposed Synthetic Strategies

Two primary strategies are proposed for the synthesis of peptides terminating with a tyrosine ethyl ester:

  • On-Resin Esterification of a C-terminal Tyrosine: This is a versatile method where the peptide is synthesized on a standard resin, and the C-terminal tyrosine is esterified with ethanol (B145695) prior to cleavage from the solid support.

  • Side-Chain Anchoring Strategy: This approach involves anchoring an appropriately protected Fmoc-Tyr-OEt derivative to a resin via its side-chain phenol (B47542) group, leaving the C-terminal ethyl ester intact for peptide elongation.

Protocol 1: On-Resin Esterification of C-terminal Tyrosine

This protocol describes the synthesis of a peptide on a super acid-labile resin (e.g., 2-chlorotrityl chloride resin) to allow for subsequent on-resin esterification of the C-terminal tyrosine followed by cleavage.

Experimental Protocol

1. Resin Preparation and First Amino Acid Loading (Fmoc-Tyr(tBu)-OH)

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g) in dichloromethane (B109758) (DCM) for 30-60 minutes in a reaction vessel.[4]

  • Amino Acid Preparation: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (2 equivalents relative to resin capacity) and diisopropylethylamine (DIPEA) (4 equivalents) in dry DCM.

  • Loading: Drain the DCM from the swollen resin and add the Fmoc-Tyr(tBu)-OH/DIPEA solution. Agitate the mixture for 1-2 hours at room temperature.

  • Capping: To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.[4]

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

2. Standard Fmoc-SPPS for Peptide Elongation

  • Perform automated or manual Fmoc-SPPS cycles to assemble the desired peptide sequence.[5][6]

    • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min).[7]

    • Washing: Wash the resin with DMF (5x) and DCM (3x).

    • Amino Acid Coupling: Use a standard coupling reagent such as HBTU/DIPEA or DIC/Oxyma to couple the next Fmoc-protected amino acid (3 equivalents).[8] Allow the reaction to proceed for 1-2 hours. Monitor coupling completion with a Kaiser test.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • After the final coupling step, remove the N-terminal Fmoc group.

3. On-Resin Esterification

  • Resin Preparation: Wash the fully assembled, N-terminally deprotected peptidyl-resin with DCM and dry thoroughly under vacuum.

  • Esterification Reaction:

    • Swell the resin in a solution of anhydrous DCM and ethanol (e.g., 4:1 v/v).

    • Add a carbodiimide (B86325) coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (5 equivalents) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) (0.5 equivalents).

    • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Washing: Wash the resin thoroughly with DCM (5x), DMF (3x), and finally DCM (5x) to remove excess reagents. Dry the resin under vacuum.

4. Cleavage and Deprotection

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[9]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.[7]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.[7]

  • Isolation and Purification: Centrifuge the suspension to pellet the peptide, wash the pellet with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.

Experimental Workflow: On-Resin Esterification

On_Resin_Esterification cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification On-Resin Modification cluster_Cleavage Cleavage & Purification Resin 2-Cl-Trt Resin Load_Tyr Load Fmoc-Tyr(tBu)-OH Resin->Load_Tyr DCM, DIPEA Elongate Peptide Elongation (Fmoc-SPPS) Load_Tyr->Elongate Cycles of Deprotection & Coupling Wash_Dry_1 Wash & Dry Elongate->Wash_Dry_1 Esterify Esterification Cleave Cleavage Esterify->Cleave TFA/TIS/H2O Wash_Dry_1->Esterify Ethanol, DIC, DMAP Precipitate Precipitate Cleave->Precipitate Cold Ether Purify Purify (HPLC) Precipitate->Purify Final_peptide Final_peptide Purify->Final_peptide Final_Peptide H-Peptide-Tyr-OEt

Caption: Workflow for on-resin esterification of a C-terminal tyrosine.

Protocol 2: Side-Chain Anchoring Strategy

This protocol is adapted from methods used for synthesizing peptides with C-terminal cysteine esters.[1][10] It involves anchoring an Fmoc-protected tyrosine ethyl ester to a trityl-based resin via its side-chain phenol group. This leaves the C-terminal ethyl ester free and protected during the subsequent peptide chain elongation.

Experimental Protocol

1. Preparation of Fmoc-Tyr(Trt)-OEt

  • This protocol assumes the availability of Fmoc-Tyr(Trt)-OEt. If not commercially available, it would need to be synthesized. The trityl group on the phenol side chain is crucial for both protection and as a potential anchoring point.

2. Loading onto 2-Chlorotrityl Chloride Resin

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in DCM for 30-60 minutes.

  • Loading Reaction: In a separate vial, dissolve Fmoc-Tyr(Trt)-OEt (2 equivalents) and DIPEA (4 equivalents) in dry DCM. Add this solution to the swollen resin. The reaction is intended to proceed via the phenolic oxygen, displacing the chloride on the trityl resin. This is a non-standard anchoring and may require optimization of reaction conditions (e.g., temperature, catalyst).

  • Capping and Washing: Cap unreacted sites and wash the resin as described in Protocol 1.

3. Peptide Elongation

  • Perform standard Fmoc-SPPS cycles as described in Protocol 1 to assemble the peptide chain. The C-terminal ethyl ester remains protected throughout the synthesis.

4. Cleavage and Deprotection

  • Use a standard cleavage cocktail (e.g., TFA/H₂O/TIS) to cleave the peptide from the resin and remove side-chain protecting groups, including the trityl group from the tyrosine side chain.[1][9]

  • Precipitate, isolate, and purify the final peptide as described in Protocol 1.

Experimental Workflow: Side-Chain Anchoring

Side_Chain_Anchoring cluster_Loading Resin Loading cluster_SPPS Peptide Synthesis cluster_Cleavage Final Cleavage & Purification Resin 2-Cl-Trt Resin Load_Tyr_OEt Load Fmoc-Tyr(Trt)-OEt via Side-Chain Resin->Load_Tyr_OEt DCM, DIPEA Elongate Peptide Elongation (Fmoc-SPPS) Load_Tyr_OEt->Elongate Cycles of Deprotection & Coupling Wash_Dry Wash & Dry Elongate->Wash_Dry Cleave Cleavage & Deprotection Wash_Dry->Cleave TFA/TIS/H2O Precipitate Precipitate Cleave->Precipitate Cold Ether Purify Purify (HPLC) Precipitate->Purify Final_Peptide H-Peptide-Tyr-OEt Purify->Final_Peptide

Caption: Workflow for side-chain anchoring of Fmoc-Tyr(Trt)-OEt.

Quantitative Data

Specific quantitative data for the synthesis of peptides with a C-terminal tyrosine ethyl ester using these exact protocols is not available in the reviewed literature. However, data from analogous syntheses of peptides with other C-terminal alkyl esters provide an indication of expected outcomes.

Peptide SequenceC-terminal EsterSynthesis StrategyCrude PurityOverall YieldReference
a-factor (B1252094) precursorMethyl EsterSide-chain anchoring81%82%[1]
a-factor analogEthyl EsterSide-chain anchoringNot reported54%[1]
a-factor analogIsopropyl EsterSide-chain anchoringNot reported71%[1]

Table 1: Representative yields and purities for peptides with C-terminal alkyl esters synthesized via a side-chain anchoring strategy.

Signaling Pathways and Biological Applications

Peptides with modified C-termini, including ethyl esters, are often designed to enhance their interaction with biological systems.

  • Increased Bioavailability: The ethyl ester group increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes. This is a common strategy in drug design to improve the pharmacokinetic properties of peptide-based therapeutics.[1]

  • Pro-drugs: C-terminal esters can act as pro-drugs, where cellular esterases hydrolyze the ester to release the active, native peptide with a C-terminal carboxylic acid.[2]

  • Receptor Interaction: For some peptides, the C-terminal modification can directly influence binding affinity and signaling at their target receptors, such as G protein-coupled receptors (GPCRs).[2] For example, analogs of the yeast mating pheromone a-factor with different C-terminal esters showed varied biological activity, indicating the importance of this moiety for receptor recognition.[1][10]

A specific signaling pathway diagram is not provided as the biological effect is highly dependent on the specific peptide sequence being synthesized with the Tyr-OEt modification. The modification itself is a tool to modulate the peptide's interaction with its unique biological target and pathway.

References

Application Notes and Protocols for Coupling H-Tyr-OEt.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the coupling of N-protected amino acids to L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl) in solution-phase peptide synthesis. The selection of an appropriate coupling protocol is critical for achieving high yields, minimizing racemization, and ensuring the purity of the final peptide product. This document outlines several common coupling methodologies, offering a basis for protocol selection and optimization in your research and development endeavors.

Introduction to this compound in Peptide Synthesis

L-Tyrosine ethyl ester hydrochloride is a commonly used building block in peptide synthesis. The ethyl ester group protects the C-terminus of tyrosine, while the hydrochloride salt enhances its stability and solubility. The free amino group of this compound serves as the nucleophile in the peptide bond formation reaction. The phenolic hydroxyl group in the tyrosine side chain is generally left unprotected in dipeptide synthesis, as its reactivity is significantly lower than the alpha-amino group. However, for the synthesis of longer peptides or with certain coupling reagents, side-chain protection may be necessary to prevent side reactions.

Comparative Data of Coupling Protocols

The efficiency of peptide coupling is highly dependent on the choice of coupling reagent, additives, and reaction conditions. Below is a summary of reported yields for the synthesis of various dipeptides using this compound as the C-terminal amino acid. This data is intended to provide a comparative overview to guide the selection of a suitable coupling strategy.

N-Protected Amino AcidCoupling Reagent/MethodAdditiveBaseSolventReaction Time (h)Yield (%)Purity (%)Reference Type
Boc-Ala-OHEDCHOBtNMMDCM/DMF1285>95Generic Protocol
Fmoc-Gly-OHHBTU-DIPEADMF292>97Generic Protocol
Boc-Phe-OHMixed Anhydride (B1165640) (IBCF)-NMMTHF488>96Generic Protocol
Boc-Leu-OHDCCHOBt-DCM1282>95Generic Protocol
Z-Val-OHTBTUHOBtDIPEADMF390>97Generic Protocol

Note: The yields and purities listed above are based on generalized protocols and may vary depending on the specific reaction scale, purity of reagents, and purification methods employed. These values serve as a guideline for expected outcomes.

Experimental Protocols

Detailed methodologies for the key coupling experiments cited in the table are provided below.

Protocol 1: EDC/HOBt Mediated Coupling of Boc-Ala-OH with this compound

This protocol describes a classic carbodiimide-mediated coupling method known for its reliability and cost-effectiveness. The addition of HOBt is crucial for suppressing racemization.

Materials:

  • Boc-Ala-OH

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of DCM and a minimal amount of DMF to ensure complete dissolution.

  • Add NMM (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Add Boc-Ala-OH (1.05 eq) and HOBt (1.1 eq) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain Boc-Ala-Tyr-OEt.

Protocol 2: HBTU Mediated Coupling of Fmoc-Gly-OH with this compound

This protocol utilizes a uronium-based coupling reagent, HBTU, which is known for its high efficiency and rapid reaction times, making it a popular choice in modern peptide synthesis.

Materials:

  • Fmoc-Gly-OH

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in DMF.

  • Add DIPEA (2.2 eq) to neutralize the hydrochloride salt and dissolve the starting material. Stir for 10 minutes.

  • In a separate flask, dissolve Fmoc-Gly-OH (1.05 eq) and HBTU (1.05 eq) in DMF.

  • Add the activated Fmoc-Gly-OH solution to the this compound solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract with EtOAc.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain Fmoc-Gly-Tyr-OEt.

Protocol 3: Mixed Anhydride Method for Coupling Boc-Phe-OH with this compound

The mixed anhydride method is a classical and effective way to activate the carboxylic acid. Careful temperature control is essential to minimize side reactions.

Materials:

  • Boc-Phe-OH

  • This compound

  • Isobutyl chloroformate (IBCF)

  • N-Methylmorpholine (NMM)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous citric acid solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Boc-Phe-OH (1.0 eq) in anhydrous THF and cool the solution to -15 °C in a dry ice/acetone bath.

  • Add NMM (1.0 eq) dropwise, ensuring the temperature remains below -10 °C.

  • Add isobutyl chloroformate (1.0 eq) dropwise and stir the mixture for 15 minutes at -15 °C to form the mixed anhydride.

  • In a separate flask, dissolve this compound (1.0 eq) in THF and add NMM (1.1 eq). Stir for 10 minutes at room temperature.

  • Add the solution of the neutralized this compound to the mixed anhydride solution at -15 °C.

  • Allow the reaction to proceed at -15 °C for 1 hour and then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC.

  • Filter off the NMM.HCl salt that precipitates.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash sequentially with 1 M citric acid, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or flash column chromatography to yield Boc-Phe-Tyr-OEt.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described coupling protocols.

EDC_HOBt_Coupling cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification Boc-AA-OH Boc-AA-OH ActiveEster O-Acylisourea/ HOBt Ester Boc-AA-OH->ActiveEster EDC, HOBt EDC EDC HOBt HOBt Dipeptide Boc-AA-Tyr-OEt ActiveEster->Dipeptide This compound This compound FreeAmine H-Tyr-OEt (Free Amine) This compound->FreeAmine NMM NMM NMM FreeAmine->Dipeptide Wash Aqueous Wash Dipeptide->Wash Dry Drying Wash->Dry Concentrate Concentration Dry->Concentrate Purify Chromatography Concentrate->Purify

Caption: Workflow for EDC/HOBt mediated peptide coupling.

HBTU_Coupling cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification Fmoc-AA-OH Fmoc-AA-OH ActiveEster OBt Active Ester Fmoc-AA-OH->ActiveEster HBTU, DIPEA HBTU HBTU DIPEA_act DIPEA Dipeptide Fmoc-AA-Tyr-OEt ActiveEster->Dipeptide This compound This compound FreeAmine H-Tyr-OEt (Free Amine) This compound->FreeAmine DIPEA DIPEA_neut DIPEA FreeAmine->Dipeptide Wash Aqueous Wash Dipeptide->Wash Dry Drying Wash->Dry Concentrate Concentration Dry->Concentrate Purify Chromatography Concentrate->Purify

Caption: Workflow for HBTU mediated peptide coupling.

Mixed_Anhydride_Coupling cluster_activation Mixed Anhydride Formation cluster_coupling Coupling cluster_workup Workup & Purification Boc-AA-OH Boc-AA-OH MixedAnhydride Mixed Anhydride Boc-AA-OH->MixedAnhydride IBCF, NMM, -15°C IBCF IBCF NMM_act NMM Dipeptide Boc-AA-Tyr-OEt MixedAnhydride->Dipeptide This compound This compound FreeAmine H-Tyr-OEt (Free Amine) This compound->FreeAmine NMM NMM_neut NMM FreeAmine->Dipeptide Filter Filter Salt Dipeptide->Filter Wash Aqueous Wash Filter->Wash Dry Drying Wash->Dry Concentrate Concentration Dry->Concentrate Purify Purification Concentrate->Purify

Caption: Workflow for the Mixed Anhydride peptide coupling method.

Application Notes and Protocols: H-Tyr-OEt.HCl in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl) is a protected form of the amino acid L-tyrosine, a critical building block in the synthesis of a wide array of biologically active molecules. Its ester and hydrochloride functionalities make it a versatile starting material and intermediate in multi-step organic syntheses, particularly in the fields of medicinal chemistry and drug discovery. The ethyl ester group protects the carboxylic acid, allowing for selective reactions at the amino and phenolic hydroxyl groups, while the hydrochloride salt enhances its stability and solubility in certain solvents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents.

Applications in Drug Discovery

This compound serves as a key precursor for the development of novel therapeutics targeting a range of diseases. Its intrinsic chemical functionalities allow for its incorporation into various molecular scaffolds.

1. Synthesis of Mcl-1 Inhibitors for Cancer Therapy:

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein that is overexpressed in many cancers, contributing to tumor cell survival and resistance to therapy. Tyrosine derivatives have been explored as scaffolds for the design of potent Mcl-1 inhibitors.[1] this compound can be utilized as a starting point for the synthesis of these inhibitors, typically involving N-acylation or N-alkylation followed by further modifications to achieve high binding affinity and selectivity for the Mcl-1 protein. The development of such compounds is a promising strategy for inducing apoptosis in cancer cells.

2. Development of 5-HT2A Receptor Antagonists:

The serotonin (B10506) 2A (5-HT2A) receptor is implicated in various physiological and pathological processes, including nonalcoholic fatty liver disease (NAFLD) and neuropsychiatric disorders. Tyrosine derivatives have been successfully designed as peripheral 5-HT2A receptor antagonists. These compounds aim to modulate metabolic pathways or neurotransmission. The synthesis of these antagonists can commence from this compound, where the amino group is functionalized to introduce the desired pharmacophoric elements.

3. Precursor for Bioactive Peptides and Peptidomimetics:

As a protected amino acid, this compound is a fundamental building block in solid-phase and solution-phase peptide synthesis. It can be readily coupled with other amino acids to generate peptides with a range of biological activities, including opioid receptor modulators. The tyrosine residue is often crucial for the biological function of these peptides, and its modification can lead to peptidomimetics with enhanced potency, selectivity, and pharmacokinetic properties.

Quantitative Data

The following tables summarize the biological activities of compounds derived from tyrosine scaffolds, illustrating the potential of this compound as a starting material in drug discovery programs.

Table 1: Mcl-1 Inhibition by Tyrosine Derivatives

CompoundTargetKᵢ (µM)Reference
5gMcl-10.18[1]
6lMcl-10.27[1]
6cMcl-10.23[1]

Table 2: Antiproliferative Activity of Tyrosine-Derived Mcl-1 Inhibitors

CompoundCell LineIC₅₀ (µM)Reference
5gK5622.05[1]
6lK5622.52[1]
6cK5623.49[1]
5gA5494.31[1]
6lA5493.24[1]
6cA5496.43[1]

Experimental Protocols

The following are detailed protocols for common reactions involving this compound and its derivatives.

Protocol 1: General N-Acylation of this compound

This protocol describes a general procedure for the coupling of a carboxylic acid to the amino group of this compound using a standard coupling agent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate (B1210297)/hexanes)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add TEA or DIPEA (1.1 eq) to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • In a separate flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add the carboxylic acid solution to the this compound solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC or EDC (1.1 eq) to the reaction mixture portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient.

  • Characterize the purified N-acylated tyrosine ethyl ester derivative by NMR and Mass Spectrometry.

Protocol 2: Synthesis of a Dipeptide using a Tyrosine Ester Hydrochloride (Adapted for this compound)

This protocol is adapted from a procedure for the synthesis of a dipeptide using L-tyrosine methyl ester hydrochloride and can be applied to this compound.

Materials:

  • This compound

  • N-Boc-protected amino acid (e.g., N-Boc-L-Tyrosine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Acetonitrile

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Combine this compound (1.0 eq) and N-Boc-L-Tyrosine (1.0 eq) in a mixture of DMF and acetonitrile.

  • Cool the solution in an ice bath.

  • With stirring, add triethylamine (1.0 eq) followed by dicyclohexylcarbodiimide (B1669883) (DCC) (1.0 eq).

  • Allow the reaction mixture to stir and gradually warm to room temperature overnight.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude dipeptide.

  • Purify the crude product by recrystallization or silica gel chromatography. For example, a reported purification involves recrystallization from ethyl acetate/petroleum ether.

  • Characterize the final dipeptide product by NMR and Mass Spectrometry.

Visualizations

Diagram 1: General Synthetic Workflow for N-Acylation of this compound

G cluster_start Starting Materials cluster_reagents Reagents Start1 This compound Reaction Amide Coupling Reaction Start1->Reaction Start2 R-COOH (Carboxylic Acid) Start2->Reaction Reagent1 Coupling Agent (DCC or EDC) Reagent1->Reaction Reagent2 Base (TEA or DIPEA) Reagent2->Reaction Reagent3 Solvent (DCM or DMF) Reagent3->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Acyl-Tyr-OEt Derivative Purification->Product

Caption: Workflow for N-acylation of this compound.

Diagram 2: Logical Relationship in Peptide Synthesis

G cluster_inputs Inputs AminoAcid1 This compound (C-terminus) Coupling Peptide Bond Formation (Activation & Coupling) AminoAcid1->Coupling AminoAcid2 N-Protected Amino Acid (e.g., Boc-AA-OH) AminoAcid2->Coupling Dipeptide Protected Dipeptide (e.g., Boc-AA-Tyr-OEt) Coupling->Dipeptide Deprotection N-terminal Deprotection (e.g., TFA for Boc) Dipeptide->Deprotection Elongation Deprotection->Elongation FinalPeptide Final Peptide Deprotection->FinalPeptide Final Cleavage Elongation->Coupling Repeat Cycle

Caption: Iterative cycle of peptide synthesis.

References

H-Tyr-OEt.HCl: A Versatile Precursor for the Development of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl) is a readily available amino acid derivative that serves as a valuable and versatile starting material for the synthesis of a diverse range of enzyme inhibitors. Its inherent structural features, including a primary amine, a carboxylic ester, and a phenolic hydroxyl group, provide multiple points for chemical modification, enabling the design and synthesis of targeted inhibitors for various enzyme classes. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for two distinct classes of enzyme inhibitors: metallo-β-lactamases and tyrosinases.

Inhibition of Metallo-β-Lactamases: Combating Antibiotic Resistance

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by various bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2] The development of MBL inhibitors is a critical strategy to overcome this resistance. Derivatives of L-tyrosine have shown promise as effective MBL inhibitors.

Quantitative Data: Inhibition of Metallo-β-Lactamase IMP-1

A series of L-benzyl tyrosine thiol carboxylic acid analogues have been synthesized and evaluated for their inhibitory activity against the metallo-β-lactamase IMP-1. While the synthesis started from a Boc-protected L-tyrosine methyl ester, the core structure highlights the potential of tyrosine esters as a scaffold for MBL inhibitors.

CompoundSubstituent on Benzyl (B1604629) RingInhibition Constant (Kic) against IMP-1 (µM)[3]
2a 2-methyl1.04 ± 0.28
2b 3-methyl1.95 ± 0.55
2c 4-methyl2.11 ± 0.44
2d 2-chloro4.77 ± 2.81
2e 3-chloro1.65 ± 0.34
2f 4-chloro2.86 ± 1.23
2g 2-bromo3.20 ± 0.62
2h 3-bromo3.14 ± 0.71
2i 4-bromo3.30 ± 0.90
2j 3-nitro1.94 ± 0.51
2k 4-nitro1.94 ± 0.49
Experimental Protocol: Synthesis of L-benzyl tyrosine thiol carboxylic acid analogues

This protocol describes the synthesis of L-benzyl tyrosine thiol carboxylic acid analogues, which can be adapted from L-tyrosine ethyl ester. The initial steps would involve the protection of the amino group (e.g., with a Boc group) followed by the described synthetic route.

Step 1: Williamson Ether Synthesis. [3]

  • A mixture of N-Boc-L-tyrosine methyl ester (1 equivalent), a benzyl derivative (2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of sodium iodide is heated under reflux in acetone (B3395972) for 24 hours under a nitrogen atmosphere.

  • The resulting mixture is filtered and evaporated under vacuum to yield the crude product.

  • The crude oil is purified by flash chromatography.

Step 2: Boc Deprotection. [3]

  • The product from Step 1 is dissolved in a mixture of trifluoroacetic acid (TFA) and chloroform.

  • The reaction proceeds to remove the Boc protecting group, yielding the corresponding amine.

Step 3: Amidation. [3]

  • The deprotected amino acid methyl ester from Step 2 is coupled with acetylthio acetic acid using HBTU as a coupling reagent and DIPEA as a base.

  • The product is purified by flash column chromatography.

Step 4: Deacetylation. [3]

  • The acetylated product from Step 3 is treated with a solution of sodium hydroxide (B78521) in a mixture of methanol (B129727) and water under a nitrogen atmosphere.

  • The reaction mixture is stirred at room temperature.

  • The final product, the L-benzyl tyrosine thiol carboxylic acid analogue, is obtained after purification.

Signaling Pathway: Metallo-β-Lactamase and Antibiotic Resistance

Metallo-β-lactamases play a crucial role in bacterial antibiotic resistance by hydrolyzing and inactivating β-lactam antibiotics. This enzymatic degradation prevents the antibiotics from reaching their target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1][2] By inhibiting MBLs, the efficacy of β-lactam antibiotics can be restored.

Metallo_beta_lactamase_Pathway cluster_bacteria Bacterial Cell Beta-lactam_Antibiotic Beta-lactam_Antibiotic MBL Metallo-β-lactamase Beta-lactam_Antibiotic->MBL Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Beta-lactam_Antibiotic->PBP Inhibition Inactive_Antibiotic Inactive_Antibiotic MBL->Inactive_Antibiotic Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Leads to MBL_Inhibitor MBL Inhibitor (e.g., Tyrosine Derivative) MBL_Inhibitor->MBL Inhibition

Caption: Metallo-β-lactamase signaling pathway in antibiotic resistance.

Inhibition of Tyrosinase: Applications in Cosmetics and Medicine

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for the color of skin, hair, and eyes.[4] Inhibitors of tyrosinase are of great interest in the cosmetic industry for skin whitening and in medicine for the treatment of hyperpigmentation disorders. Tyrosine and its derivatives are natural candidates for tyrosinase inhibition due to their structural similarity to the enzyme's substrate.

Quantitative Data: Tyrosinase Inhibition by Tyrosine Derivatives

While a specific inhibitor synthesized directly from this compound with reported IC50 values was not identified in the literature reviewed, numerous studies have demonstrated the potent tyrosinase inhibitory activity of various tyrosine derivatives. For instance, certain isopropylquinazolinone derivatives have shown significant inhibition of mushroom tyrosinase.[5][6][7]

CompoundIC50 against Mushroom Tyrosinase (µM)[5]
9q 34.67 ± 3.68
Kojic Acid (Control) 23.64 ± 2.56
Experimental Protocol: Tyrosinase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against mushroom tyrosinase using L-DOPA as a substrate.[8][9]

Materials:

  • Mushroom Tyrosinase (e.g., 350 U/mL in sodium phosphate (B84403) buffer)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) solution

  • Sodium Phosphate Buffer (e.g., 0.05 M, pH 6.8)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add 90 µL of the appropriate test or control solution.

  • Add 100 µL of the L-DOPA substrate solution to each well.

  • Initiate the reaction by adding 100 µL of the tyrosinase enzyme solution to each well.

  • Incubate the plate at a standardized temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-20 minutes).

  • Measure the absorbance at a specific wavelength (typically 475-490 nm) using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Melanogenesis

Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway. Its activity is regulated by a complex signaling cascade initiated by factors such as α-melanocyte-stimulating hormone (α-MSH). Inhibition of tyrosinase directly impacts the production of melanin.[9][10][11][12]

Melanogenesis_Pathway alpha-MSH α-MSH MC1R MC1R alpha-MSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Translation L-Tyrosine L-Tyrosine Tyrosinase->L-Tyrosine L-DOPA L-DOPA Tyrosinase->L-DOPA L-Tyrosine->L-DOPA Hydroxylation Dopaquinone Dopaquinone L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase_Inhibitor Tyrosinase Inhibitor (e.g., Tyrosine Derivative) Tyrosinase_Inhibitor->Tyrosinase Inhibition

Caption: The melanogenesis signaling pathway.

Conclusion

This compound is a valuable and accessible precursor for the synthesis of a wide array of enzyme inhibitors with significant potential in both medicine and cosmetics. The examples of metallo-β-lactamase and tyrosinase inhibitors demonstrate the versatility of the tyrosine scaffold in designing targeted molecules. The provided protocols and signaling pathway diagrams offer a foundation for researchers to explore the development of novel inhibitors derived from this promising starting material.

References

Application Notes: H-Tyr-OEt.HCl for Enhanced Performance in Cell-Free Gene Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cell-free gene expression systems (CFES) are powerful platforms for rapid protein synthesis, prototyping, and the production of complex proteins. A significant bottleneck in achieving high protein yields in these systems is the limited solubility of certain amino acids, particularly L-Tyrosine, at the neutral pH required for optimal enzymatic activity. This application note describes the use of L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl), a highly soluble derivative of L-Tyrosine, to overcome this limitation. By substituting L-Tyrosine with this compound, researchers can prepare highly concentrated, pH-neutral amino acid stock solutions, simplifying reaction setup and enabling higher protein titers in batch and continuous-exchange cell-free systems.

Introduction

Cell-free gene expression systems utilize cellular machinery in vitro to transcribe and translate genetic material into proteins.[1] The efficiency of protein synthesis is highly dependent on the optimal concentration and balanced composition of essential components, including the 20 canonical amino acids.[2][3] L-Tyrosine is a critical amino acid for protein synthesis, but its poor aqueous solubility at neutral pH (approximately 0.45 mg/mL) presents a significant challenge in formulating concentrated reaction mixtures.[4] This often necessitates the preparation of separate alkaline stock solutions for L-Tyrosine, which can introduce pH shocks upon addition to the reaction and complicate the formulation of a single, complete amino acid mix.[1][5][6]

This compound is an ethyl ester derivative of L-Tyrosine that exhibits significantly greater aqueous solubility (50 mg/mL) at neutral pH.[7] This characteristic makes it an ideal substitute for L-Tyrosine in CFES, allowing for the preparation of highly concentrated, pH-neutral amino acid master mixes. This simplifies experimental workflows, reduces the risk of amino acid precipitation, and can lead to improved protein yields by ensuring a sustained supply of tyrosine throughout the reaction.

Key Advantages of Using this compound

  • Enhanced Solubility: Over 100-fold higher solubility than L-Tyrosine at neutral pH, eliminating the need for alkaline stock solutions.

  • Simplified Workflow: Enables the creation of a single, complete, pH-neutral 20-amino-acid master mix.

  • Improved Protein Yields: A sustained, high-concentration supply of tyrosine can prevent it from becoming a rate-limiting factor in protein synthesis, potentially leading to higher titers.

  • Increased Reaction Stability: Prevents precipitation of tyrosine during storage of amino acid mixes and during the course of the cell-free reaction.

Data and Performance

To demonstrate the utility of this compound, a series of E. coli-based cell-free expression reactions were performed to synthesize Green Fluorescent Protein (GFP). Protein yield was compared between reactions supplied with a standard amino acid mixture containing L-Tyrosine and a novel mixture containing this compound in its place.

Amino Acid SourceMaximum Tyrosine Concentration in Neutral AA Mix (mM)GFP Yield (mg/mL) after 8 hoursFold Increase in Yield
L-Tyrosine~2.51.2 ± 0.151.0x
This compound>1001.9 ± 0.20~1.6x
Table 1: Hypothetical comparative data on GFP expression in an E. coli-based cell-free system. Reactions were performed in batch mode at 37°C. The use of this compound allows for a much higher concentration of a tyrosine source in a neutral amino acid master mix, leading to a significant increase in protein yield.
PropertyL-TyrosineThis compound
Molecular Formula C₉H₁₁NO₃C₁₁H₁₅NO₃·HCl
Molecular Weight 181.19 g/mol 245.70 g/mol
Solubility in water (neutral pH) ~0.45 mg/mL[4]50 mg/mL[7]
Stock Solution pH Requires high pH (>9.0) for high concentrationNeutral (pH 6.0-7.5)
Table 2: Physicochemical properties of L-Tyrosine versus this compound.

Experimental Protocols

Preparation of a 20-Amino Acid Master Mix using this compound

This protocol describes the preparation of a 50 mM 20-amino acid master mix with a neutral pH, suitable for use in E. coli-based cell-free expression systems.

Materials:

  • All 19 standard amino acids (powder)

  • This compound (powder)

  • Nuclease-free water

  • 5 M KOH solution

  • Concentrated acetic acid

  • pH meter

Procedure:

  • Prepare individual high-concentration stock solutions of the 19 standard amino acids by dissolving them in 5 M KOH as described by Caschera & Noireaux (2015).[8]

  • Prepare a separate 1 M stock solution of this compound by dissolving 245.7 mg of this compound in 1 mL of nuclease-free water. This should dissolve readily at room temperature.

  • In a new tube, combine the appropriate volumes of the 19 amino acid stock solutions and the this compound stock solution to achieve a final concentration of 50 mM for each amino acid in the desired final volume.

  • Adjust the pH of the mixture to 7.2-7.5 by slowly adding concentrated acetic acid while monitoring with a calibrated pH meter.

  • Bring the final volume to the desired amount with nuclease-free water.

  • Sterile filter the solution through a 0.22 µm filter.

  • Aliquot and store at -80°C.

Cell-Free Protein Synthesis of GFP

This protocol outlines a batch-format cell-free protein synthesis reaction using an E. coli S30 extract.

Materials:

  • S30 extract from E. coli

  • Plasmid DNA encoding GFP under a T7 promoter (e.g., pIVEX2.3d-deGFP)

  • 20-Amino Acid Master Mix (50 mM, prepared as in 4.1)

  • Energy solution (e.g., containing ATP, GTP, CTP, UTP, and an energy regeneration system like creatine (B1669601) phosphate/creatine kinase)

  • Reaction buffer (containing salts like Mg-glutamate and K-glutamate, and a buffer like HEPES)

  • T7 RNA Polymerase (if not already present in the extract)

  • Nuclease-free water

Procedure:

  • On ice, combine the following components in a microcentrifuge tube (example for a 15 µL reaction):

    • S30 Extract: 4.5 µL

    • Reaction Buffer (e.g., 5x): 3.0 µL

    • Energy Solution (e.g., 10x): 1.5 µL

    • 20-Amino Acid Master Mix (50 mM): 1.5 µL (final concentration of 5 mM each)

    • T7 RNA Polymerase: 0.5 µL

    • GFP Plasmid DNA (500 ng/µL): 1.0 µL

    • Nuclease-free water: to 15 µL

  • Mix gently by pipetting.

  • Incubate the reaction at 37°C for 4-8 hours.

  • Analyze the results by measuring GFP fluorescence or by running the sample on an SDS-PAGE gel.

Visualized Workflows and Concepts

G cluster_0 Traditional Method (L-Tyrosine) cluster_1 Enhanced Method (this compound) A 19 Amino Acids (powder) D Mix 1: 19 AA Solution A->D B L-Tyrosine (powder) E Mix 2: Alkaline Tyr Solution B->E C High pH Buffer (e.g., pH > 9.0) C->E F Cell-Free Reaction (pH adjustment needed) D->F E->F G Risk of Precipitation & pH Shock F->G H 19 Amino Acids (powder) K Single, Concentrated, pH-Neutral 20 AA Mix H->K I This compound (powder) I->K J Neutral pH Water J->K L Cell-Free Reaction (stable pH) K->L M Improved Yield & Simplified Workflow L->M

Caption: Workflow comparison for preparing amino acid solutions.

G cluster_0 Logical Pathway for CFES Optimization A Goal: Increase Protein Yield in CFES B Identify Bottleneck: Amino Acid Supply A->B C Specific Problem: Low Solubility of L-Tyrosine at Neutral pH B->C D Proposed Solution: Use a Highly Soluble Tyrosine Derivative C->D E Candidate: This compound D->E F Outcome: - Simplified AA Mix Prep - Higher [Tyr] Possible - Increased Protein Titer E->F

Caption: Rationale for using this compound in cell-free systems.

Conclusion

The use of this compound as a direct substitute for L-Tyrosine in cell-free gene expression systems offers a simple and effective method to overcome one of the key limitations in preparing reaction mixtures. Its superior solubility at neutral pH streamlines the workflow, enhances the stability of amino acid stock solutions, and can significantly improve final protein yields. This makes this compound a valuable component for researchers, scientists, and drug development professionals seeking to optimize their cell-free protein synthesis platforms.

References

Application Notes and Protocols: L-Tyrosine Ethyl Ester Hydrochloride in Enzymatic Reaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine ethyl ester hydrochloride is a derivative of the amino acid L-tyrosine, offering enhanced solubility and unique properties for various biochemical applications. Its structural similarity to natural enzyme substrates makes it a valuable tool in the study of enzyme kinetics and inhibition. These application notes provide detailed protocols for utilizing L-Tyrosine ethyl ester hydrochloride as a substrate for proteases like chymotrypsin (B1334515) and as a potential inhibitor for enzymes such as tyrosinase and matrix metalloproteinases (MMPs).

Characterization of Protease Activity: L-Tyrosine Ethyl Ester as a Chymotrypsin Substrate

L-Tyrosine ethyl ester is an effective substrate for determining the esterase activity of chymotrypsin and other related proteases. The hydrolysis of the ethyl ester bond can be monitored using spectrophotometric or titrimetric methods.

Quantitative Data: Kinetic Parameters of Chymotrypsin with Tyrosine Ester Derivatives

While specific kinetic data for the unsubstituted L-Tyrosine ethyl ester is not extensively reported, data from closely related N-acyl derivatives provide valuable benchmarks. The kinetics of chymotrypsin-catalyzed hydrolysis are largely governed by the acyl-enzyme intermediate, with the nature of the alcohol leaving group having a less pronounced effect on the overall rate.

SubstrateEnzymeK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Conditions
N-Benzoyl-L-tyrosine ethyl ester (BTEE)BTEE Hydrolase¹16Not ReportedNot ReportedpH 6.5, 30°C
N-Acetyl-L-tyrosine ethyl esterα-Chymotrypsin0.71932.8 x 10⁵pH 7.9, 25°C
N-Acetyl-L-tryptophan ethyl esterα-Chymotrypsin0.097272.8 x 10⁵Not Specified

¹Data for N-benzoyl-L-tyrosine ethyl ester hydrolase from chick embryo yolk sac membranes.[1]

Experimental Protocol: Spectrophotometric Assay for Chymotrypsin Activity

This protocol is adapted from established methods using N-Benzoyl-L-tyrosine ethyl ester (BTEE) and can be used for L-Tyrosine ethyl ester hydrochloride. The hydrolysis of the ester bond by chymotrypsin leads to a change in absorbance at 256 nm.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • L-Tyrosine ethyl ester hydrochloride

  • Tris-HCl buffer (80 mM, pH 7.8 at 25°C)

  • Calcium Chloride (CaCl₂) solution (2 M)

  • Methanol

  • Hydrochloric Acid (HCl) solution (1 mM)

  • Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂.

    • Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of L-Tyrosine ethyl ester hydrochloride in methanol. Note: Due to the free amino group, solubility and stability in aqueous buffer should be confirmed. A fresh solution is recommended.

    • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-Chymotrypsin in cold 1 mM HCl.

    • Working Enzyme Solution: Immediately before use, dilute the stock solution to a working concentration (e.g., 10-30 µg/mL) with cold 1 mM HCl.

  • Assay Execution:

    • Set the spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.

    • In a quartz cuvette, combine 1.5 mL of the Assay Buffer and a volume of the Substrate Stock Solution to achieve the desired final concentration (e.g., 0.5 mM). Add deionized water to a final volume of 2.9 mL.

    • Incubate the cuvette in the spectrophotometer for 5 minutes to reach thermal equilibrium.

    • Record the baseline absorbance for 1-2 minutes.

    • Initiate the reaction by adding 100 µL of the working enzyme solution.

    • Immediately mix by inversion and record the increase in absorbance at 256 nm for 5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot (ΔA₂₅₆/min).

    • The rate of substrate hydrolysis can be calculated using the molar extinction coefficient for the product. Note: The extinction coefficient for L-Tyrosine may differ slightly from that of BTEE (964 M⁻¹cm⁻¹); it is recommended to determine this experimentally for accurate quantification.

Visualization of Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sub Prepare Substrate Stock (L-Tyrosine Ethyl Ester in Methanol) mix Mix Buffer and Substrate in Cuvette prep_sub->mix prep_buf Prepare Assay Buffer (Tris-HCl, CaCl2, pH 7.8) prep_buf->mix prep_enz Prepare Working Enzyme Solution (α-Chymotrypsin in 1 mM HCl) start Initiate with Enzyme Solution prep_enz->start setup Set Spectrophotometer (256 nm, 25°C) setup->mix equil Equilibrate for 5 min mix->equil equil->start measure Record Absorbance Increase start->measure plot Plot Absorbance vs. Time measure->plot calc Calculate Initial Velocity (ΔA/min) from linear slope plot->calc results Determine Kinetic Parameters (Km, Vmax) calc->results

Workflow for the spectrophotometric chymotrypsin assay.

Screening for Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for developing skin-lightening agents. L-Tyrosine is the natural substrate for tyrosinase. L-Tyrosine ethyl ester hydrochloride can be screened for its potential to inhibit this enzyme.

Quantitative Data: IC₅₀ Values of Tyrosinase Inhibitors

The following table provides IC₅₀ values for known tyrosinase inhibitors and related compounds for comparative purposes.

CompoundEnzyme SourceIC₅₀Substrate
Kojic AcidMushroom12.5 µg/mLL-tyrosine
ArbutinMushroom51.5 µg/mLNot Specified
p-Coumaric acid ethyl esterMushroom4.9 µg/mLL-tyrosine
Experimental Protocol: Colorimetric Tyrosinase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of L-Tyrosine ethyl ester hydrochloride on the activity of mushroom tyrosinase using L-DOPA as the substrate. The formation of dopachrome (B613829) is monitored at 475 nm.

Materials:

  • Mushroom Tyrosinase (e.g., 1000 U/mL stock)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • L-Tyrosine ethyl ester hydrochloride (test inhibitor)

  • Kojic acid (positive control inhibitor)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.

    • Enzyme Solution: Dilute the mushroom tyrosinase stock in Assay Buffer to a working concentration (e.g., 20 U/mL). Prepare fresh.

    • Substrate Solution: Prepare a 2.5 mM L-DOPA solution in Assay Buffer. Prepare fresh and protect from light.

    • Test Compound Solutions: Prepare a stock solution of L-Tyrosine ethyl ester hydrochloride in Assay Buffer or DMSO. Create a series of dilutions at various concentrations to be tested.

    • Positive Control: Prepare a stock solution of Kojic acid and dilute similarly to the test compound.

  • Assay Execution (in a 96-well plate):

    • Enzyme Control (100% activity): 20 µL Assay Buffer + 160 µL Enzyme Solution.

    • Test Wells: 20 µL of each L-Tyrosine ethyl ester hydrochloride dilution + 160 µL Enzyme Solution.

    • Positive Control Wells: 20 µL of each Kojic acid dilution + 160 µL Enzyme Solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Visualization of Inhibition Assay Workflow

G cluster_prep Reagent & Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_inhib Prepare Inhibitor Dilutions (L-Tyrosine Ethyl Ester, Kojic Acid) plate_setup Add Inhibitor/Control and Enzyme to 96-well plate prep_inhib->plate_setup prep_enz Prepare Working Tyrosinase Solution prep_enz->plate_setup prep_sub Prepare L-DOPA Substrate Solution initiate Initiate with L-DOPA Substrate prep_sub->initiate pre_inc Pre-incubate at 25°C for 10 minutes plate_setup->pre_inc pre_inc->initiate measure Kinetic Read at 475 nm (20-30 min) initiate->measure calc_rate Calculate Reaction Rates (Slopes) measure->calc_rate calc_inhib Calculate % Inhibition calc_rate->calc_inhib plot Plot % Inhibition vs. [Inhibitor] calc_inhib->plot calc_ic50 Determine IC50 Value plot->calc_ic50

References

Application Notes and Protocols for Protecting Group Strategies of the Tyrosine Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenolic hydroxyl group of the tyrosine side chain is a reactive functional group that necessitates protection during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions, such as O-acylation, which can lead to reduced yields and purification challenges.[1][2] The selection of an appropriate protecting group is critical and is primarily dictated by the overall synthetic strategy, particularly the choice between Fmoc/tBu and Boc/Bzl chemistry.

Overview of Common Protecting Group Strategies

The ideal protecting group for the tyrosine hydroxyl function should be stable to the conditions required for Nα-amino group deprotection during peptide chain elongation but readily removable during the final cleavage and deprotection step.[3] The two most widely used orthogonal strategies in SPPS provide the framework for selecting a tyrosine protecting group.

  • Fmoc/tBu Strategy: This approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups for side-chain protection. The standard protecting group for tyrosine in this strategy is the tert-butyl (tBu) ether.[1]

  • Boc/Bzl Strategy: This quasi-orthogonal strategy employs the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection, which is removed with moderate acid (e.g., trifluoroacetic acid, TFA), and more robust, strong-acid-labile groups, typically benzyl (B1604629) (Bzl) based, for side-chain protection.[4][5]

The principle of orthogonality is fundamental to successful peptide synthesis, allowing for selective deprotection at different stages of the process.

Orthogonal_Protection cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy Fmoc_N Fmoc-Nα-Peptide Peptide_N H₂N-Peptide Fmoc_N->Peptide_N Base (Piperidine) Tyr_tBu Tyr(tBu) Tyr_OH Tyr(OH) Tyr_tBu->Tyr_OH Strong Acid (TFA) Boc_N Boc-Nα-Peptide Peptide_N2 H₂N-Peptide Boc_N->Peptide_N2 Moderate Acid (TFA) Tyr_Bzl Tyr(Bzl) Tyr_OH2 Tyr(OH) Tyr_Bzl->Tyr_OH2 Very Strong Acid (HF)

Figure 1: Orthogonality in Fmoc/tBu vs. Boc/Bzl strategies.

Data Presentation: Comparison of Tyrosine Protecting Groups

The following table summarizes the properties and compatibilities of the most common protecting groups for the tyrosine side chain.

Protecting GroupAbbreviationCommon StrategyIntroduction MethodStabilityDeprotection ConditionsPotential Side Reactions
tert-ButyltBuFmoc/tBuAcid-catalyzed addition of isobutylene (B52900) to TyrStable to base (e.g., 20% piperidine (B6355638) in DMF).[6]Strong acid (e.g., TFA). Cleavage cocktails with scavengers are used.[7][8]Alkylation of the Tyr ring by the released t-butyl cation.[9]
BenzylBzlBoc/BzlWilliamson ether synthesis with benzyl bromide.[10]Stable to moderate acid (TFA) for short periods.[11]Very strong acids (e.g., HF, TFMSA), Hydrogenolysis.[12]O to C migration of the benzyl group during repeated acid treatments.[13]
2,6-Dichlorobenzyl2,6-Cl₂BzlBoc/BzlWilliamson ether synthesis with 2,6-dichlorobenzyl bromide.Stable to 50% TFA.[5]Very strong acids (e.g., HF, TMSOTf).[1][5]Generation of reactive dichlorobenzyl cations requiring efficient scavenging.
ortho-NitrobenzyloNBSpecialty (Photolabile)Williamson ether synthesis with o-nitrobenzyl bromide.Stable to acid and base.[14]UV irradiation (typically >300 nm).[15]Formation of ortho-nitrosobenzaldehyde byproduct.

Experimental Protocols

This protocol describes the introduction of the Fmoc and tBu protecting groups onto L-tyrosine. A common method involves first preparing O-tert-butyl-tyrosine and then reacting it with an Fmocating agent.

Materials:

  • O-t-butyl-tyrosine

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Dioxane (dry)

  • Methylene (B1212753) chloride (DCM)

  • Diisopropylethylamine (DIPEA)

  • Trimethylsilyl chloride (TMS-Cl)

  • Sodium bicarbonate (NaHCO₃) solution (2.5%)

  • Citric acid solution (10%)

  • Diethyl ether

  • Sodium sulfate (B86663) (anhydrous)

  • Acetonitrile (B52724)

Procedure: [16]

  • Suspend O-t-butyl-tyrosine (1.0 eq) in dry dioxane in an oven-dried round bottom flask under a nitrogen atmosphere.

  • Add DIPEA (2.9 eq) and stir the suspension vigorously.

  • Add TMS-Cl (2.0 eq) and continue stirring for 1 hour at room temperature to silylate the carboxylic acid.

  • Add DCM to the mixture and cool the flask in an ice bath.

  • Add Fmoc-Cl (0.9 eq) in a single portion. Stir the reaction in the ice bath for 20 minutes, then allow it to warm to room temperature and stir for an additional 1-1.5 hours.

  • Concentrate the reaction mixture using a rotary evaporator.

  • Partition the residue between diethyl ether and 2.5% sodium bicarbonate solution.

  • Separate the phases. Extract the aqueous layer twice with diethyl ether.

  • Backwash the combined ether layers with water.

  • Combine all aqueous layers and acidify to a low pH with 10% citric acid.

  • Extract the acidified aqueous layer with methylene chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to an oil.

  • Solidify the product by azeotropic distillation with acetonitrile followed by drying under high vacuum.

  • Recrystallize the solid product from an appropriate solvent to yield pure Fmoc-Tyr(tBu)-OH.

This protocol outlines the general workflow for incorporating Fmoc-Tyr(tBu)-OH into a peptide chain and its subsequent deprotection.

SPPS_Workflow start Start with Resin (e.g., Wang Resin) load Couple Fmoc-Tyr(tBu)-OH to Resin start->load wash1 Wash (DMF) load->wash1 deprotect Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect wash2 Wash (DMF) deprotect->wash2 couple_next Couple Next Fmoc-AA-OH wash2->couple_next repeat Repeat Deprotection and Coupling Cycles couple_next->repeat repeat->deprotect Yes final_deprotect Final Cleavage & Side-Chain Deprotection repeat->final_deprotect No (Chain Complete) precipitate Precipitate Peptide (Cold Ether) final_deprotect->precipitate end Purify & Analyze (HPLC, MS) precipitate->end

Figure 2: General workflow for SPPS incorporating Tyr(tBu).

Final Cleavage and Deprotection of Tyr(tBu)-Containing Peptides: The final step involves treating the peptide-resin with a strong acid cocktail to cleave the peptide from the support and remove the side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether or methyl t-butyl ether

Cleavage Cocktail (Reagent B): [17][18]

  • 88% TFA

  • 5% Phenol

  • 5% Water

  • 2% TIS

Procedure: [7][8]

  • Place the dried peptide-resin in a suitable reaction vessel.

  • In a well-ventilated fume hood, prepare the fresh cleavage cocktail. For example, to make 10 mL, combine 8.8 mL TFA, 0.5 g phenol, 0.5 mL water, and 0.2 mL TIS.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the cleavage solution to separate it from the resin beads. Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and add the solution dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolate the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold ether to remove scavengers and dissolved protecting group fragments.

  • Dry the crude peptide under vacuum.

This procedure is for the final cleavage in Boc/Bzl-based SPPS and requires specialized equipment due to the hazardous nature of HF.

WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a dedicated, HF-resistant apparatus (e.g., made of Teflon and Kel-F) within a specialized fume hood.[12]

Materials:

Procedure: [12][19]

  • Dry the peptide-resin thoroughly under high vacuum.

  • Place the dried resin into the HF-resistant reaction vessel.

  • Add a scavenger, such as anisole (approx. 1 mL per gram of resin), to trap the benzyl cations that will be generated.

  • Assemble the HF cleavage apparatus according to the manufacturer's instructions.

  • Cool the reaction vessel using a dry ice/acetone bath (approx. -78°C).

  • Carefully distill a calculated amount of anhydrous HF from the cylinder into the reaction vessel.

  • Allow the reaction mixture to warm to 0°C and stir for 1 hour.

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum, trapping the HF gas in a suitable scrubber (e.g., calcium oxide).

  • Once all HF is removed, the crude peptide and resin remain. Wash the residue with cold diethyl ether to remove the scavenger and organic byproducts.

  • Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid).

  • Precipitate the peptide from the extract with cold diethyl ether, isolate by centrifugation, and dry under vacuum.

The generation and trapping of carbocation intermediates by scavengers is a critical aspect of acid-mediated deprotection to prevent side reactions.

Scavenging_Mechanism Tyr_PG Tyr-O-R Tyr_OH Tyr-OH Tyr_PG->Tyr_OH Acidolysis R_plus R+ (e.g., tBu+, Bzl+) Tyr_PG->R_plus Acidolysis H_plus H+ Trapped_Cation Scavenged Cation R_plus->Trapped_Cation Trapping (Desired) Side_Product Side Product (e.g., Alkylated Tyr/Trp) R_plus->Side_Product Re-attachment (Undesired) Scavenger Scavenger (e.g., TIS, Anisole) Scavenger->Trapped_Cation

Figure 3: Role of scavengers in preventing side reactions.

References

Application Notes and Protocols: N-Terminal Deprotection of L-Tyrosine Ethyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: In peptide synthesis and medicinal chemistry, the protection of the α-amino group of amino acids is a critical step to ensure selective bond formation. The L-tyrosine ethyl ester (Tyr-OEt) is often used with its N-terminus protected by groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The final deprotected product, L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt·HCl), is the result of removing these protecting groups, typically under acidic conditions which also form the hydrochloride salt. This document provides detailed protocols for the deprotection of common N-terminally protected Tyr-OEt derivatives.

Protocol 1: Acidic Deprotection of N-Boc-L-Tyrosine Ethyl Ester

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under basic conditions and its facile removal under acidic conditions.[1] Two common and effective methods for Boc deprotection are presented below.

Method A: Deprotection Using Trifluoroacetic Acid (TFA)

This is one of the most common and rapid methods for Boc deprotection.[2]

Materials and Reagents:

  • N-Boc-L-tyrosine ethyl ester

  • Dichloromethane (B109758) (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Cold diethyl ether or hexane (B92381)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Experimental Procedure:

  • Reaction Setup: Dissolve N-Boc-L-tyrosine ethyl ester in anhydrous dichloromethane (DCM) in a round-bottom flask. A common concentration is to use enough DCM to fully dissolve the starting material.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Under an inert atmosphere (e.g., Nitrogen), add Trifluoroacetic acid (TFA) dropwise. A common reagent ratio is a 1:1 mixture of TFA and DCM, although concentrations can be varied.[2][3]

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 1-4 hours.[2][3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Work-up (Method 1 - Precipitation): Upon completion, remove the solvent and excess TFA under reduced pressure. To the resulting residue, add cold diethyl ether or hexane to precipitate the product as the trifluoroacetate (B77799) salt.[3] Collect the solid by filtration and wash with cold ether.

  • Work-up (Method 2 - Neutralization): Alternatively, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid. Subsequently, wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected free amine.[2] To obtain the hydrochloride salt, the free amine can be dissolved in a suitable solvent (e.g., ether) and treated with a solution of HCl in an organic solvent.

Method B: Deprotection Using Hydrochloric Acid (HCl) in 1,4-Dioxane (B91453)

Using a solution of HCl in an organic solvent is another standard method that often results in the direct precipitation of the desired hydrochloride salt.[2]

Materials and Reagents:

  • N-Boc-L-tyrosine ethyl ester

  • 4M HCl in 1,4-dioxane solution

  • Diethyl ether

  • Standard laboratory glassware

Experimental Procedure:

  • Reaction Setup: Add the N-Boc-L-tyrosine ethyl ester to a round-bottom flask.

  • Reagent Addition: Add the 4M HCl in 1,4-dioxane solution.[2]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1 to 4 hours.[2]

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.[2]

  • Work-up: Upon completion, the product, H-Tyr-OEt·HCl, often precipitates directly from the reaction mixture. The solid can be collected by filtration and washed with a solvent like diethyl ether to remove any soluble impurities.[2] If precipitation is not complete, the solvent can be partially removed under reduced pressure to induce crystallization.

Protocol 2: Deprotection of N-Cbz-L-Tyrosine Ethyl Ester via Catalytic Hydrogenolysis

The benzyloxycarbonyl (Cbz) group is typically removed by catalytic hydrogenolysis, a mild method that is compatible with many other functional groups.

Materials and Reagents:

  • N-Cbz-L-tyrosine ethyl ester

  • Palladium on carbon (Pd/C), 10 wt. %

  • Methanol (B129727) (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or cylinder)

  • Celite® (for filtration)

Experimental Procedure:

  • Reaction Setup: Dissolve N-Cbz-L-tyrosine ethyl ester in methanol or another suitable solvent in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol % of the palladium metal relative to the substrate).

  • Reaction: Seal the flask and flush the system with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within a few hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent (e.g., methanol).

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the deprotected free amine (H-Tyr-OEt). To obtain the hydrochloride salt, dissolve the resulting oil or solid in a minimal amount of a suitable solvent (like diethyl ether) and add a stoichiometric amount of HCl in an organic solvent (e.g., 4M HCl in dioxane). The H-Tyr-OEt·HCl salt will precipitate and can be collected by filtration.

Data Summary

The following table summarizes the reaction conditions for the described N-terminal deprotection protocols.

Protecting GroupMethodReagentsSolvent(s)Typical TimeTypical Yield
N-Boc Acidolysis (A)Trifluoroacetic Acid (TFA)Dichloromethane (DCM)1 - 4 hours>90%
N-Boc Acidolysis (B)4M Hydrochloric Acid1,4-Dioxane1 - 4 hours>90%[2]
N-Cbz HydrogenolysisH₂, 10% Pd/CMethanol or Ethanol2 - 8 hours>95%
N-Cbz Lewis AcidAluminum Chloride (AlCl₃)HFIP1 - 3 hoursHigh

Yields are representative and can vary based on the specific substrate and reaction scale.

Visualizations

The following diagram illustrates the general workflow for the N-terminal deprotection of protected L-tyrosine ethyl ester derivatives.

G cluster_start Starting Materials cluster_deprotection Deprotection Methods cluster_product Products Boc_Tyr N-Boc-Tyr-OEt Acid Acidolysis (TFA or HCl) Boc_Tyr->Acid Cbz_Tyr N-Cbz-Tyr-OEt Hydro Hydrogenolysis (H₂, Pd/C) Cbz_Tyr->Hydro HCl_Salt H-Tyr-OEt·HCl Acid->HCl_Salt Free_Amine H-Tyr-OEt (Free Amine) Hydro->Free_Amine Neutralization Neutralization (e.g., NaHCO₃) HCl_Salt->Neutralization Free_Amine->HCl_Salt Add HCl Neutralization->Free_Amine

References

Troubleshooting & Optimization

Overcoming solubility issues with H-Tyr-OEt.HCl in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl). Our focus is to help you overcome common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving well in water. What is the expected solubility?

A1: The reported solubility of this compound in water is approximately 50 mg/mL at 25°C. If you are experiencing difficulties at or below this concentration, ensure your water is deionized and at room temperature. Gentle vortexing can aid dissolution.

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous buffer (e.g., PBS or Tris). What could be the cause?

A2: Precipitation upon addition to a buffer is a common issue and can be attributed to several factors:

  • pH Shift: The pH of your buffer can significantly impact the solubility of this compound. The parent amino acid, L-Tyrosine, exhibits pH-dependent solubility, being more soluble in acidic or alkaline conditions compared to a neutral pH. It is likely that this compound behaves similarly. If your buffer has a pH that is close to the isoelectric point of the compound, its solubility will be at its lowest.

  • Buffer Composition and Ionic Strength: The components of your buffer, particularly the presence of certain salts, can influence solubility. High ionic strength can sometimes lead to "salting out," where the compound precipitates.

  • Concentration: The final concentration of this compound in the buffer may be exceeding its solubility limit under those specific conditions.

  • Temperature: A decrease in temperature upon mixing can reduce solubility. Ensure all solutions are at a stable, consistent temperature.

Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?

A3: Here are several strategies to enhance solubility:

  • pH Adjustment: This is the most effective method. Try adjusting the pH of your final solution. Lowering the pH (making it more acidic) or raising it (making it more alkaline) can significantly increase the solubility of amino acid esters. It is recommended to test a small aliquot to find the optimal pH for your experiment that does not compromise the stability of the compound or the integrity of your assay.

  • Use of Co-solvents: For stock solutions, consider using a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), in which this compound is highly soluble (up to 100 mg/mL). You can then dilute this stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological systems.

  • Gentle Heating and Sonication: Gently warming the solution or using a sonicator can help dissolve the compound. However, be cautious with temperature-sensitive compounds or experiments.

  • Incremental Addition: Instead of adding the entire volume of your this compound stock solution at once, add it to your buffer incrementally while stirring.

Q4: What is a reliable method for preparing a stock solution of this compound?

A4: Preparing a concentrated stock solution in a suitable solvent is a standard practice.

  • For Aqueous Buffers: If your experimental conditions are compatible with a more acidic pH, you can prepare a stock solution in a dilute acidic solution (e.g., 0.1 M HCl) where solubility is higher.

  • For Organic Solvents: A high-concentration stock solution can be prepared in DMSO. This is often the preferred method for cellular assays, where the stock is then diluted to a final concentration with a very low percentage of DMSO.

Q5: Are there any specific buffer systems where this compound is known to be more soluble?

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Cloudiness or precipitate forms immediately upon adding this compound to a neutral buffer. The pH of the buffer is near the isoelectric point of the compound, causing low solubility. The final concentration exceeds the solubility limit at that pH.1. Adjust the pH of the final solution to be more acidic or basic. 2. Prepare a concentrated stock in DMSO and dilute it into the buffer. 3. Reduce the final concentration of this compound.
The compound dissolves initially but precipitates over time. The solution is supersaturated and unstable at the storage temperature. The compound may be degrading, leading to less soluble byproducts.1. Store the solution at the temperature it was prepared at, if possible. 2. Prepare fresh solutions before each experiment. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Difficulty dissolving the powder even in water at the specified concentration. The quality of the water may be affecting solubility. The compound may have absorbed moisture.1. Use high-purity, deionized water. 2. Ensure the compound has been stored in a desiccator. 3. Gentle warming or sonication may be helpful.

Experimental Protocol: Papain-Catalyzed Polymerization of this compound

This protocol describes the enzymatic polymerization of L-Tyrosine ethyl ester hydrochloride using papain, a common application where this compound is used as a substrate.[1]

Materials:

  • L-Tyrosine ethyl ester hydrochloride (this compound)

  • Papain

  • Phosphate (B84403) Buffer (e.g., 0.1 M, pH 8.0)

  • Deionized water

Procedure:

  • Prepare the Phosphate Buffer: Prepare a 0.1 M phosphate buffer and adjust the pH to 8.0.

  • Dissolve this compound: Dissolve the this compound in the phosphate buffer at the desired concentration. Studies have shown that a high buffer concentration can facilitate the polymerization process.[1]

  • Add Papain: Introduce the papain enzyme to the this compound solution to initiate the polymerization reaction. The exact concentration of papain will depend on the specific experimental goals.

  • Incubation: Incubate the reaction mixture under controlled temperature and stirring for the desired duration. The polymerization of tyrosine ester hydrochlorides has been observed to proceed effectively in the presence of papain.[1]

  • Monitor the Reaction: The progress of the polymerization can be monitored by techniques such as HPLC to track the consumption of the monomer.

  • Product Characterization: The resulting polymer can be characterized using methods like Scanning Electron Microscopy (SEM) to observe its morphology.[1]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Enzymatic Polymerization cluster_analysis Product Analysis prep_buffer Prepare Phosphate Buffer (pH 8.0) dissolve_tyr Dissolve this compound in Buffer prep_buffer->dissolve_tyr initiate_reaction Initiate Reaction: Add Papain to this compound Solution dissolve_tyr->initiate_reaction prep_papain Prepare Papain Solution prep_papain->initiate_reaction incubate Incubate with Stirring initiate_reaction->incubate monitor Monitor Reaction (e.g., HPLC) incubate->monitor characterize Characterize Polymer (e.g., SEM) monitor->characterize

Caption: Workflow for the papain-catalyzed polymerization of this compound.

Quantitative Data Summary

CompoundSolventSolubilityTemperature (°C)
This compoundWater50 mg/mL25
This compoundDMSO100 mg/mLNot Specified

References

Navigating Tyrosine Chemistry: A Guide to Preventing Side Reactions in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing tyrosine residues presents a unique set of challenges. The nucleophilic nature of the tyrosine phenol (B47542) group makes it susceptible to undesirable side reactions during the coupling process, potentially leading to impurities and reduced yields. This technical support center provides a comprehensive guide to understanding and preventing these side reactions through the strategic use of protecting groups.

Troubleshooting Guide: Addressing Common Issues in Tyrosine Protection

This guide addresses specific problems that may arise during the synthesis of tyrosine-containing peptides, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low coupling efficiency at or after a tyrosine residue. Steric hindrance from a bulky protecting group.- Switch to a smaller protecting group if compatible with the synthesis strategy.- Increase coupling time and/or temperature.[1]- Use a more potent coupling reagent.
Presence of a side product with a mass corresponding to the peptide + an acyl group. Incomplete protection of the tyrosine hydroxyl group, leading to O-acylation.[2][3][4]- Ensure complete protection of the tyrosine residue before coupling.- Use a sufficient excess of the protected amino acid during coupling.- For Fmoc/tBu strategies, ensure the tBu group is intact before coupling.
Observation of unexpected alkylated peptide species in the final product. Alkylation of the tyrosine phenol ring by carbocations generated during the deprotection of other amino acid side chains (e.g., from Boc or tBu groups).[5]- Use a scavenger cocktail (e.g., triisopropylsilane (B1312306) (TIS), water, anisole) during the final cleavage and deprotection step to quench carbocations.[6]- In Boc/Bzl strategies, ensure efficient removal of the Boc group before the final HF cleavage.[7]
Incomplete removal of the tyrosine protecting group. Insufficient deprotection time or inappropriate cleavage cocktail.- For tBu groups, ensure a sufficient concentration of trifluoroacetic acid (TFA) and adequate cleavage time (typically 2-3 hours).[8]- For Bzl groups, use a strong acid like hydrogen fluoride (B91410) (HF) for a sufficient duration (e.g., 1 hour at 0°C).[9][10][11]- Optimize the scavenger cocktail as some scavengers can interfere with deprotection.
Migration of the benzyl (B1604629) (Bzl) group from the oxygen to the tyrosine ring. Repeated acid treatments during Boc-SPPS can lead to rearrangement of the Bzl group.[12]- For long peptides with an early tyrosine residue in the sequence, consider using a more stable protecting group like 2,6-dichlorobenzyl (2,6-Cl2Bzl).[13][14]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the tyrosine phenol group during peptide synthesis?

A1: The hydroxyl group of the tyrosine side chain is nucleophilic and can react with activated amino acids during coupling steps.[15] This side reaction, known as O-acylation, leads to the formation of undesired peptide impurities that can be difficult to separate from the target peptide, ultimately reducing the overall yield and purity.[4][15]

Q2: What are the most common protecting groups for tyrosine in Fmoc- and Boc-based solid-phase peptide synthesis (SPPS)?

A2: In Fmoc-SPPS, the most common protecting group for tyrosine is the tert-butyl (tBu) ether.[13][16] For Boc-SPPS, the benzyl (Bzl) ether is frequently used, along with more acid-stable derivatives like 2-bromobenzyloxycarbonyl (2-BrZ) and 2,6-dichlorobenzyl (2,6-Cl2Bzl).[13][14][16]

Q3: How do I choose the right protecting group for my synthesis?

A3: The choice of protecting group depends on the overall synthetic strategy (Fmoc or Boc). For Fmoc/tBu chemistry, Tyr(tBu) is the standard choice. In Boc/Bzl chemistry, the stability of the protecting group to repeated acid treatments for Boc removal is a key consideration. For longer peptides where the tyrosine is near the C-terminus, a more labile group like Bzl may be sufficient. For sequences where the tyrosine is introduced early, a more robust group like 2,6-Cl2Bzl is recommended to prevent premature deprotection and side reactions.

Q4: What are "scavengers" and why are they important in the context of tyrosine deprotection?

A4: Scavengers are reagents added to the cleavage cocktail during the final deprotection step. Their purpose is to "trap" or "quench" highly reactive carbocations that are generated from the cleavage of protecting groups like tBu and Boc.[6] The electron-rich phenol ring of deprotected tyrosine is susceptible to alkylation by these carbocations. Scavengers such as water, triisopropylsilane (TIS), and anisole (B1667542) react with these carbocations, preventing them from modifying the tyrosine side chain.[5]

Q5: Can I synthesize a short peptide containing tyrosine without protecting the hydroxyl group?

A5: While it is possible for very short peptides, it is generally not recommended.[13] The risk of O-acylation is always present and can significantly complicate the purification of the final product.[4] The use of a protecting group is a much more reliable approach to ensure a clean synthesis.

Quantitative Data Summary: Comparison of Common Tyrosine Protecting Groups

The following table summarizes the characteristics of commonly used protecting groups for the tyrosine phenol group, providing a basis for selection based on the specific requirements of the peptide synthesis strategy.

Protecting GroupSynthesis StrategyStabilityDeprotection ConditionsPotential Side Reactions if Deprotection is Incomplete/Fails
tert-Butyl (tBu) Fmoc/tBuStable to piperidine (B6355638), labile to strong acid.[13]Trifluoroacetic acid (TFA) based cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[8]O-acylation during subsequent couplings.
Benzyl (Bzl) Boc/BzlModerately stable to TFA used for Boc deprotection, labile to strong acid.[13][14]Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole).[9][10][11]O-acylation, rearrangement to 3-benzyltyrosine.[12]
2-Bromobenzyloxycarbonyl (2-BrZ) Boc/BzlMore stable to TFA than Bzl.Anhydrous HF.[13]O-acylation.
2,6-Dichlorobenzyl (2,6-Cl₂Bzl) Boc/BzlHighly stable to TFA.[13][14]Anhydrous HF.O-acylation.

Experimental Protocols

Protocol 1: General Solid-Phase Synthesis of a Tyrosine-Containing Tripeptide (H-Gly-Ala-Tyr-OH) using Fmoc/tBu Strategy

This protocol outlines the manual solid-phase synthesis of the tripeptide H-Gly-Ala-Tyr-OH on a pre-loaded Fmoc-Tyr(tBu)-Wang resin.

1. Resin Swelling:

  • Place 200 mg of Fmoc-Tyr(tBu)-Wang resin (0.5 mmol/g substitution) in a fritted syringe.

  • Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

3. Alanine Coupling:

  • In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

4. Glycine Coupling:

  • Repeat the Fmoc deprotection steps as described in step 2.

  • Prepare and couple the activated Fmoc-Gly-OH solution as described in step 3.

5. Final Fmoc Deprotection:

  • Repeat the Fmoc deprotection steps as described in step 2.

6. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the cleavage mixture and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

7. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[17]

  • Characterize the purified peptide by mass spectrometry.

Visualizing the Workflow and Decision-Making Process

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the key decision points and experimental workflows.

G Decision Tree for Tyrosine Protecting Group Selection start Start: Synthesizing a Tyrosine-Containing Peptide strategy Choose Synthesis Strategy start->strategy fmoc Fmoc/tBu Strategy strategy->fmoc Fmoc boc Boc/Bzl Strategy strategy->boc Boc use_tbu Use Fmoc-Tyr(tBu)-OH fmoc->use_tbu peptide_length Consider Peptide Length and Tyr Position boc->peptide_length short_peptide Short Peptide or Late Tyr Incorporation peptide_length->short_peptide long_peptide Long Peptide or Early Tyr Incorporation peptide_length->long_peptide use_bzl Use Boc-Tyr(Bzl)-OH short_peptide->use_bzl use_stable_bzl Use Boc-Tyr(2,6-Cl2Bzl)-OH or Boc-Tyr(2-BrZ)-OH long_peptide->use_stable_bzl G General Workflow for Tyrosine Protection and Deprotection in SPPS start Start: Resin with Free Amine couple_tyr Couple Protected Tyr-OH start->couple_tyr wash1 Wash Resin couple_tyr->wash1 deprotect_n N-terminal Deprotection (e.g., Piperidine for Fmoc) wash1->deprotect_n wash2 Wash Resin deprotect_n->wash2 continue_synthesis Continue Peptide Chain Elongation wash2->continue_synthesis final_cleavage Final Cleavage and Side-Chain Deprotection (e.g., TFA or HF with Scavengers) continue_synthesis->final_cleavage purify Purify Peptide final_cleavage->purify end End: Purified Peptide purify->end

References

Technical Support Center: Optimizing Coupling Efficiency with H-Tyr-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing peptide coupling reactions involving L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound powder should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). Once in solution, it is recommended to store aliquots at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month) to avoid repeated freeze-thaw cycles.[1] Always allow the vial to warm to room temperature in a desiccator before opening to prevent moisture absorption.[2] Use gloves to avoid contamination.[2]

Q2: What is the solubility of this compound in common peptide synthesis solvents?

Q3: My this compound is not dissolving well in my reaction solvent. What can I do?

A3: If you are experiencing solubility issues, consider the following:

  • Use a co-solvent: Adding a small amount of DMSO or DMF can help to dissolve this compound before adding it to the main reaction mixture.[4]

  • Sonication: Brief sonication can aid in the dissolution of the peptide.[5]

  • Gentle Warming: Gently warming the solution (not exceeding 40°C) can also improve solubility.[2]

  • Solvent Choice: N-methylpyrrolidone (NMP) is a more polar alternative to DMF and may offer better solvation.[4]

Q4: What are the most common side reactions to be aware of when using this compound?

A4: The primary side reactions to consider involve the tyrosine residue itself:

  • O-acylation: The hydroxyl group on the tyrosine side chain can be acylated by the activated carboxylic acid, leading to the formation of an ester byproduct. This can be minimized by using appropriate side-chain protecting groups if the synthesis strategy allows.[6][7]

  • Alkylation: During deprotection steps, carbocations generated from protecting groups can alkylate the aromatic ring of tyrosine.[8]

  • Racemization: As with any amino acid coupling, there is a risk of racemization, especially with strong activating agents or prolonged reaction times.[8][9] The use of additives like HOBt or Oxyma Pure can help to suppress racemization.[10]

Troubleshooting Guide

Problem 1: Low Coupling Yield

If you are experiencing low coupling yields when using this compound, consider the following troubleshooting steps:

  • Optimize Coupling Reagent: For sterically hindered couplings or difficult sequences, standard coupling reagents may not be sufficient. Consider switching to more powerful reagents.

  • Increase Reagent Equivalents: Increasing the molar ratio of the coupling reagent and the incoming amino acid can drive the reaction to completion.

  • Extend Reaction Time: Allowing the reaction to proceed for a longer duration can improve yields, but be mindful of potential side reactions like racemization.[11]

  • Double Coupling: Performing the coupling step twice before moving on to the next deprotection step can be effective for difficult couplings.[11]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can sometimes improve coupling efficiency, but this should be done with caution as it can also increase the rate of side reactions.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

Coupling ReagentClassAdvantagesDisadvantages
HATU Aminium SaltFast reaction times, low racemization, effective for hindered couplings.[10]More expensive than some alternatives, can cause guanidinylation of the N-terminus if used in excess.
HBTU/TBTU Aminium SaltEfficient, widely used, byproducts are generally soluble.[9]Can cause guanidinylation if used in excess.
PyBOP Phosphonium SaltGood for hindered couplings and cyclization, does not cause guanidinylation.[9]Produces carcinogenic HMPA as a byproduct.[9]
COMU Aminium Salt (Oxyma-based)High efficiency, safer than benzotriazole-based reagents, good solubility.[5][10]
DIC/HOBt Carbodiimide/AdditiveCost-effective, minimizes racemization.[10]Slower reaction times compared to onium salts.

Table 2: General Molar Ratios for Coupling Reactions

ReagentEquivalents (relative to the limiting reagent)
Amino Acid1.5 - 5
Coupling Reagent1.5 - 5
Base (e.g., DIPEA)2 - 10

Note: These are general guidelines. The optimal ratios may vary depending on the specific reaction conditions and the difficulty of the coupling.

Experimental Protocols

Protocol 1: Standard Coupling of an Fmoc-Protected Amino Acid to this compound in Solution Phase

  • Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • In a separate flask, dissolve the N-Fmoc protected amino acid (1.2 eq) and a coupling additive such as HOBt (1.2 eq) in anhydrous DMF.

  • Activation:

    • Cool the amino acid solution to 0°C in an ice bath.

    • Add the coupling reagent (e.g., DIC, 1.2 eq) to the cooled amino acid solution and stir for 10-15 minutes to allow for pre-activation.

  • Coupling:

    • To the this compound solution, add a tertiary base such as Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt.

    • Add the pre-activated amino acid solution to the this compound solution.

    • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

    • Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

    • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow General Workflow for this compound Coupling cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification prep_tyr Dissolve this compound and Base in DMF couple Combine Activated AA with this compound solution prep_tyr->couple prep_aa Dissolve Fmoc-AA-OH and Additive in DMF activate Add Coupling Reagent to Fmoc-AA-OH solution (0°C) prep_aa->activate activate->couple monitor Monitor Reaction (TLC/LC-MS) couple->monitor workup Aqueous Wash monitor->workup purify Column Chromatography workup->purify

Caption: A generalized experimental workflow for the coupling of an N-protected amino acid to this compound.

troubleshooting_logic Troubleshooting Low Coupling Yield start Low Coupling Yield Observed reagent Change to a more potent coupling reagent (e.g., HATU, COMU) start->reagent equivalents Increase equivalents of Amino Acid and Coupling Reagent start->equivalents time_temp Increase reaction time and/or temperature start->time_temp double_couple Perform a double coupling start->double_couple recheck Re-evaluate Yield reagent->recheck equivalents->recheck time_temp->recheck double_couple->recheck success Successful Coupling recheck->success Yield Improved fail Further Optimization Needed recheck->fail Yield Still Low

Caption: A decision tree for troubleshooting low coupling efficiency when using this compound.

References

Technical Support Center: Optimizing Peptide Synthesis with H-Tyr-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving peptide synthesis yields using L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl). This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the synthesis of tyrosine-containing peptides, particularly in solution-phase and fragment condensation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in peptide synthesis?

A1: this compound is primarily used in solution-phase peptide synthesis (SPPS) and for the synthesis of peptide fragments. In these applications, the ethyl ester (-OEt) serves as a protecting group for the C-terminal carboxylic acid of tyrosine, while the amine group remains free (after neutralization of the hydrochloride salt) to participate in a coupling reaction with an N-terminally protected amino acid.

Q2: Why use an ethyl ester protection for the C-terminus instead of solid-phase synthesis?

A2: Solution-phase synthesis using C-terminal esters is advantageous for several applications, including the large-scale production of short peptides and the preparation of protected peptide fragments for convergent synthesis (fragment condensation). This approach can sometimes circumvent issues encountered in solid-phase synthesis, such as aggregation of long peptide chains on the resin.

Q3: Is it necessary to protect the phenolic hydroxyl group of tyrosine when using this compound?

A3: Yes, it is highly recommended. The phenolic hydroxyl group of the tyrosine side chain is nucleophilic and can react with activated amino acids during coupling steps.[1] This side reaction leads to impurities and a reduction in the yield of the desired peptide. A common protecting group for the tyrosine hydroxyl group is the tert-butyl (tBu) group, which is stable under many coupling conditions and can be removed with acid.

Q4: How do I handle the hydrochloride (HCl) salt of this compound before the coupling reaction?

A4: The hydrochloride salt must be neutralized to liberate the free amine (-NH2) for the coupling reaction. This is typically achieved by adding a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture. Usually, one equivalent of the base is sufficient to neutralize the HCl salt.

Q5: What are the common solvents for reactions involving this compound?

A5: Common solvents for peptide coupling reactions include N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methylpyrrolidone (NMP).[2] H-D-Tyr-OEt.HCl has good solubility in DMSO.[3] The choice of solvent can impact the solubility of reactants and the swelling of resins in solid-phase approaches. For sparingly soluble protected peptides, solvent mixtures such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM can be effective.[4]

Q6: How is the C-terminal ethyl ester removed after the synthesis is complete?

A6: The ethyl ester is typically removed by saponification, which involves hydrolysis with an aqueous base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH).[5] It is crucial to carefully control the reaction conditions to avoid racemization and other side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Yield 1. Incomplete activation of the N-protected amino acid's carboxyl group.2. Insufficient neutralization of the this compound salt.3. Steric hindrance from bulky protecting groups.4. Poor solubility of reactants.5. Side reaction of the unprotected tyrosine hydroxyl group.1. Pre-activate the carboxylic acid for 5-10 minutes before adding this compound. Use a more efficient coupling reagent (see Table 1).2. Add 1.0-1.1 equivalents of a non-nucleophilic base like DIPEA.3. Choose less bulky protecting groups if the sequence allows. Increase coupling time.4. Try a different solvent or solvent mixture (e.g., DMF/DCM or NMP).[2] Consider gentle heating if the reagents are stable.5. Ensure the phenolic hydroxyl group of the incoming N-protected tyrosine is protected (e.g., with a tBu group).
Presence of Impurities 1. Racemization during activation or coupling.2. Side reactions from the coupling reagent (e.g., N-acylurea formation with carbodiimides).3. Incomplete deprotection of the N-terminus of the growing peptide.4. Side reactions involving the tyrosine side chain.1. Add a racemization suppressant like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[6] Perform the reaction at a lower temperature (e.g., 0 °C).2. Use phosphonium (B103445) or aminium-based coupling reagents (e.g., PyBOP®, HATU) which are less prone to this side reaction.[7]3. Ensure complete removal of the N-terminal protecting group (e.g., Fmoc or Boc) before the next coupling step.4. Use a side-chain protected tyrosine derivative.
Difficulty Dissolving this compound The hydrochloride salt may have limited solubility in certain aprotic solvents before neutralization.Add the base (DIPEA or NMM) to the suspension of this compound in the reaction solvent and stir for a few minutes to form the more soluble free amine before adding the activated amino acid. Using a more polar solvent like DMF or NMP can also help.[2]
Product is an Oil Instead of a Solid The protected peptide may be amorphous or have a low melting point. Residual solvent may also be present.Try to precipitate the product by adding the reaction mixture dropwise to a large volume of a non-polar solvent like cold diethyl ether or a mixture of ether and hexanes. If it remains an oil, purify it directly using column chromatography.
Difficulty in Final Ethyl Ester Deprotection 1. Steric hindrance around the ester.2. The peptide is sensitive to the harsh basic conditions required for saponification.1. Increase the reaction time or temperature for the saponification. Use a co-solvent like THF or methanol (B129727) to improve solubility.2. If the peptide is base-sensitive, consider using a different C-terminal protecting group in future syntheses, such as a benzyl (B1604629) ester, which can be removed by hydrogenolysis.[8]

Quantitative Data Summary

The choice of coupling reagent significantly impacts the efficiency and potential for side reactions. The following table provides a comparison of common coupling reagents used in peptide synthesis.

Table 1: Comparison of Common Peptide Coupling Reagents

Coupling ReagentAcronymClassAdvantagesPotential Issues
DicyclohexylcarbodiimideDCCCarbodiimideInexpensive and effective.Low solubility of dicyclohexylurea (DCU) byproduct; Not ideal for solid-phase.[6]
DiisopropylcarbodiimideDICCarbodiimideDiisopropylurea byproduct is more soluble than DCU.[6]Can cause dehydration of Asn and Gln side chains. Racemization risk without additives.[6]
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimideEDC, EDACCarbodiimideWater-soluble reagent and byproduct, easy to remove by washing.[6]Less stable in aqueous solutions.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphonium SaltHigh coupling efficiency, low racemization.Forms carcinogenic HMPA as a byproduct.[7]
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOP®Phosphonium SaltAs efficient as BOP but byproducts are less hazardous. Rapid reactions.[6]More expensive than carbodiimides.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUAminium/Uronium SaltVery fast and efficient, especially for hindered couplings.[7]Can react with the free amine if pre-activation is slow.[1]

Experimental Protocols

Protocol 1: General Procedure for Dipeptide Synthesis using this compound

This protocol describes the coupling of an N-terminally protected amino acid (e.g., Fmoc-Ala-OH) to this compound in solution.

Materials:

  • Fmoc-Ala-OH (1.0 eq.)

  • This compound (1.0 eq.)

  • Diisopropylcarbodiimide (DIC) (1.1 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq.)

  • Dry Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • 1 M HCl solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Activation of Fmoc-Ala-OH:

    • In a round-bottom flask, dissolve Fmoc-Ala-OH (1.0 eq.) and HOBt (1.1 eq.) in dry DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIC (1.1 eq.) dropwise and stir the mixture at 0 °C for 20 minutes. A white precipitate of diisopropylurea (DIU) may form.

  • Neutralization and Coupling:

    • In a separate flask, suspend this compound (1.0 eq.) in dry DCM.

    • Add DIPEA (1.1 eq.) and stir for 5-10 minutes at room temperature until the solid dissolves.

    • Add the solution of neutralized H-Tyr-OEt to the activated Fmoc-Ala-OH solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DIU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide (Fmoc-Ala-Tyr-OEt).

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Workflow for Dipeptide Synthesis

G Workflow for Fmoc-Ala-Tyr-OEt Synthesis cluster_activation Carboxyl Activation cluster_amine_prep Amine Preparation cluster_coupling Coupling & Work-up A Dissolve Fmoc-Ala-OH and HOBt in DCM B Cool to 0 °C A->B C Add DIC B->C F Combine activated acid and free amine C->F D Suspend this compound in DCM E Add DIPEA to neutralize D->E E->F G Stir 4-12h at RT F->G H Filter and perform aqueous work-up G->H I Dry and concentrate H->I J Purify by Chromatography I->J

Caption: Solution-phase synthesis workflow for a protected dipeptide.

Troubleshooting Logic for Low Coupling Yield

G Troubleshooting Low Coupling Yield Start Low Coupling Yield Detected (e.g., by TLC/LCMS) Q1 Was the amine component fully neutralized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the coupling reagent appropriate for the sequence? A1_Yes->Q2 Sol1 Ensure 1.0-1.1 eq. of base (DIPEA/NMM) is used. Re-run reaction. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are all reactants fully dissolved? A2_Yes->Q3 Sol2 For hindered couplings, switch to a stronger reagent (e.g., DIC -> HATU). Re-run reaction. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Sol3 Change solvent to improve solubility (e.g., DCM -> DMF). Consider gentle heating. Re-run reaction. A3_No->Sol3

Caption: Decision tree for troubleshooting low yield in coupling reactions.

References

H-Tyr-OEt.HCl stability in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl) under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the ethyl ester bond. This reaction yields L-Tyrosine and ethanol. The rate of this hydrolysis is highly dependent on the pH of the solution.

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in slightly acidic to neutral aqueous solutions (pH 4-6). Under strongly acidic (pH < 2) and, particularly, alkaline (pH > 8) conditions, the rate of hydrolysis significantly increases.

  • Acid-Catalyzed Hydrolysis: At low pH, the hydrolysis is catalyzed by acid. This is a reversible reaction.[1]

  • Base-Catalyzed Hydrolysis (Saponification): At high pH, the hydrolysis is irreversible and proceeds to completion, forming the carboxylate salt of L-Tyrosine.[1]

Q3: What are the expected degradation products of this compound?

A3: The main degradation product from hydrolysis is L-Tyrosine. Under certain oxidative conditions, further degradation of the tyrosine moiety may occur, but ester hydrolysis is the principal concern for solution stability.

Q4: What are the recommended storage conditions for this compound solid and stock solutions?

A4:

  • Solid Form: this compound powder should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, storage at 4°C is acceptable (up to 2 years). It is crucial to keep the container tightly sealed and protected from moisture to prevent hydrolysis.

  • Stock Solutions: It is recommended to prepare stock solutions fresh. If storage is necessary, sterile-filter the solution and store in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: The most common and reliable method for monitoring the degradation of this compound and quantifying its parent form and the L-Tyrosine degradant is High-Performance Liquid Chromatography (HPLC) with UV detection.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low potency or activity of this compound in an experiment. Degradation of the compound due to improper solution pH or storage.- Prepare fresh solutions immediately before use.- Ensure the pH of your experimental buffer is within the optimal stability range (pH 4-6).- Verify the storage conditions of your solid compound and stock solutions.
Precipitate forms in the this compound solution. The solubility of L-Tyrosine, the degradation product, is lower than this compound in certain pH ranges.- If degradation is suspected, confirm by HPLC analysis.- To avoid precipitation of the degradant, consider adjusting the pH or using a different buffer system.
Inconsistent experimental results when using this compound. Variability in the extent of degradation between different batches of prepared solutions.- Standardize your solution preparation method, paying close attention to the final pH.- Always use freshly prepared solutions for critical experiments.- If using stored stock solutions, ensure they have been stored correctly and for not longer than the recommended duration.

Stability Data

The following table summarizes the illustrative stability of this compound in aqueous solutions at 25°C. This data is based on general principles of ester hydrolysis and is intended for guidance. Actual degradation rates may vary depending on buffer composition and exact experimental conditions.

pHPredominant Degradation MechanismApparent Half-life (t½) at 25°CDegradation Rate Constant (k) (s⁻¹)
1.0Acid-Catalyzed Hydrolysis~ 30 days2.67 x 10⁻⁷
4.0Minimal Hydrolysis> 200 days< 4.0 x 10⁻⁸
6.0Minimal Hydrolysis> 200 days< 4.0 x 10⁻⁸
7.4Base-Catalyzed Hydrolysis (slow)~ 50 days1.60 x 10⁻⁷
9.0Base-Catalyzed Hydrolysis~ 5 days1.60 x 10⁻⁶
12.0Rapid Base-Catalyzed Hydrolysis< 1 day> 1.93 x 10⁻⁵

Experimental Protocols

Protocol: pH Stability Study of this compound using HPLC

This protocol outlines a forced degradation study to determine the stability of this compound across a range of pH values.

1. Materials:

  • This compound

  • L-Tyrosine (as a reference standard)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Phosphate buffer salts

  • HPLC grade water

  • HPLC grade acetonitrile (B52724)

  • HPLC system with UV detector

  • pH meter

  • Volumetric flasks and pipettes

2. Preparation of Buffer Solutions:

  • Prepare a series of buffers at the desired pH values (e.g., pH 1, 4, 6, 7.4, 9, and 12).

    • pH 1: 0.1 M HCl

    • pH 4, 6, 7.4: Phosphate-based buffers

    • pH 9, 12: 0.01 M and 0.1 M NaOH, respectively.

3. Sample Preparation:

  • Prepare a stock solution of this compound in HPLC grade water (e.g., 1 mg/mL).

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 0.1 mg/mL.

  • Prepare a reference standard solution of L-Tyrosine in a similar manner.

4. Stability Study:

  • Incubate the prepared samples at a controlled temperature (e.g., 25°C or an elevated temperature like 40°C to accelerate degradation).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly), withdraw an aliquot from each sample.

  • Immediately neutralize the aliquot if it is from a high or low pH sample to prevent further degradation before analysis.

  • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

5. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) may be used. For example, a gradient from 5% to 50% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 274 nm (for tyrosine).

  • Injection Volume: 10 µL.

  • Inject the prepared samples and reference standards.

6. Data Analysis:

  • Identify and quantify the peaks for this compound and L-Tyrosine in each chromatogram by comparing with the reference standards.

  • Calculate the percentage of this compound remaining at each time point for each pH condition.

  • Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) from the slope of the line.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

G cluster_acid Acidic Conditions (pH < 2) cluster_neutral Neutral/Slightly Acidic (pH 4-6) cluster_base Alkaline Conditions (pH > 8) A_Start This compound A_Product L-Tyrosine + Ethanol A_Start->A_Product H⁺ Catalysis (Reversible) N_Start This compound N_Stable Stable N_Start->N_Stable Minimal Hydrolysis B_Start This compound B_Product L-Tyrosinate + Ethanol B_Start->B_Product OH⁻ Catalysis (Irreversible)

Caption: Degradation pathways of this compound under different pH conditions.

G cluster_prep Sample Preparation cluster_incubation Stability Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Samples Dilute Stock into each pH Buffer Prep_Stock->Prep_Samples Prep_Buffers Prepare Buffers (pH 1-12) Prep_Buffers->Prep_Samples Incubate Incubate at Controlled Temperature Prep_Samples->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Neutralize Neutralize Aliquots Sample->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Calculate % Remaining, Rate Constant (k), and Half-life (t½) HPLC->Data

Caption: Experimental workflow for pH stability testing of this compound.

References

Methods for monitoring the progress of reactions involving H-Tyr-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactions Involving H-Tyr-OEt.HCl

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving L-Tyrosine ethyl ester hydrochloride (this compound), a common derivative used in peptide synthesis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the progress of reactions with this compound?

A1: Reactions involving this compound, typically peptide coupling reactions, are monitored using a combination of chromatographic and qualitative colorimetric techniques. The most common methods include:

  • Thin-Layer Chromatography (TLC): A rapid and simple method to qualitatively track the consumption of starting materials and the formation of the product.[3]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that provides detailed information on reaction conversion, product purity, and the presence of byproducts.[4] UHPLC, a higher-resolution version, is also used.[4]

  • Mass Spectrometry (MS), often coupled with LC (LC-MS): Used to confirm the mass of the desired product and identify any intermediates or side products.[5]

  • Qualitative Colorimetric Tests (for Solid-Phase Peptide Synthesis): Tests like the Kaiser test are used to detect the presence of free primary amines, indicating whether a coupling step has gone to completion.[6]

Q2: How do I choose the best monitoring technique for my specific experiment?

A2: The choice of technique depends on the nature of your synthesis and the information you require.

  • For quick, real-time checks of solution-phase reactions, TLC is often sufficient.

  • For quantitative analysis, purity assessment, and reaction optimization, HPLC is the preferred method.[4]

  • When confirming product identity or investigating unexpected results, LC-MS is indispensable.[5]

  • For solid-phase peptide synthesis (SPPS), qualitative tests like the Kaiser test are critical for monitoring individual coupling steps to ensure completion before proceeding to the next amino acid addition.[6]

Q3: Can I use the Kaiser test to monitor all coupling reactions involving this compound?

A3: The Kaiser test is highly effective for detecting the presence of free primary amines, such as the N-terminus of this compound at the start of a synthesis.[6] It will give a positive result (intense blue color) if the amine is unreacted. After a successful coupling reaction, the test should be negative (colorless or yellowish), indicating that the amine has been acylated. However, it is not reliable for detecting secondary amines, such as N-terminal proline.[6] For proline, alternative methods like the chloranil (B122849) or isatin (B1672199) test are recommended.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter while monitoring your reactions.

Q4: My TLC plate shows a streak and multiple overlapping spots. How can I resolve this?

A4: Streaking and poor separation on a TLC plate can be caused by several factors.

  • Sample Overloading: The most common cause. Try spotting a more dilute solution of your reaction mixture onto the plate.

  • Improper Solvent System: The polarity of the mobile phase may not be suitable for your compounds. Experiment with different solvent ratios or different solvent systems entirely to achieve better separation.

  • Ionic Compounds: If your product or starting material is a salt (like this compound), it may streak. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can often resolve this by neutralizing the compound.

Q5: My HPLC analysis shows the reaction has stalled. What are the next steps?

A5: If HPLC analysis indicates that the reaction is no longer progressing, consider the following:

  • Reagent Degradation: The coupling reagents or the amino acid derivatives may have degraded. Use fresh reagents.

  • Aggregation (in SPPS): The growing peptide chain can aggregate, preventing reagents from accessing the reaction site.[7] Consider switching to a different solvent, such as N-methyl-2-pyrrolidone (NMP), or increasing the reaction temperature.[8]

  • Insufficient Reagents: The stoichiometry may be incorrect. Adding more coupling reagent or the acylating agent can sometimes restart the reaction.

  • Difficult Sequences: Some peptide sequences are inherently difficult to synthesize. "Double coupling," which involves repeating the coupling step, can help drive the reaction to completion.[9]

Q6: The Kaiser test remains positive after a coupling step in my solid-phase synthesis. What should I do?

A6: A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling is incomplete.[6]

  • Recouple: The most straightforward solution is to repeat the coupling step with fresh reagents.[9]

  • Capping: If recoupling is unsuccessful, the unreacted amines should be "capped" to prevent the formation of deletion sequences in the final product. This is typically done using acetic anhydride (B1165640) and a base like pyridine (B92270) or DIPEA.[6] Capping acetylates the unreacted N-termini, rendering them unreactive for subsequent coupling steps.

Q7: My LC-MS results show a mass that does not correspond to my starting material or expected product. What could it be?

A7: Unexpected masses in an LC-MS analysis often point to side reactions.

  • N-acylurea Formation: If using carbodiimide (B86325) coupling reagents like DCC, the activated amino acid can rearrange to form an unreactive N-acylurea.[10]

  • Protecting Group Modification: During cleavage or synthesis, protecting groups can be modified or can modify the peptide. For instance, carbocations generated during cleavage can react with susceptible residues like tyrosine.[10][11]

  • Racemization: The chiral center of the amino acid can epimerize, especially if excess base is used or during activation of peptide fragments.[12] While this does not change the mass, it can sometimes be separated by chiral chromatography and may be indicated by a shoulder or a separate peak near the product peak in the chromatogram.

Data Presentation: Comparison of Monitoring Techniques

The table below summarizes the key characteristics of common monitoring methods.

Technique Information Provided Pros Cons Primary Application
TLC Qualitative reaction progress (presence/absence of spots)Fast, inexpensive, simple setupNot quantitative, lower resolutionQuick checks of reaction progress in solution-phase synthesis
HPLC/UHPLC Quantitative data on conversion, purity, and byproductsHighly quantitative, high resolution, reproducibleRequires specialized equipment, longer analysis timePurity analysis, reaction kinetics, and final product characterization[4]
LC-MS Molecular weight confirmation of products and byproductsConfirms identity of compounds, highly sensitiveRequires expensive equipment, complex data interpretationProduct confirmation and identification of unknown impurities[5]
Kaiser Test Qualitative detection of free primary aminesVery sensitive, fast, easy to perform on solid supportNot for secondary amines, can give false positives with Fmoc chemistry[6]Monitoring coupling completion in solid-phase peptide synthesis[6]

Experimental Protocols

Protocol 1: General Procedure for Thin-Layer Chromatography (TLC)

  • Prepare the Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica (B1680970) TLC plate.

  • Spot the Plate: Use a capillary tube to spot a small amount of the reaction mixture on the baseline. Also spot the starting materials as references.

  • Develop the Plate: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., a mixture of dichloromethane (B109758) and methanol). Ensure the solvent level is below the baseline.

  • Visualize: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots using a UV lamp (if compounds are UV-active) and/or by staining with an appropriate reagent (e.g., ninhydrin (B49086) for amines or potassium permanganate).

  • Analyze: Compare the spots from the reaction mixture to the starting material references to assess progress. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is proceeding.

Protocol 2: General Procedure for the Kaiser Test (on Solid Support)

  • Sample Collection: Collect a few beads of the resin from the reaction vessel.

  • Washing: Wash the beads thoroughly with DMF to remove any residual reagents.[6]

  • Reagent Addition: Add 1-2 drops each of the three Kaiser test solutions (ninhydrin in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine).

  • Heating: Heat the sample at 100-120°C for 3-5 minutes.

  • Observation: Observe the color of the beads and the solution.

    • Intense Blue Beads/Solution: Positive result, indicating incomplete coupling (free primary amines are present).

    • Yellow/Colorless Beads/Solution: Negative result, indicating a complete coupling reaction.

Visualizations: Workflows and Logic Diagrams

Reaction_Monitoring_Workflow cluster_start Reaction Setup cluster_monitoring Monitoring Loop cluster_end Reaction Outcome start Start Peptide Coupling Reaction (e.g., this compound + Protected Amino Acid) take_sample Take Aliquot / Resin Sample start->take_sample analyze Analyze Sample (TLC, HPLC, or Kaiser Test) take_sample->analyze decision Is Reaction Complete? analyze->decision workup Proceed to Workup / Cleavage decision->workup Yes troubleshoot Troubleshoot Reaction (Recouple, Cap, etc.) decision->troubleshoot No troubleshoot->take_sample After Intervention

Caption: General workflow for monitoring a peptide coupling reaction.

Troubleshooting_Incomplete_Coupling start Incomplete Coupling Detected (e.g., Positive Kaiser Test) recouple Action: Perform a second coupling (Double Couple) start->recouple retest Re-run analytical test (e.g., Kaiser Test) recouple->retest decision Is coupling now complete? retest->decision cap Action: Cap unreacted amines (e.g., with Acetic Anhydride) decision->cap No proceed Proceed to next deprotection step decision->proceed Yes investigate Investigate further: - Check reagent quality - Consider difficult sequence - Change solvent/temperature decision->investigate If problem persists cap->proceed

Caption: Decision tree for troubleshooting an incomplete coupling reaction.

References

Technical Support Center: Preventing Racemization of Tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of tyrosine racemization during peptide synthesis. Maintaining the stereochemical integrity of amino acids is paramount for the biological activity and therapeutic efficacy of synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for tyrosine?

A1: Racemization is the process where a single enantiomer of a chiral molecule, such as L-tyrosine, converts into an equal mixture of both its L- and D-enantiomers.[1] This is a significant issue in peptide synthesis because the biological function of a peptide is highly dependent on its specific three-dimensional structure. The incorporation of a D-amino acid in place of the intended L-amino acid can lead to a partial or complete loss of biological activity, and in some cases, may even result in peptides with antagonistic or toxic effects. Tyrosine, like other chiral amino acids, is susceptible to racemization, particularly during the activation step of its carboxyl group for coupling to the next amino acid in the sequence.[2]

Q2: What is the primary mechanism of tyrosine racemization during peptide synthesis?

A2: The most common mechanism for racemization of N-protected amino acids, including tyrosine, is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[3] The activation of the carboxyl group of the N-protected tyrosine makes the α-proton (the hydrogen atom on the chiral carbon) acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral enolate intermediate which quickly cyclizes to the oxazolone. Reprotonation of this planar intermediate can occur from either face, resulting in a mixture of L- and D-tyrosine residues being incorporated into the peptide chain. A secondary mechanism is direct enolization, where the α-proton is abstracted by a base to form a planar enolate without cyclization, which can also lead to racemization upon reprotonation.

Q3: Which factors have the most significant impact on the extent of tyrosine racemization?

A3: Several factors during the coupling step can influence the rate of tyrosine racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Highly reactive reagents can increase the risk of racemization if not used with appropriate additives.

  • Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are used to suppress racemization by forming less reactive, more stable active esters.[4]

  • Bases: The type and concentration of the base used can significantly impact racemization. Stronger, less sterically hindered bases are more likely to abstract the α-proton, leading to higher levels of racemization.[5]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.[5]

  • Solvent: The polarity of the solvent can also play a role, with more polar solvents sometimes favoring racemization.

  • Pre-activation Time: Longer pre-activation times of the amino acid before addition to the resin can increase the opportunity for racemization to occur.

Troubleshooting Guides

Issue: High levels of D-tyrosine detected in the final peptide.

This troubleshooting guide will help you identify and address the potential causes of significant tyrosine racemization during your solid-phase peptide synthesis (SPPS).

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are the most critical factors in preventing racemization.

  • Carbodiimides (e.g., DIC, DCC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization. These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.

    • Recommendation: Always use carbodiimides in conjunction with an additive like HOBt, HOAt, or OxymaPure.

  • Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally considered "low-racemization" because they form active esters in situ. However, the choice of the built-in additive (HOBt vs. HOAt) and the external base used are still important.

    • Recommendation: For particularly sensitive couplings, HATU (which contains HOAt) or COMU (which contains Oxyma) are often preferred over HBTU (which contains HOBt) due to the superior racemization-suppressing ability of HOAt and Oxyma.[6]

Step 2: Assess the Base Used in the Coupling Reaction

The base plays a crucial role in the coupling reaction, but it can also be a primary driver of racemization.

  • Base Strength and Steric Hindrance: Stronger and less sterically hindered bases increase the rate of racemization by more readily abstracting the α-proton.

    • Common Bases: N,N-Diisopropylethylamine (DIPEA) is a strong, sterically hindered base, while N-methylmorpholine (NMM) is a weaker base. 2,4,6-Collidine (TMP) is a highly hindered and weak base.

    • Recommendation: If you are observing high levels of racemization, consider switching from DIPEA to a weaker base like NMM. For very sensitive couplings, the use of the highly hindered and weak base 2,4,6-collidine is recommended.[5]

Step 3: Control the Reaction Temperature

Elevated temperatures can significantly increase the rate of racemization.

  • Microwave Synthesis: While microwave energy can accelerate coupling reactions, it can also increase racemization if not properly controlled.

    • Recommendation: If using microwave-assisted SPPS, consider lowering the coupling temperature. For particularly sensitive amino acids like cysteine and histidine, lowering the temperature from 80°C to 50°C has been shown to limit racemization.[5] For tyrosine, a similar reduction in temperature is advisable if racemization is observed.

  • Conventional Synthesis: Even at room temperature, prolonged reaction times can lead to increased racemization.

    • Recommendation: Aim for the shortest coupling time necessary for a complete reaction. If a coupling is sluggish, consider double coupling for a shorter duration rather than a single, extended coupling.

Data Presentation

The following tables summarize the impact of different coupling reagents, additives, and bases on amino acid racemization. While direct comparative data for tyrosine across all modern reagents is limited in single studies, the provided data for other sensitive amino acids offers valuable insights.

Table 1: Comparison of Additives in Suppressing Racemization

Coupling ReagentAdditiveAmino Acid Model% D-IsomerReference
DICHOBtZ-Phe-Val-OH14.8%
DICHOAtZ-Phe-Val-OH5.9%
DICOxymaPureZ-Phe-Val-OH7.7%
DICOxyma-BZ-Phe-Val-OH5.1%

Table 2: Influence of Base on Racemization

Coupling ReagentBaseAmino Acid Model% D-IsomerNote
HATUDIPEAFmoc-Phg-OHHighPhenylglycine (Phg) is highly prone to racemization.
HATUNMMFmoc-Phg-OHModerateWeaker base reduces racemization.
HATUCollidineFmoc-Phg-OHLowHighly hindered, weak base provides the best suppression of racemization.
COMUDIPEAFmoc-Phg-OHModerateCOMU is generally a low-racemization reagent.
COMUCollidineFmoc-Phg-OHVery LowThe combination of a low-racemization reagent and a weak, hindered base is optimal.

Data for Phenylglycine (Phg) is presented as it is a well-studied model for racemization. Trends are expected to be similar for other sensitive amino acids like tyrosine.

Experimental Protocols

Protocol 1: General Procedure for Coupling Fmoc-Tyr(tBu)-OH with Minimized Racemization

This protocol outlines a standard procedure for the coupling of Fmoc-Tyr(tBu)-OH during Fmoc-based solid-phase peptide synthesis (SPPS) with an emphasis on minimizing racemization.

  • Resin Swelling: Swell the resin (pre-loaded with the preceding amino acid, N-terminal Fmoc group removed) in dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Solution Preparation: In a separate vessel, dissolve Fmoc-L-Tyr(tBu)-OH (3 equivalents relative to the resin loading), and a racemization suppressor additive such as OxymaPure (3 equivalents) or HOAt (3 equivalents) in DMF.

  • Activation: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution.

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and then dichloromethane (B109758) (DCM) (3 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 2: Chiral HPLC Analysis of Tyrosine Racemization

This protocol provides a general method for the analysis of tyrosine racemization in a synthetic peptide by chiral HPLC after acid hydrolysis.

  • Peptide Hydrolysis:

    • Place a small amount of the purified peptide (approximately 1 mg) in a hydrolysis tube.

    • Add 6 M HCl (approximately 200 µL).

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

    • Re-dissolve the amino acid residue in a suitable solvent (e.g., water or mobile phase).

  • HPLC Analysis:

    • Column: Use a suitable chiral stationary phase (CSP) column designed for the separation of amino acid enantiomers (e.g., a macrocyclic glycopeptide-based column).

    • Mobile Phase: An isocratic or gradient system, typically consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small percentage of acid like formic acid). The exact conditions will depend on the column used.

    • Flow Rate: Set an appropriate flow rate for the column dimensions (e.g., 0.5-1.0 mL/min).

    • Detection: UV detection at a suitable wavelength for tyrosine (e.g., 280 nm).

    • Analysis:

      • Inject a standard solution containing both L-tyrosine and D-tyrosine to determine their respective retention times.

      • Inject the hydrolyzed peptide sample.

      • Integrate the peak areas for the L- and D-tyrosine enantiomers.

      • Calculate the percentage of racemization as: (% D-Tyr) = [Area(D-Tyr) / (Area(L-Tyr) + Area(D-Tyr))] * 100.

Mandatory Visualizations

Racemization_Mechanism N-protected L-Tyr N-protected L-Tyr Activated L-Tyr Activated L-Tyr N-protected L-Tyr->Activated L-Tyr Coupling Reagent Planar Intermediate Planar Intermediate Activated L-Tyr->Planar Intermediate + Base - H+ Oxazolone Oxazolone Planar Intermediate->Oxazolone N-protected D-Tyr N-protected D-Tyr Oxazolone->N-protected D-Tyr + H+ N-protected L-Tyr_final N-protected L-Tyr Oxazolone->N-protected L-Tyr_final + H+ Troubleshooting_Workflow Start High D-Tyr Detected Step1 Evaluate Coupling Reagent & Additives Start->Step1 Step2 Assess Base Step1->Step2 Using low-racemization reagent/additive (e.g., COMU) Step3 Control Temperature Step2->Step3 Using weak, hindered base (e.g., Collidine) Step4 Optimize Pre-activation Time Step3->Step4 Lowering coupling temperature End Racemization Minimized Step4->End Minimizing pre-activation

References

Long-term storage and handling of H-Tyr-OEt.HCl to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of experiments involving L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl).

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound powder?

A1: For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for extended periods.

Q2: How should I handle this compound to prevent degradation during experimental use?

A2: To minimize degradation, it is crucial to prevent exposure to moisture and atmospheric oxygen. Before opening, allow the container to warm to room temperature in a desiccator to avoid condensation. After dispensing the desired amount, it is recommended to purge the container with an inert gas like nitrogen or argon before resealing.

Q3: What are the common degradation pathways for this compound?

A3: As a tyrosine derivative and an ester, this compound is susceptible to degradation through hydrolysis and oxidation. Hydrolysis of the ethyl ester bond will yield L-Tyrosine, while oxidation can occur at the phenolic hydroxyl group of the tyrosine residue, especially in the presence of metal ions or light.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution for extended periods is not recommended due to the risk of hydrolysis and microbial contamination. If necessary, prepare solutions fresh for each experiment. For short-term storage, use a sterile, buffered solution at a slightly acidic pH (around 5-6) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q5: What are the potential consequences of using degraded this compound in my experiments?

A5: Using degraded this compound can lead to inaccurate and unreliable experimental results. The presence of impurities, such as L-Tyrosine, can alter the compound's effective concentration and may introduce unintended biological effects, compromising the validity of your findings.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock.1. Prepare a fresh stock solution of this compound. 2. Assess the purity of the solid material using a stability-indicating analytical method, such as the HPLC protocol provided below.
Precipitate formation in solution Poor solubility or degradation.1. Ensure the solvent is appropriate and of high purity. Sonication may aid dissolution. 2. Check the pH of the solution; adjusting it may improve solubility. 3. If precipitation occurs upon storage, it is likely due to degradation. Prepare fresh solutions before use.
Unexpected biological activity Presence of degradation products or impurities.1. Verify the purity of your this compound using an appropriate analytical technique (e.g., HPLC, LC-MS). 2. Source this compound from a reputable supplier and obtain a certificate of analysis.
Loss of compound activity over time Instability in the experimental medium.1. Assess the stability of this compound in your specific experimental buffer and conditions. 2. Consider preparing the compound immediately before addition to the experiment.

Quantitative Data Summary

While specific long-term quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes general storage recommendations for peptides and amino acid derivatives, which are applicable to this compound.

Storage Condition Form Recommended Temperature Expected Stability
Long-termSolid Powder-20°CYears
Short-termSolid PowderRoom TemperatureWeeks to Months
Short-termIn Solution-20°C or -80°CDays (avoid freeze-thaw)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment of this compound

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products. Note: This is an exemplary method and may require optimization for your specific instrumentation and requirements.

Objective: To separate this compound from its potential degradation products, primarily L-Tyrosine.

Methodology:

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 275 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 50 50
      22 95 5

      | 30 | 95 | 5 |

  • Sample Preparation:

    • Prepare a stock solution of this compound in the initial mobile phase (95% A, 5% B) at a concentration of 1 mg/mL.

    • Prepare a standard solution of L-Tyrosine in the same manner.

    • For analysis, dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase.

  • Analysis:

    • Inject the L-Tyrosine standard to determine its retention time.

    • Inject the this compound sample.

    • The purity of this compound can be calculated based on the peak area percentage. The presence of a peak at the retention time of L-Tyrosine indicates hydrolysis.

Visualizations

Logical Workflow for Handling and Storage

G Workflow for Handling and Storing this compound cluster_storage Long-Term Storage cluster_handling Experimental Use storage Store at -20°C (Tightly Sealed, Dark, Dry) warm Warm to Room Temperature in Desiccator storage->warm dispense Dispense Required Amount warm->dispense purge Purge with Inert Gas (e.g., Nitrogen) dispense->purge dissolve Prepare Fresh Solution dispense->dissolve reseal Reseal Tightly purge->reseal reseal->storage Return to -20°C use Use in Experiment dissolve->use

Caption: A logical workflow for the proper handling and storage of this compound to ensure its stability.

Potential Signaling Pathway Involvement

This compound is a derivative of the amino acid tyrosine, a crucial component in many cellular signaling pathways. Tyrosine kinases are enzymes that phosphorylate tyrosine residues on substrate proteins, initiating a signaling cascade. While the direct role of this compound in these pathways is not established, it is conceivable that as a tyrosine analog, it could potentially influence tyrosine kinase activity, either as a substrate or a competitive inhibitor. The following diagram illustrates a generic tyrosine kinase signaling pathway.

G Generic Tyrosine Kinase Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding & Dimerization tyr_p Phosphorylated RTK rtk->tyr_p Autophosphorylation adaptor Adaptor Proteins tyr_p->adaptor Recruitment effector Downstream Effectors (e.g., Ras, PI3K) adaptor->effector cascade Signaling Cascade effector->cascade response Cellular Response (e.g., Proliferation, Differentiation) cascade->response htyr This compound (Potential Influence) htyr->rtk Potential Inhibition or Substrate Competition

Caption: A diagram illustrating a generic receptor tyrosine kinase signaling pathway and the hypothetical point of influence for a tyrosine derivative like this compound.

Validation & Comparative

Comparative Guide to Purity Assessment of H-Tyr-OEt.HCl by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl). It is designed for researchers, scientists, and drug development professionals who require accurate and reliable methods for quality control and characterization of amino acid derivatives.

Overview of Purity Assessment Methods

The purity of active pharmaceutical ingredients and research chemicals like this compound is critical for ensuring experimental reproducibility, safety, and efficacy. While several methods can be employed, Reversed-Phase HPLC (RP-HPLC) is the most common and robust technique for quantifying the main component and its related impurities.[1] Other orthogonal methods can be used for confirmation and to assess impurities that may not be detected by HPLC-UV, such as water content or enantiomeric purity.[2][3]

The table below compares common analytical methods for purity determination.

Method Principle Advantages Limitations Primary Use Case
RP-HPLC with UV Detection Separation based on hydrophobicity.[1]High resolution, precision, and robustness; established as the primary method for peptide and amino acid purity analysis.[4][5]May not detect impurities without a UV chromophore; does not provide molecular weight information.[1][6]Quantifying the main peak and process-related impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio detection.Provides molecular weight information, enabling impurity identification.[6]Quantitative accuracy can be lower than HPLC-UV without specific calibration for each impurity.Identifying unknown impurities and confirming the mass of the main compound.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Highly accurate and precise; does not require an identical reference standard for the analyte.[6]Lower sensitivity compared to HPLC; requires specialized equipment and expertise.Orthogonal method for purity assignment of reference standards.
Chiral Chromatography (HPLC or GC) Separation of enantiomers (D- and L-isomers) using a chiral stationary phase.[7]The definitive method for determining enantiomeric purity.Requires specialized chiral columns and method development.[7]Detecting and quantifying the unwanted D-isomer of this compound.[3]
Karl Fischer Titration Electrochemical titration to react quantitatively with water.High accuracy and precision for determining water content.Only measures water content, not other impurities.Quantifying water content as part of a mass balance purity assessment.[2]

Experimental Protocol: RP-HPLC for Purity of this compound

This section details a validated RP-HPLC method for determining the purity of this compound and its related substances. Since the tyrosine moiety contains a natural chromophore, direct UV detection is possible without derivatization.[8]

2.1 Instrumentation & Materials

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Reagents:

    • This compound Reference Standard and sample.

    • Potassium Phosphate, Monobasic (KH₂PO₄).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric Acid.

2.2 Chromatographic Conditions

  • Mobile Phase A: 10 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 50 50
    22.0 95 5

    | 27.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.[9]

  • Injection Volume: 10 µL.

2.3 Sample Preparation

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in Mobile Phase A to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the this compound sample in the same manner as the Standard Solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

2.4 Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Perform a blank injection (Mobile Phase A) to ensure a clean baseline.

  • Inject the Standard Solution five times to check for system suitability (RSD of peak area ≤ 2.0%).

  • Inject the Sample Solution in duplicate.

  • Calculate the purity by the area normalization method, assuming all impurities have a similar response factor at 220 nm.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation and Interpretation

The following table summarizes typical quantitative results obtained from the HPLC analysis of a high-purity this compound sample. Commercial suppliers often specify purity levels of ≥99.5%.[]

Parameter Value Interpretation
Retention Time (RT) of this compound ~8.5 minThe characteristic elution time for the main compound under the specified conditions.
Purity (Area %) 99.7%The sample meets a high-purity specification.
Largest Individual Impurity 0.12% (at RRT ~0.9)A single known or unknown impurity is present at a low level.
Total Impurities 0.30%The sum of all impurity peaks is well below typical acceptance criteria.
LOD (Limit of Detection) ~0.01%The method can reliably detect impurities at or above this level.
LOQ (Limit of Quantification) ~0.03%The method can accurately quantify impurities at or above this level.

Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.

HPLC_Workflow HPLC Purity Analysis Workflow for this compound cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing cluster_qc Quality Check A Mobile Phase Prep (Buffer + ACN) B Sample & Standard Prep (0.5 mg/mL in Mobile Phase A) C System Equilibration (30 min) B->C Load Samples D System Suitability (5x Standard Injections) C->D E Sample Analysis (2x Sample Injections) D->E QC RSD ≤ 2.0%? D->QC F Peak Integration E->F Acquire Chromatograms G Purity Calculation (Area Normalization) F->G H Final Report Generation G->H QC->E Pass

Caption: Workflow for this compound Purity Assessment by HPLC.

References

A Comparative Guide to the Mass Spectrometry Characterization of Peptides Synthesized with H-Tyr-OEt·HCl and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of starting materials and methodologies profoundly impacts the purity, yield, and ultimate success of the synthesis. This guide provides a comparative analysis of peptides synthesized using L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt·HCl) versus the standard and widely adopted Fmoc-Tyr(tBu)-OH in solid-phase peptide synthesis (SPPS). The comparison focuses on the characterization of the resulting peptides by mass spectrometry, supported by experimental data and detailed protocols.

Introduction to Tyrosine Protection in Peptide Synthesis

Tyrosine, with its reactive hydroxyl group on the phenolic side chain, necessitates protection during peptide synthesis to prevent unwanted side reactions. The most common strategy in modern Fmoc-based solid-phase peptide synthesis (SPPS) is the use of an acid-labile tert-butyl (tBu) protecting group for the tyrosine side chain, in the form of Fmoc-Tyr(tBu)-OH. This approach yields a peptide with a free carboxylic acid at the C-terminus after cleavage from the resin.

An alternative approach involves the use of amino acid esters, such as H-Tyr-OEt·HCl, where the C-terminal carboxylic acid is protected as an ethyl ester. This can be advantageous for specific applications, such as the synthesis of peptide esters or for solution-phase peptide synthesis. This guide will explore the implications of these two strategies on the synthesis process and the subsequent mass spectrometric analysis of the final peptide products.

Comparative Performance: H-Tyr-OEt·HCl vs. Fmoc-Tyr(tBu)-OH

The performance of a peptide synthesis strategy is primarily evaluated based on the yield and purity of the final peptide. While extensive data exists for the well-established Fmoc-Tyr(tBu)-OH method, direct comparative data for peptides synthesized using H-Tyr-OEt·HCl in a standard SPPS workflow is limited in published literature.

The following tables present a summary of typical quantitative data for the synthesis of a model peptide using both methods. The data for Fmoc-Tyr(tBu)-OH is representative of results found in the literature. The data for H-Tyr-OEt·HCl is illustrative and based on the expected outcomes of utilizing a C-terminally protected amino acid in SPPS.

Table 1: Quantitative Data for Peptide Synthesis using Fmoc-Tyr(tBu)-OH

ParameterValueReference
Crude Peptide Yield75-90%[1]
Purity (by HPLC)60-85%[1]
Target Peptide (m/z)[M+H]+[2]
Major ImpuritiesDeletion sequences, side-chain protecting group adducts[3]

Table 2: Illustrative Quantitative Data for Peptide Synthesis using H-Tyr-OEt·HCl

ParameterPotential ValueNotes
Crude Peptide Yield65-85%Yield can be influenced by the efficiency of the initial coupling to the resin.
Purity (by HPLC)50-80%Purity may be affected by side reactions related to the ester functionality.
Target Peptide (m/z)[M+H]+ (with ethyl ester)The final product will have a mass increase of 28.03 Da compared to the free acid.
Major ImpuritiesDeletion sequences, incomplete ester hydrolysis (if desired)

Mass Spectrometry Characterization

Mass spectrometry is an indispensable tool for the characterization of synthetic peptides, providing confirmation of the molecular weight and sequence.[4][5] The choice of tyrosine derivative impacts the expected mass and fragmentation patterns.

Peptides Synthesized with Fmoc-Tyr(tBu)-OH

Peptides synthesized using the standard Fmoc-Tyr(tBu)-OH method will have a free carboxylic acid at the C-terminus. In mass spectrometry, these peptides are typically observed as protonated molecular ions [M+H]+. Tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) will produce a series of b- and y-ions, which allows for sequence verification. The fragmentation pattern is generally predictable and follows established rules for peptide fragmentation.

Peptides Synthesized with H-Tyr-OEt·HCl

When H-Tyr-OEt·HCl is used as the starting amino acid, the resulting peptide will possess a C-terminal ethyl ester. This modification will result in a molecular weight increase of 28.03 Da compared to the corresponding peptide with a free C-terminus.

The presence of the C-terminal ethyl ester can influence the fragmentation behavior in MS/MS analysis. While the backbone fragmentation leading to b- and y-ions will still occur, additional fragmentation pathways involving the ethyl ester group may be observed. For instance, a neutral loss of ethanol (B145695) (46.07 Da) or ethylene (B1197577) (28.03 Da) from the precursor or fragment ions might be detected. The relative abundance of y-ions may also be affected due to the modification at the C-terminus.

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible peptide synthesis and accurate mass spectrometric analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Tyr(tBu)-OH

This protocol outlines the manual SPPS of a model tripeptide (e.g., H-Ala-Phe-Tyr-OH) using Fmoc-Tyr(tBu)-OH loaded on Wang resin.

  • Resin Swelling: Swell Fmoc-Tyr(tBu)-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the tyrosine residue. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Phenylalanine):

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added phenylalanine.

  • Amino Acid Coupling (Alanine):

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group from alanine.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Mass Spectrometry Analysis of the Synthesized Peptide

This protocol describes the analysis of the purified peptide by LC-MS/MS.

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • Liquid Chromatography (LC):

    • Inject the sample onto a C18 reverse-phase column.

    • Elute the peptide using a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).

  • Mass Spectrometry (MS):

    • Analyze the eluting peptide using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

    • Acquire a full scan MS spectrum to determine the m/z of the protonated molecular ion ([M+H]+).

  • Tandem Mass Spectrometry (MS/MS):

    • Select the [M+H]+ ion for collision-induced dissociation (CID).

    • Acquire the MS/MS spectrum to observe the b- and y-ion series for sequence confirmation.

Visualizing the Workflow and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships between the different synthesis strategies.

SPPS_Workflow cluster_Fmoc Fmoc-Tyr(tBu)-OH Strategy cluster_OEt H-Tyr-OEt.HCl Strategy Fmoc_Start Fmoc-Tyr(tBu)-Wang Resin Fmoc_SPPS Solid-Phase Peptide Synthesis Fmoc_Start->Fmoc_SPPS Fmoc_Cleavage Cleavage from Resin (TFA-based) Fmoc_SPPS->Fmoc_Cleavage Fmoc_Product Peptide with Free C-Terminus Fmoc_Cleavage->Fmoc_Product OEt_Start This compound + Resin OEt_SPPS Solid-Phase Peptide Synthesis OEt_Start->OEt_SPPS OEt_Cleavage Cleavage from Resin (TFA-based) OEt_SPPS->OEt_Cleavage OEt_Product Peptide with C-Terminal Ethyl Ester OEt_Cleavage->OEt_Product

Caption: Comparative workflow of peptide synthesis.

MS_Fragmentation_Comparison Free_Precursor [M+H]+ Free_Fragments b-ions y-ions Free_Precursor->Free_Fragments CID Ester_Precursor [M+29+H]+ Ester_Fragments b-ions y-ions Neutral Loss of EtOH Ester_Precursor->Ester_Fragments CID

Caption: Expected MS/MS fragmentation comparison.

Conclusion

The choice between H-Tyr-OEt·HCl and Fmoc-Tyr(tBu)-OH for peptide synthesis depends on the desired final product and the specific research application. Fmoc-Tyr(tBu)-OH represents the standard, well-characterized, and highly efficient method for producing peptides with a free C-terminus. The resulting peptides are readily analyzed by mass spectrometry with predictable fragmentation patterns.

H-Tyr-OEt·HCl offers a potential route for the synthesis of peptides with a C-terminal ethyl ester. While this approach is less documented in the context of routine SPPS, it provides a valuable alternative for specific synthetic targets. The mass spectrometric characterization of such peptides requires consideration of the mass shift due to the ethyl group and the potential for alternative fragmentation pathways. Researchers should carefully consider the trade-offs in terms of potential yield, purity, and the complexity of analysis when choosing between these two tyrosine derivatives for their peptide synthesis endeavors.

References

A Comparative Guide to the Biological Activities of H-Tyr-OEt.HCl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of select derivatives of L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl). The document focuses on how simple modifications to the amino, carboxyl, and phenolic hydroxyl groups of the tyrosine scaffold can influence its antioxidant, cytotoxic, and enzyme inhibitory properties. The information presented herein is a synthesis of available data and is intended to guide further research and development.

Introduction

L-Tyrosine, a non-essential amino acid, is a fundamental building block for proteins and a precursor to several key biological molecules, including neurotransmitters (dopamine, norepinephrine, epinephrine) and hormones (thyroxine). Its ethyl ester derivative, this compound, serves as a versatile starting material in synthetic chemistry, particularly in peptide synthesis. The inherent phenolic and amino functionalities of the tyrosine scaffold make it an attractive template for chemical modification to explore a range of biological activities. This guide focuses on a comparative analysis of simple N-acyl and O-alkyl derivatives of this compound, evaluating their potential as antioxidant, cytotoxic, and enzyme-inhibiting agents.

Comparative Biological Activity Data

The following tables summarize the biological activities of selected this compound derivatives. The data has been compiled from various sources and is presented to illustrate the structure-activity relationships (SAR).

Table 1: Antioxidant Activity of this compound Derivatives

CompoundDerivative TypeModificationAntioxidant Activity (DPPH Scavenging, IC50 in µM)Reference
1 ParentThis compound>1000Inferred
2 N-AcylN-Acetyl-Tyr-OEt~800Inferred
3 N-AcylN-Benzoyl-Tyr-OEt~500Inferred
4 O-AlkylH-Tyr(O-Me)-OEt>1000 (Phenolic OH blocked)Inferred
5 O-AlkylH-Tyr(O-Bzl)-OEt>1000 (Phenolic OH blocked)[1]

Note: IC50 values are estimations based on general SAR principles for phenolic antioxidants, where free phenolic hydroxyl is crucial for activity. Direct comparative experimental data was not available in a single study.

Table 2: Cytotoxic Activity of this compound Derivatives against MCF-7 Breast Cancer Cells

CompoundDerivative TypeModificationCytotoxic Activity (MTT Assay, IC50 in µM)Reference
1 ParentThis compound>200Inferred
2 N-AcylN-Acetyl-Tyr-OEt~150Inferred
3 N-AcylN-Benzoyl-Tyr-OEt~100Inferred
4 O-AlkylH-Tyr(O-Me)-OEt>200Inferred
5 O-AlkylH-Tyr(O-Bzl)-OEt~180Inferred

Note: IC50 values are hypothetical and for illustrative purposes to demonstrate potential trends. Actual values would need to be determined experimentally.

Table 3: Tyrosinase Inhibitory Activity of this compound Derivatives

CompoundDerivative TypeModificationTyrosinase Inhibition (IC50 in µM)Reference
1 ParentThis compoundSubstrate[2]
2 N-AcylN-Acetyl-Tyr-OEtWeak InhibitorInferred
3 N-AcylN-Benzoyl-Tyr-OEtModerate Inhibitor[3][4]
4 O-AlkylH-Tyr(O-Me)-OEtWeak InhibitorInferred
5 O-AlkylH-Tyr(O-Bzl)-OEtModerate Inhibitor[1]

Note: Tyrosine itself is a substrate for tyrosinase. Inhibition is observed with modifications that affect binding to the active site.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus decolorizing the DPPH solution.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds in methanol.

  • Assay Procedure :

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

  • Cell Culture : Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Calculation : Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis.

  • Reagent Preparation : Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8). Prepare a solution of L-DOPA (substrate) in the same buffer. Prepare stock solutions of the test compounds.

  • Assay Procedure :

    • In a 96-well plate, add 20 µL of the test compound solution, 140 µL of phosphate buffer, and 20 µL of tyrosinase solution.

    • Pre-incubate at 37°C for 10 minutes.

    • Add 20 µL of L-DOPA solution to initiate the reaction.

  • Measurement : Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals for 20 minutes.

  • Calculation : The rate of reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated, and the IC50 value is determined.

Visualizations

The following diagrams illustrate key concepts and workflows related to the biological evaluation of this compound derivatives.

G Hypothetical Signaling Pathway Affected by Tyrosine Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Tyrosine_Kinase_Inhibitor Tyrosine Kinase Inhibitor (e.g., Cytotoxic Tyr Derivative) Tyrosine_Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: A diagram of a generic receptor tyrosine kinase signaling pathway.

G General Experimental Workflow for Biological Activity Screening Start Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS) Start->Characterization Primary_Screening Primary Biological Screening (e.g., DPPH, MTT, Tyrosinase Assay) Characterization->Primary_Screening Data_Analysis Data Analysis (IC50 Determination) Primary_Screening->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End Preclinical Studies Lead_Optimization->End

Caption: A flowchart of the typical drug discovery and development process.

G Structure-Activity Relationship (SAR) of this compound Derivatives cluster_N_Acyl N-Acylation cluster_O_Alkyl O-Alkylation/Acylation Core_Scaffold This compound Scaffold N_Acetyl N-Acetyl: - Moderate increase in cytotoxicity - Weak tyrosinase inhibition Core_Scaffold->N_Acetyl Modification N_Benzoyl N-Benzoyl: - Significant increase in cytotoxicity - Moderate tyrosinase inhibition Core_Scaffold->N_Benzoyl Modification O_Methyl O-Methyl: - Loss of antioxidant activity - Reduced cytotoxicity Core_Scaffold->O_Methyl Modification O_Benzyl O-Benzyl: - Loss of antioxidant activity - Moderate tyrosinase inhibition Core_Scaffold->O_Benzyl Modification

Caption: A diagram illustrating the structure-activity relationships of derivatives.

References

A Comparative Guide to the Kinetic Analysis of Enzymes with Tyrosine Ethyl Ester Derived Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical step in the kinetic analysis of enzymes. This guide provides a comparative overview of the use of L-tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl) and its more commonly studied derivative, N-acetyl-L-tyrosine ethyl ester (ATEE), as substrates for serine proteases, primarily focusing on chymotrypsin (B1334515). The performance of these substrates is compared with other established alternatives, supported by experimental data and detailed protocols.

While direct and extensive kinetic data for this compound is not prevalent in readily available literature, ATEE serves as a close analog, providing valuable insights into the kinetic behavior of tyrosine ethyl ester derivatives. The primary difference between these two substrates lies in the N-terminal amino group: it is free in this compound and acetylated in ATEE. This modification can influence the substrate's binding affinity and the rate of catalysis.

Enzyme Kinetics: A Comparative Look at Substrates for Chymotrypsin

Chymotrypsin, a serine protease, preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. Both ATEE and its non-acetylated counterpart, this compound, are therefore suitable substrates for this enzyme.

Quantitative Data Presentation

The following table summarizes the kinetic parameters for the hydrolysis of various substrates by chymotrypsin. ATEE is presented as the primary tyrosine-derived substrate, and its performance is compared against N-acetylvaline ethyl ester and N-benzoyl-L-tyrosine ethyl ester (BTEE). A lower Michaelis constant (Km) indicates a higher apparent affinity of the enzyme for the substrate.[1][2]

SubstrateEnzymeKm (M)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
N-acetyl-L-tyrosine ethyl ester (ATEE)Chymotrypsin6.6 x 10⁻⁴1932.8 x 10⁵
N-acetylvaline ethyl esterChymotrypsin8.8 x 10⁻²--
N-benzoyl-L-tyrosine ethyl ester (BTEE)Chymotrypsin---

Note: Specific kcat and kcat/Km values for N-acetylvaline ethyl ester and BTEE were not consistently available in the searched literature but ATEE demonstrates a significantly higher affinity for chymotrypsin compared to the valine-based substrate.

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic analyses. Below are protocols for assays with chymotrypsin, papain, and carboxypeptidase A, utilizing ATEE and other common substrates.

Chymotrypsin Assay with N-acetyl-L-tyrosine ethyl ester (ATEE)

This titrimetric assay measures the release of protons upon the hydrolysis of ATEE.

Materials:

  • α-Chymotrypsin enzyme solution

  • N-acetyl-L-tyrosine ethyl ester (ATEE) substrate solution (50 mM in 50% methanol)[3]

  • Calcium chloride (CaCl₂) solution (500 mM)[3]

  • Standardized sodium hydroxide (B78521) (NaOH) solution (100 mM)[3]

  • Deionized water

  • pH meter or automatic titrator

  • Thermostatted reaction vessel (30°C)

Procedure: [3]

  • In the reaction vessel, combine 6.00 mL of deionized water and 2.00 mL of CaCl₂ solution.

  • Add a known amount of the insoluble chymotrypsin enzyme (5-10 mg).

  • Mix by swirling and adjust the pH to 8.4 with the NaOH solution.

  • Equilibrate the mixture to 30°C.

  • Initiate the reaction by adding 2.00 mL of the ATEE substrate solution.

  • Start timing when the pH of the reaction mixture reaches 8.0.

  • Maintain the pH at 8.0 for 1-5 minutes by the controlled addition of the NaOH solution.

  • Record the volume of NaOH added over time to determine the reaction rate.

Calculation of Enzyme Activity: One unit of chymotrypsin is defined as the amount of enzyme that hydrolyzes 1.0 µmole of ATEE per minute at pH 8.0 and 30°C.[3]

Papain Assay with Nα-Benzoyl-L-arginine β-naphthylamide (BANA)

This colorimetric assay measures the release of β-naphthylamine from the substrate BANA.

Materials: [4]

  • Papain enzyme solution

  • Nα-Benzoyl-L-arginine β-naphthylamide (BANA) substrate solution (e.g., 6 mM in DMSO)

  • Activation buffer: Sodium phosphate (B84403) buffer (e.g., 25 mM, pH 6.0) containing EDTA (e.g., 2.5 mM) and a reducing agent like β-mercaptoethanol (e.g., 25 mM)

  • Reaction termination solution: 2% HCl in ethanol

  • Color development reagent: 0.06% p-dimethylaminocinnamaldehyde in ethanol

  • Spectrophotometer

Procedure: [4]

  • Activate the papain by pre-incubating it in the activation buffer at 37°C for a specified time (e.g., 5 minutes).

  • Initiate the reaction by adding the BANA substrate solution to the activated papain solution.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding the termination solution.

  • Add the color development reagent and incubate at room temperature for approximately 15 minutes.

  • Measure the absorbance at 540 nm.

Carboxypeptidase A Assay with Hippuryl-L-phenylalanine

This spectrophotometric assay monitors the increase in absorbance at 254 nm due to the formation of hippuric acid upon substrate hydrolysis.[5]

Materials: [5][6]

  • Carboxypeptidase A enzyme solution (dissolved in 10% lithium chloride)

  • Substrate solution: Hippuryl-L-phenylalanine (e.g., 1.0 mM) in Tris-HCl buffer (e.g., 25 mM, pH 7.5) containing NaCl (e.g., 500 mM)

  • Spectrophotometer with temperature control (25°C)

Procedure: [5][6]

  • Set the spectrophotometer to 254 nm and equilibrate the temperature to 25°C.

  • Pipette the substrate solution into a cuvette and incubate in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and establish a baseline rate.

  • Initiate the reaction by adding a small volume of the diluted enzyme solution.

  • Record the increase in absorbance at 254 nm for 3-5 minutes.

  • Determine the rate of change in absorbance (ΔA₂₅₄/minute) from the initial linear portion of the curve.

Visualizing the Workflow

The following diagram illustrates a typical workflow for an enzyme kinetic analysis using a spectrophotometric or titrimetric method.

Enzyme_Kinetic_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme) Reaction_Setup Reaction Setup (Incubation, Equilibration) Reagent_Prep->Reaction_Setup Solutions Ready Reaction_Start Initiate Reaction (Add Enzyme/Substrate) Reaction_Setup->Reaction_Start System Equilibrated Data_Acquisition Data Acquisition (Spectrophotometry/Titration) Reaction_Start->Data_Acquisition Reaction Progressing Initial_Rate Calculate Initial Rates (V₀) Data_Acquisition->Initial_Rate Raw Data Michaelis_Menten Michaelis-Menten Plot Initial_Rate->Michaelis_Menten V₀ vs. [S] Kinetic_Parameters Determine Km and Vmax Michaelis_Menten->Kinetic_Parameters Lineweaver-Burk or Non-linear Regression Michaelis_Menten_Pathway E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k₁ (Binding) S Substrate (S) S->ES ES->E k₋₁ (Dissociation) P Product (P) ES->P kcat (Catalysis) E2 Enzyme (E)

References

A Comparative Analysis of Coupling Reagents for Peptide Synthesis with H-Tyr-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling reagent is a critical determinant of success in peptide synthesis. The efficiency of amide bond formation directly influences the yield, purity, and stereochemical integrity of the final peptide product. This guide presents a comparative study of three widely used coupling reagents—HATU, HBTU, and EDC/HOBt—for the solution-phase coupling of an N-protected amino acid with L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl).

This comparison provides an objective overview of each reagent's performance, supported by representative experimental data and detailed protocols. The model reaction for this comparative study is the coupling of N-α-tert-Butoxycarbonyl-L-alanine (Boc-Ala-OH) with this compound to form the dipeptide Boc-Ala-Tyr-OEt.

Performance Overview of Common Coupling Reagents

The choice of a coupling reagent is a trade-off between reactivity, cost, and the potential for side reactions, with racemization being a primary concern. Uronium/aminium salt-based reagents like HATU and HBTU are known for their high efficiency and rapid reaction times. In contrast, carbodiimides such as EDC require an additive like HOBt to suppress racemization and enhance performance.[1][2]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is generally regarded as one of the most efficient coupling reagents, particularly for sterically hindered amino acids or sequences prone to racemization.[1] Its superiority is attributed to the formation of a highly reactive OAt-active ester.[1]

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a cost-effective alternative to HATU and is highly effective for a wide range of standard peptide couplings.[1] While generally providing high yields and low racemization, it can be slightly less effective than HATU in challenging cases.[1]

EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole) represents a classic and economical approach to peptide bond formation. The addition of HOBt is crucial for minimizing racemization by forming an active ester intermediate.[2] The water-solubility of the EDC byproduct, a urea (B33335) derivative, simplifies purification.[3]

Comparative Experimental Data

The following table summarizes representative data for the coupling of Boc-Ala-OH with this compound using HATU, HBTU, and EDC/HOBt. This data is compiled based on typical outcomes for similar solution-phase peptide couplings reported in the literature.

Coupling ReagentTypical YieldPurity (by HPLC)Reaction TimeRacemizationKey Advantages & Disadvantages
HATU >95%>98%1-3 hoursVery Low (<0.5%)Advantages: High reactivity, low racemization, effective for sterically hindered couplings.[1]Disadvantages: Higher cost.
HBTU ~90-95%~95-98%2-4 hoursLow (<1%)Advantages: Good balance of reactivity and cost, reliable for standard couplings.[1]Disadvantages: Slightly less effective than HATU at suppressing racemization.[1]
EDC/HOBt 80-90%~95%12-24 hoursLow to Moderate (1-3%)Advantages: Cost-effective, water-soluble byproducts simplify workup.[3]Disadvantages: Generally lower reactivity and longer reaction times compared to uronium salts.[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Boc-Ala-Tyr-OEt using HATU, HBTU, and EDC/HOBt.

Synthesis using HATU

Materials:

  • Boc-Ala-OH (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve Boc-Ala-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Add DIPEA (1.5 eq) to the solution and stir for 15 minutes at room temperature for pre-activation.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Add the activated Boc-Ala-OH solution to the H-Tyr-OEt solution.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Synthesis using HBTU

Materials:

  • Boc-Ala-OH (1.0 eq)

  • This compound (1.0 eq)

  • HBTU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve Boc-Ala-OH (1.0 eq) and HBTU (1.05 eq) in anhydrous DMF.

  • Add DIPEA (1.5 eq) and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq).

  • Add the H-Tyr-OEt solution to the pre-activated Boc-Ala-OH solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Follow the work-up and purification procedure as described for the HATU protocol.

Synthesis using EDC/HOBt

Materials:

  • Boc-Ala-OH (1.0 eq)

  • This compound (1.0 eq)

  • EDC.HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N-Methylmorpholine (NMM) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Suspend Boc-Ala-OH (1.0 eq), HOBt (1.2 eq), and this compound (1.0 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add NMM (1.0 eq) to the suspension.

  • Add EDC.HCl (1.2 eq) in one portion.

  • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir for 12-24 hours.

  • Filter the reaction mixture to remove any precipitated urea.

  • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.

Experimental_Workflow cluster_reagents Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification Boc_Ala Boc-Ala-OH Activation Activation of Boc-Ala-OH Boc_Ala->Activation Tyr_OEt This compound Coupling Nucleophilic Attack by H-Tyr-OEt Tyr_OEt->Coupling Coupling_Reagent Coupling Reagent (HATU/HBTU/EDC+HOBt) Coupling_Reagent->Activation Base Base (DIPEA/NMM) Base->Activation Activation->Coupling Extraction Aqueous Wash (Acid/Base/Brine) Coupling->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Purified Boc-Ala-Tyr-OEt Purification->Product

General Experimental Workflow for Dipeptide Synthesis.

Peptide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (Boc-Ala-OH) Active_Ester Activated Intermediate (e.g., OAt-ester) Carboxylic_Acid->Active_Ester + Reagent + Base Coupling_Reagent Coupling Reagent (e.g., HATU) Peptide_Bond Dipeptide (Boc-Ala-Tyr-OEt) Active_Ester->Peptide_Bond + Amine Amine R'-NH2 (H-Tyr-OEt) Amine->Peptide_Bond Nucleophilic Attack

General Mechanism of Peptide Bond Formation.

References

Validation of experimental results using H-Tyr-OEt.HCl from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials are paramount. H-Tyr-OEt.HCl (L-Tyrosine ethyl ester hydrochloride) is a crucial building block in peptide synthesis and various research applications. Its purity and integrity directly impact experimental outcomes, making the validation of this compound from different suppliers a critical step. This guide provides a framework for the comparative evaluation of this compound, complete with detailed experimental protocols and data presentation templates to ensure reliable and reproducible results.

Comparative Data Analysis of this compound from Various Suppliers

To facilitate a direct comparison of this compound from different commercial sources, it is essential to analyze key quality control parameters. The following table provides a structured format for summarizing quantitative data obtained from the validation experiments outlined in this guide. Researchers can populate this table with their experimental findings to objectively assess and compare the quality of the product from each supplier.

Parameter Supplier A Supplier B Supplier C Reference Standard
Appearance White crystalline powderOff-white powderWhite crystalline powderWhite crystalline powder
Melting Point (°C) e.g., 165-167e.g., 163-166e.g., 166-168e.g., 165-168
Purity by HPLC (%) e.g., 99.5e.g., 98.9e.g., 99.8e.g., ≥99.5
Chiral Purity by HPLC (%) e.g., >99.9 (L-enantiomer)e.g., 99.5 (L-enantiomer)e.g., >99.9 (L-enantiomer)e.g., ≥99.9 (L-enantiomer)
Identity by ¹H NMR ConformsConformsConformsConforms
Identity by ¹³C NMR ConformsConformsConformsConforms
Identity by FT-IR ConformsConformsConformsConforms
Specific Optical Rotation ([\a]D) e.g., -25.5° (c=1, H₂O)e.g., -24.9° (c=1, H₂O)e.g., -25.8° (c=1, H₂O)e.g., -25.0° to -26.0° (c=1, H₂O)
Water Content (Karl Fischer, %) e.g., 0.2e.g., 0.5e.g., 0.1e.g., ≤0.5
Residual Solvents (GC-HS, ppm) e.g., Ethanol: <500e.g., Ethanol: 800e.g., Ethanol: <500e.g., Meets USP <467> limits

Experimental Workflow for Comprehensive Validation

A systematic approach is crucial for the thorough validation of this compound. The following workflow outlines the key stages, from initial sample handling to final data analysis and comparison.

G Experimental Workflow for this compound Validation cluster_0 Sample Preparation cluster_1 Physicochemical Characterization cluster_2 Purity and Identity Analysis cluster_3 Data Analysis and Comparison A Receive this compound from Suppliers A, B, C B Visually Inspect and Document Appearance A->B C Prepare Samples for Each Analytical Technique B->C D Melting Point Determination C->D E Specific Optical Rotation C->E F Purity and Chiral Purity by HPLC C->F G Identity by FT-IR Spectroscopy C->G H Identity by NMR Spectroscopy (¹H & ¹³C) C->H I Compile Data into Comparison Table D->I E->I F->I G->I H->I J Compare Results Against Reference Standard and Specifications I->J K Select Optimal Supplier J->K

Caption: Workflow for the validation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Purity and Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and the enantiomeric excess of the L-isomer.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (for purity) and a chiral column (e.g., Chiralpak) (for chiral purity)

Reagents:

Procedure for Purity Analysis:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% TFA. A common starting gradient is 10-90% acetonitrile over 20 minutes.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare samples from each supplier in the same manner as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm

    • Column Temperature: 25 °C

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the purity by the area percentage method.

Procedure for Chiral Purity Analysis:

  • Mobile Phase Preparation: A typical mobile phase for chiral separation of amino acid derivatives is a mixture of hexane (B92381) and ethanol.

  • Standard and Sample Preparation: Prepare as described for purity analysis, using the chiral mobile phase as the diluent.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Hexane:Ethanol (e.g., 80:20 v/v)

    • Flow Rate: 0.7 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm

    • Column Temperature: 25 °C

  • Analysis: Inject a racemic mixture (if available) to confirm the resolution of the enantiomers. Inject the samples and calculate the percentage of the L- and D-enantiomers.

Identity Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O or Dimethyl Sulfoxide - DMSO-d₆)

Procedure for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Data Analysis: Compare the chemical shifts and coupling constants of the acquired spectra with a reference spectrum or with predicted values for this compound to confirm the identity and structural integrity of the compound.

Identity Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain a characteristic infrared spectrum of this compound for identity confirmation.

Instrumentation:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a pellet press.

Procedure using KBr Pellet Method:

  • Sample Preparation: Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, uniform powder is obtained.

  • Pellet Formation: Place the mixture into a pellet die and apply pressure to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound. Key characteristic peaks should be present, corresponding to functional groups such as O-H, N-H, C=O (ester), and aromatic C-H bonds.

Relevance in Signaling Pathways

This compound serves as a precursor to tyrosine, an amino acid crucial for numerous biological processes, including protein synthesis and as a key component in cellular signaling. Tyrosine residues are the primary targets for phosphorylation by receptor tyrosine kinases (RTKs), a major class of cell surface receptors involved in regulating cell growth, differentiation, and metabolism. The integrity of tyrosine and its derivatives is therefore critical in studies involving these pathways.

G Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activation Adaptor Adaptor Proteins (e.g., Grb2) Dimerization->Adaptor Recruitment Ras Ras Adaptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription & Cellular Response ERK->Transcription Nuclear Translocation

Caption: A simplified diagram of an RTK signaling pathway.

By implementing a rigorous validation process, researchers can ensure the quality of their this compound, leading to more reliable and reproducible experimental results, particularly in the sensitive field of drug discovery and development.

Efficacy of H-Tyr-OEt.HCl versus H-Tyr-OBzl in specific synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug development, the selection of appropriate protecting groups for amino acids is a critical determinant of reaction efficiency, yield, and purity of the final product. Tyrosine, with its reactive phenolic hydroxyl group, necessitates careful protection strategies. This guide provides an objective comparison of two commonly used C-terminal protected tyrosine derivatives: L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl) and L-Tyrosine benzyl (B1604629) ester (H-Tyr-OBzl). The following sections detail their efficacy in specific synthetic routes, supported by hypothetical experimental data and established principles of peptide chemistry.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for this compound and H-Tyr-OBzl in a model solid-phase peptide synthesis (SPPS) of a tripeptide (e.g., Gly-Tyr-Ala). The data is based on a hypothetical reaction scenario to illustrate the potential differences in their performance under typical SPPS conditions.

ParameterThis compoundH-Tyr-OBzlNotes
Coupling Efficiency ~98%~99%Benzyl esters can sometimes exhibit slightly higher coupling efficiency due to electronic effects.
Crude Peptide Purity ~90%~88%Purity can be influenced by the deprotection method and potential side reactions.
Overall Yield ~85%~83%Yield is dependent on both coupling efficiency and losses during purification.
Deprotection Conditions Saponification (e.g., NaOH in MeOH/H2O)Hydrogenolysis (e.g., H₂/Pd-C) or strong acid (e.g., HF)Deprotection methods differ significantly, impacting orthogonality and substrate compatibility.
Potential Side Reactions Racemization during saponificationBenzyl group migration to the tyrosine ring under acidic conditionsThe choice of deprotection conditions is crucial to minimize side reactions.

Experimental Protocols

The following are detailed methodologies for the incorporation of this compound and H-Tyr-OBzl into a peptide chain using a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.

Synthesis of a Model Tripeptide (Gly-Tyr-Ala) using this compound

a. Resin Preparation:

  • Start with a pre-loaded Fmoc-Ala-Wang resin (0.5 mmol/g substitution).

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

b. Fmoc Deprotection:

c. Coupling of Fmoc-Gly-OH:

  • Dissolve Fmoc-Gly-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

  • Add the activation mixture to the resin and shake for 2 hours.

  • Monitor the coupling completion using a Kaiser test.

  • Wash the resin as described in step 1b.

d. Coupling of this compound:

  • Dissolve this compound (4 eq.), HBTU (3.9 eq.), and DIPEA (9 eq. - to neutralize the HCl salt and for coupling) in DMF.

  • Add the activation mixture to the deprotected dipeptide-resin and shake for 2 hours.

  • Monitor the coupling completion using a Kaiser test.

  • Wash the resin as described in step 1b.

e. Cleavage and C-terminal Deprotection:

  • Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

  • Precipitate the crude peptide in cold diethyl ether.

  • To deprotect the ethyl ester, dissolve the crude peptide in a mixture of methanol (B129727) and water and treat with a controlled amount of NaOH (e.g., 0.1 M) while monitoring the reaction by HPLC to minimize racemization.

  • Neutralize the reaction and purify the peptide by reverse-phase HPLC.

Synthesis of a Model Tripeptide (Gly-Tyr-Ala) using H-Tyr-OBzl

a. Resin Preparation and Fmoc Deprotection:

  • Follow steps 1a and 1b as described above.

b. Coupling of Fmoc-Gly-OH:

  • Follow step 1c as described above.

c. Coupling of H-Tyr-OBzl:

  • Dissolve H-Tyr-OBzl (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

  • Add the activation mixture to the deprotected dipeptide-resin and shake for 2 hours.

  • Monitor the coupling completion using a Kaiser test.

  • Wash the resin as described in step 1b.

d. Cleavage and C-terminal Deprotection:

  • Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

  • Precipitate the crude peptide in cold diethyl ether.

  • To deprotect the benzyl ester, dissolve the crude peptide in a suitable solvent (e.g., methanol or acetic acid) and subject it to catalytic hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Alternatively, for peptides without other sensitive groups, strong acid cleavage (e.g., HF) can simultaneously cleave the peptide from the resin and remove the benzyl ester.

  • Purify the peptide by reverse-phase HPLC.

Mandatory Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_Deprotection_Purification Post-Cleavage Processing Resin Fmoc-Ala-Wang Resin Swell Swell Resin (DMF) Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple Fmoc-Gly-OH (HBTU/DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection2 Coupling2 Couple H-Tyr-OR (R = Et or Bzl) Deprotection2->Coupling2 Cleavage Cleavage from Resin (TFA Cocktail) Coupling2->Cleavage Crude_Peptide Crude Peptide (Gly-Tyr(OR)-Ala) Cleavage->Crude_Peptide Deprotection_Ester C-terminal Deprotection (Saponification or Hydrogenolysis) Crude_Peptide->Deprotection_Ester Purification RP-HPLC Purification Deprotection_Ester->Purification Pure_Peptide Pure Tripeptide (Gly-Tyr-Ala) Purification->Pure_Peptide

Caption: Workflow for the synthesis of a Tyr-containing tripeptide.

G cluster_pathway Generic Tyrosine Kinase Signaling Pathway Ligand Growth Factor (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activates pTyr Phosphorylated Tyrosine Residues (pY) Dimerization->pTyr Results in SH2_Protein SH2 Domain-Containing Protein (e.g., Grb2) pTyr->SH2_Protein Recruits Downstream Downstream Signaling (e.g., Ras-MAPK pathway) SH2_Protein->Downstream Activates Response Cellular Response (Proliferation, Differentiation) Downstream->Response Leads to

Caption: Role of tyrosine phosphorylation in cell signaling.

Discussion and Recommendations

This compound: The ethyl ester is a smaller protecting group, which can be advantageous in terms of solubility and steric hindrance during coupling reactions. However, its removal via saponification requires basic conditions, which can pose a risk of racemization, particularly for the C-terminal amino acid. This method is generally suitable for solution-phase synthesis or when orthogonal protection schemes are not strictly necessary.

H-Tyr-OBzl: The benzyl ester is a widely used protecting group in peptide synthesis due to its stability under a variety of reaction conditions. Its removal by catalytic hydrogenolysis is a mild and efficient method that minimizes the risk of racemization.[1] This makes H-Tyr-OBzl a preferred choice for solid-phase peptide synthesis, especially when synthesizing longer or more complex peptides where maintaining stereochemical integrity is paramount. However, care must be taken during strong acid cleavage, as benzyl group migration to the tyrosine ring has been reported as a potential side reaction.

The choice between this compound and H-Tyr-OBzl is highly dependent on the specific requirements of the synthetic route. For syntheses where mild, non-racemizing deprotection is critical, H-Tyr-OBzl is generally the superior choice, particularly in Fmoc-based SPPS. This compound may be a viable and more economical option for certain applications, such as in solution-phase synthesis or for the preparation of shorter peptides, provided that the deprotection conditions are carefully controlled to mitigate the risk of racemization. Researchers and drug development professionals should consider the overall synthetic strategy, including the nature of other protecting groups and the desired purity of the final product, when selecting the appropriate tyrosine derivative.

References

Safety Operating Guide

Proper Disposal of H-Tyr-OEt.HCl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of H-Tyr-OEt.HCl (L-Tyrosine ethyl ester hydrochloride), ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is classified as a skin and eye irritant. Adherence to the following personal protective equipment (PPE) guidelines is mandatory:

Personal Protective Equipment (PPE)Specification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.

Ensure adequate ventilation in the work area to minimize the potential for inhalation of dust particles. In case of accidental contact, refer to the Safety Data Sheet (SDS) for first-aid measures.

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be conducted in accordance with all local, regional, and national environmental regulations. It is the responsibility of the waste generator to ensure that the waste is properly classified and managed. While one Safety Data Sheet classifies this compound as a non-hazardous substance, it is prudent to follow a cautious disposal path.

Small Quantity Laboratory Spill or Waste

For small spills or the disposal of residual amounts of this compound, the following procedure is recommended:

  • Containment: If a spill occurs, carefully sweep the solid material to avoid generating dust.

  • Collection: Place the collected material into a designated and clearly labeled waste container.

  • Decontamination: Clean the spill area with water and a suitable laboratory detergent.

Disposal of Unused or Waste this compound

For the disposal of larger quantities or expired material, the primary method involves neutralization, followed by disposal as aqueous waste, pending institutional and local regulations. This compound is the hydrochloride salt of an amino acid ester, making it weakly acidic in solution.

Experimental Protocol for Neutralization:

  • Preparation: In a well-ventilated fume hood, prepare a dilute solution of the this compound waste in water.

  • Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the this compound solution with constant stirring.

  • Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base dropwise until the pH is neutral (approximately 6.0-8.0).

  • Collection: The resulting neutralized aqueous solution should be collected in a designated container for non-hazardous aqueous waste.

  • Final Disposal: Dispose of the collected aqueous waste in accordance with your institution's and local authority's guidelines for non-hazardous chemical waste. Do not pour down the drain unless explicitly permitted by these regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: this compound Waste assess_quantity Assess Quantity and Nature of Waste start->assess_quantity spill Small Spill or Residual assess_quantity->spill Small bulk Unused or Bulk Waste assess_quantity->bulk Large sweep Sweep and Collect spill->sweep dissolve Dissolve in Water bulk->dissolve collect_aqueous Collect as Non-Hazardous Aqueous Waste sweep->collect_aqueous neutralize Neutralize with Weak Base (e.g., NaHCO3) dissolve->neutralize check_ph Check pH (Target: 6.0-8.0) neutralize->check_ph check_ph->collect_aqueous consult_regs Consult Institutional and Local Regulations collect_aqueous->consult_regs dispose Dispose According to Regulations consult_regs->dispose

Caption: Logical workflow for the proper disposal of this compound.

Regulatory Compliance

It is imperative to re-emphasize that all chemical waste disposal must adhere to the regulations set forth by your institution's Environmental Health and Safety (EHS) department, as well as local, regional, and national authorities. The procedures outlined in this document are intended as a guide and may need to be adapted to meet specific regulatory requirements. Always consult with your EHS officer before implementing any new disposal protocol.

Personal protective equipment for handling H-Tyr-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of H-Tyr-OEt.HCl (L-Tyrosine ethyl ester hydrochloride). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to prevent potential health hazards. Based on available safety data, it may cause skin and eye irritation and could be harmful if inhaled or ingested.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]

  • Hand Protection: Chemical-resistant gloves are required to prevent skin contact.[3][4]

  • Respiratory Protection: A dust respirator or a NIOSH/MSHA approved respirator should be used, especially when handling the solid form or in situations where dust may be generated.[1][3] In well-ventilated areas for small-scale lab use, it may not be needed, but it is highly recommended to have one readily available.[2]

  • Body Protection: A lab coat or protective suit is necessary to minimize skin exposure.[1][2][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValue
CAS Number 4089-07-0
Molecular Formula C11H15NO3 · HCl[2]
Molecular Weight 245.71 g/mol [2]
Appearance White to off-white powder or crystals[6][]
Melting Point 165 - 170 °C[6][]
Storage Temperature Refrigerated (0-10°C)[8] or -20°C[6]

Operational Plan for Safe Handling

Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.

Step 1: Preparation and Engineering Controls

  • Ensure adequate ventilation in the handling area. A fume hood is recommended, especially when working with larger quantities or when dust generation is likely.[4][5]

  • Verify that an eyewash station and a safety shower are readily accessible and in good working order.[4][5]

  • Keep the chemical away from heat, sparks, and open flames.[1]

Step 2: Donning Personal Protective Equipment (PPE)

  • Before handling the chemical, put on all required PPE as specified in Section 1.

Step 3: Chemical Handling

  • Avoid breathing dust.[1][5]

  • Minimize dust generation and accumulation.[4]

  • Avoid contact with skin and eyes.[3][5]

  • When weighing or transferring the powder, do so carefully in a designated area with minimal air currents.

Step 4: Storage

  • Keep the container tightly closed when not in use.[1][4]

  • Store in a dry, cool, and well-ventilated place.[5] Recommended storage temperatures are between 0-10°C[8] or at -20°C.[6]

  • Store away from strong oxidizing agents.[1][5]

Step 5: Spill Response

  • Small Spills: Use appropriate tools to carefully sweep or scoop up the spilled solid material and place it into a suitable, labeled container for waste disposal.[1]

  • Large Spills: Use a shovel to place the material into a convenient waste disposal container.[1] Avoid generating dust. Ensure proper PPE, including respiratory protection, is worn during cleanup.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Identification and Segregation

  • All unused this compound and any materials contaminated with it (e.g., weighing paper, gloves, absorbent pads) should be considered chemical waste.

  • Do not mix this waste with other waste streams unless compatibility is confirmed.

Step 2: Containerization

  • Place all solid waste into a clearly labeled, sealed, and chemically resistant container.

  • For solutions, use a labeled, sealed container appropriate for liquid chemical waste.

Step 3: Neutralization (if required and permitted)

  • As a hydrochloride salt, this compound is acidic.[9] For liquid waste, neutralization may be an appropriate step before disposal, depending on local regulations.

  • Slowly add a weak base, such as sodium bicarbonate, to the diluted solution until the pH is between 6 and 8.[9] This should be done in a fume hood with appropriate PPE.

Step 4: Final Disposal

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental control regulations.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.

  • Thoroughly rinse empty containers. The first rinse should be collected and disposed of as hazardous waste.[10]

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Verify Ventilation (Fume Hood) B Check Eyewash & Safety Shower A->B C Don PPE (Goggles, Gloves, Lab Coat, Respirator) B->C D Weigh/Transfer Chemical Carefully C->D Proceed to Handling E Perform Experiment D->E F Store in Cool, Dry, Ventilated Area E->F G Segregate Waste F->G After Use H Containerize & Label Waste G->H I Consult EHS for Disposal H->I

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Tyr-OEt.HCl
Reactant of Route 2
Reactant of Route 2
H-Tyr-OEt.HCl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.